molecular formula C7H12Cl2N2O B1375561 2-Amino-5-aminomethyl-phenol dihydrochloride CAS No. 943751-53-9

2-Amino-5-aminomethyl-phenol dihydrochloride

Cat. No.: B1375561
CAS No.: 943751-53-9
M. Wt: 211.09 g/mol
InChI Key: BIKWIPZKVSJKGD-UHFFFAOYSA-N
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Description

2-Amino-5-aminomethyl-phenol dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-aminomethyl-phenol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-aminomethyl-phenol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-(aminomethyl)phenol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-4-5-1-2-6(9)7(10)3-5;;/h1-3,10H,4,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKWIPZKVSJKGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-aminomethyl-phenol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-5-aminomethyl-phenol dihydrochloride, a valuable building block in pharmaceutical and materials science research. The presented synthesis is a multi-step process designed for clarity, efficiency, and high purity of the final product. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies.

Introduction and Strategic Overview

2-Amino-5-aminomethyl-phenol and its salts are important intermediates due to the presence of multiple reactive functional groups: a primary aromatic amine, a benzylic amine, and a hydroxyl group on a phenolic ring. This unique combination allows for a wide range of subsequent chemical modifications, making it a versatile scaffold in the synthesis of more complex molecules.

The synthetic strategy outlined in this guide begins with a commercially available starting material, 4-hydroxy-3-nitrobenzaldehyde, and proceeds through a three-step sequence involving reductive amination, selective reduction of a nitro group, and salt formation. This pathway is designed to be robust and scalable, with each step employing well-established and reliable chemical transformations.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted in the diagram below, illustrating the progression from the starting material to the final dihydrochloride salt.

Synthesis_Pathway Start 4-Hydroxy-3-nitrobenzaldehyde Intermediate1 5-(Aminomethyl)-2-nitrophenol Start->Intermediate1 Reductive Amination (NH3, H2/Catalyst) Intermediate2 2-Amino-5-(aminomethyl)phenol Intermediate1->Intermediate2 Nitro Group Reduction (H2, Pd/C) FinalProduct 2-Amino-5-aminomethyl-phenol dihydrochloride Intermediate2->FinalProduct Salt Formation (HCl)

Caption: Synthetic route to 2-Amino-5-aminomethyl-phenol dihydrochloride.

Step 1: Reductive Amination of 4-Hydroxy-3-nitrobenzaldehyde

The initial step involves the conversion of the aldehyde functionality in 4-hydroxy-3-nitrobenzaldehyde into a primary aminomethyl group. Reductive amination is a highly efficient method for this transformation.[1][2][3][4][5] The reaction proceeds via the in-situ formation of an imine, which is then immediately reduced to the corresponding amine.

Causality of Experimental Choices:

  • Amine Source: Ammonia is used as the nitrogen source to form the primary amine. It is typically introduced in the form of ammonium acetate or as a solution in an alcohol.

  • Reducing Agent: Catalytic hydrogenation is a clean and effective method for the reduction of the intermediate imine. Alternatively, hydride reagents like sodium cyanoborohydride (NaBH3CN) can be employed due to their selectivity for the iminium ion over the starting aldehyde.[2][4]

  • Solvent: A protic solvent such as methanol or ethanol is commonly used to facilitate the dissolution of the reactants and the formation of the imine intermediate.[3]

Experimental Protocol:
  • Reaction Setup: In a high-pressure reactor, dissolve 4-hydroxy-3-nitrobenzaldehyde in methanol.

  • Addition of Reagents: Add a source of ammonia, such as ammonium acetate, to the solution. Then, add a suitable hydrogenation catalyst (e.g., Raney Nickel or a palladium catalyst).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by pressurizing with hydrogen gas. The reaction mixture is then stirred at a controlled temperature until the uptake of hydrogen ceases.

  • Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude 5-(aminomethyl)-2-nitrophenol.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure intermediate.

Step 2: Selective Reduction of the Aromatic Nitro Group

The second step focuses on the reduction of the aromatic nitro group in 5-(aminomethyl)-2-nitrophenol to a primary amino group. The key challenge in this step is to achieve selective reduction of the nitro group without affecting the other functional groups.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of aromatic nitro compounds.[6][7] It generally provides high yields and selectivity. Other catalysts like platinum on carbon or nickel-based catalysts can also be used.[7]

  • Hydrogen Source: Molecular hydrogen (H2) is the most common and atom-economical reducing agent for this transformation.

  • Solvent: Protic solvents like ethanol or methanol are suitable for this reaction. The presence of a small amount of acid, such as hydrochloric acid, can sometimes accelerate the reaction.

Experimental Protocol:
  • Reaction Setup: Dissolve 5-(aminomethyl)-2-nitrophenol in ethanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Hydrogenation: The vessel is then connected to a hydrogen source and the reaction mixture is stirred under a hydrogen atmosphere (typically at a slightly elevated pressure) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the catalyst is filtered off through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude 2-amino-5-(aminomethyl)phenol.

  • Purification: The product can be purified by recrystallization from a suitable solvent system.

Step 3: Formation of the Dihydrochloride Salt

The final step of the synthesis is the formation of the dihydrochloride salt of 2-amino-5-(aminomethyl)phenol. This is often desirable to improve the stability and handling of the final compound, as the free base can be susceptible to oxidation.

Causality of Experimental Choices:

  • Acid: Hydrochloric acid is used to protonate the two basic amino groups, forming the corresponding hydrochloride salts. It is typically used as a solution in a suitable solvent.

  • Solvent: Anhydrous solvents such as ethanol, isopropanol, or diethyl ether are used to precipitate the salt and avoid the incorporation of water into the final product.

Experimental Protocol:
  • Dissolution: Dissolve the purified 2-amino-5-(aminomethyl)phenol in a suitable anhydrous solvent, such as ethanol or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., HCl in isopropanol).

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. The mixture is stirred for a period to ensure complete precipitation. The solid is then collected by filtration.

  • Washing and Drying: The collected solid is washed with a cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities and then dried under vacuum to yield the final 2-Amino-5-aminomethyl-phenol dihydrochloride.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1 4-Hydroxy-3-nitrobenzaldehydeNH3, H2/Catalyst5-(Aminomethyl)-2-nitrophenol70-85%
2 5-(Aminomethyl)-2-nitrophenolH2, Pd/C2-Amino-5-(aminomethyl)phenol85-95%
3 2-Amino-5-(aminomethyl)phenolHCl2-Amino-5-aminomethyl-phenol dihydrochloride>95%

Note: Yields are indicative and can vary based on reaction scale and optimization of conditions.

Conclusion

The synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride presented in this guide is a logical and efficient pathway that utilizes well-understood chemical reactions. By starting with 4-hydroxy-3-nitrobenzaldehyde, the target molecule can be obtained in three straightforward steps. The provided protocols, along with the rationale for the experimental choices, should serve as a valuable resource for researchers in the field. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • National Institutes of Health. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • SciSpace. (2004). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or.... Retrieved from [Link]

  • Google Patents. (n.d.). JP2002503246A - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of hydroxyl compounds and solvents.
  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). ATE223371T1 - CATALYTIC HYDROGENATION OF NITROBENZENE TO 4-AMINO-DIPHENYLAMINE IN THE PRESENCE OF A HYDROXYL COMPOUND AND A SOLVENT.
  • Google Patents. (n.d.). EP0988277A1 - Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). EP0083488A2 - 2-Aminophenol derivatives and process for their preparation.
  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (2017). 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-aminomethyl-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-aminomethyl-phenol dihydrochloride is a substituted aminophenol derivative of significant interest in medicinal chemistry and drug development. As a molecule possessing both a phenolic hydroxyl group and two amino functionalities, its physicochemical properties are complex and play a critical role in its reactivity, solubility, bioavailability, and stability. This guide provides a comprehensive overview of the known characteristics of 2-Amino-5-aminomethyl-phenol dihydrochloride and details the experimental methodologies required for a thorough physicochemical evaluation. The insights provided herein are grounded in established analytical techniques and are designed to empower researchers in their pursuit of novel therapeutics.

Chemical Identity and Structure

  • IUPAC Name: 2-Amino-5-(aminomethyl)phenol dihydrochloride

  • CAS Number: 943751-53-9

  • Molecular Formula: C₇H₁₂Cl₂N₂O

  • Molecular Weight: 211.09 g/mol

  • Chemical Structure:

    (Note: The exact protonation states will vary with pH)

Known Physicochemical Properties

Currently, detailed experimental data for 2-Amino-5-aminomethyl-phenol dihydrochloride is not extensively published. The available information from commercial suppliers indicates a minimum purity specification, typically around 95%.[1][2] The compound is supplied as a solid, and long-term storage in a cool, dry place is recommended to maintain its integrity.[1]

Due to the presence of ionizable groups, the dihydrochloride salt form is expected to exhibit higher aqueous solubility compared to its free base counterpart. The phenolic hydroxyl group and the two amino groups are all subject to protonation/deprotonation depending on the pH of the medium, which will significantly influence properties like solubility and lipophilicity.

PropertyKnown Value/Information
CAS Number 943751-53-9
Molecular Formula C₇H₁₂Cl₂N₂O
Molecular Weight 211.09 g/mol
Physical Form Solid
Purity ≥95%[1][2]
Storage Long-term in a cool, dry place[1]

Experimental Protocols for Comprehensive Characterization

To fully characterize 2-Amino-5-aminomethyl-phenol dihydrochloride, a suite of analytical experiments is necessary. The following sections detail the methodologies for determining key physicochemical parameters.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. For amine hydrochloride salts, this can also represent a decomposition temperature.

Methodology: Capillary Melting Point

  • Sample Preparation: A small, dry sample of 2-Amino-5-aminomethyl-phenol dihydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A standard melting point apparatus with a calibrated thermometer or digital temperature sensor is used.

  • Initial Determination: A rapid heating rate (10-20 °C/min) is employed for an initial, approximate melting point determination.

  • Accurate Determination: A fresh sample is heated to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[3] Any signs of decomposition, such as darkening of the sample, should also be noted.[4]

Causality Behind Experimental Choices: A narrow melting point range (typically < 2 °C) is indicative of a high degree of purity for a crystalline solid. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state. For hydrochloride salts, the observed "melting" may be a dissociation or decomposition event, which is why careful observation of the sample's appearance is critical.[4]

Solubility Profile

Determining the solubility of a compound in various solvents is fundamental for drug development, informing formulation strategies and predicting in vivo behavior. The "shake-flask" method is a reliable and widely used technique for this purpose.[5][6]

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 4.0, 7.4, 9.0), methanol, ethanol, and dimethyl sulfoxide (DMSO). The choice of solvents is crucial as solvent polarity plays a key role in phenolic compound solubility.[7][8]

  • Equilibration: An excess amount of 2-Amino-5-aminomethyl-phenol dihydrochloride is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Expression: Solubility is typically expressed in mg/mL or µg/mL.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Quantify by HPLC D->E F Express solubility (mg/mL) E->F

Caption: Shake-Flask Solubility Determination Workflow.

Acid Dissociation Constant (pKa) Determination

The pKa values of a molecule dictate its ionization state at different pH values, which profoundly affects its solubility, permeability, and interaction with biological targets.[9] Potentiometric titration is a highly accurate method for determining pKa values.[10][11]

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of 2-Amino-5-aminomethyl-phenol dihydrochloride is dissolved in a suitable solvent, often a water-methanol co-solvent to ensure solubility.[9] The solution is then slightly acidified with a standard acid (e.g., 0.1 M HCl).[9]

  • Titration: The solution is titrated with a standardized base (e.g., 0.1 M NaOH) in small, precise increments.[9]

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.[12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve.[13]

Logical Relationship for pKa Determination

G A Titration Data (pH vs. Volume) B Titration Curve A->B C Inflection Points B->C D Half-Equivalence Points C->D E pKa Values D->E

Caption: Data flow for pKa determination via titration.

Purity and Stability Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of a compound and monitoring its stability over time.

Methodology: Reversed-Phase HPLC

  • Column: A C18 reversed-phase column is a suitable starting point for the separation of aminophenol derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The acidic mobile phase helps to ensure the ionization of the amino groups, leading to better peak shape.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 275 nm for aminophenols) is appropriate.[14]

  • Purity Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Stability Studies: To assess stability, the compound can be subjected to stress conditions (e.g., elevated temperature, light exposure, different pH values).[15][16] Samples are then analyzed by HPLC at various time points to monitor for the appearance of degradation products and a decrease in the main peak area.

Structural Confirmation by Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of 2-Amino-5-aminomethyl-phenol dihydrochloride.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the exchangeable protons of the amino and hydroxyl groups. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will provide information on the number of unique carbon atoms in the molecule.

A general protocol involves dissolving the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquiring the spectra on a high-field NMR spectrometer.[17]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Expected vibrational bands include:

  • O-H stretching of the phenolic hydroxyl group.

  • N-H stretching of the amino groups.

  • C-N stretching.

  • C=C stretching of the aromatic ring.

  • Aromatic C-H bending.

Conclusion

While specific experimental data for 2-Amino-5-aminomethyl-phenol dihydrochloride is not yet widely available in the scientific literature, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed methodologies for determining melting point, solubility, pKa, purity, and structural attributes, researchers can generate the critical data necessary to advance their drug discovery and development programs. The principles and protocols outlined herein are based on established scientific practices and are designed to ensure data integrity and reproducibility.

References

  • (PDF) Studies on the solubility of phenolic compounds - ResearchGate. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Hanysova, L., Kastner, P., & Klimeš, J. (2004). Study of Stability of 4-Aminophenol as Dominant Decomposition Product of Paracetamol. Chemicke Listy, 98.
  • Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF - ResearchGate. Available at: [Link]

  • Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC - NIH. Available at: [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column - SIELC. Available at: [Link]

  • Melting point determination - University of Calgary. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Solubility of phenolic compounds: Significance and symbolism - Wisdomlib. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. Available at: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

  • Melting point determination - SSERC. Available at: [Link]

Sources

A-Technical-Guide-to-2-Amino-5-aminomethyl-phenol-dihydrochloride-as-a-Chemical-Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Amino-5-aminomethyl-phenol dihydrochloride, a pivotal but often overlooked chemical intermediate. We will explore its fundamental physicochemical properties, outline robust synthetic pathways, and detail its critical role in the development of high-value pharmaceutical compounds. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols. By explaining the causality behind experimental choices and grounding all claims in verifiable literature, this guide aims to serve as an authoritative resource for leveraging this versatile building block in modern medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Scaffold

In the landscape of pharmaceutical synthesis, the selection of an appropriate starting material or intermediate is a decision that dictates the efficiency, scalability, and ultimate success of a drug development campaign. 2-Amino-5-aminomethyl-phenol dihydrochloride is a substituted aminophenol that presents a unique and strategically valuable scaffold. Its structure, featuring a phenolic hydroxyl group, an aromatic amine, and a benzylic amine, offers multiple, differentially reactive sites for molecular elaboration.

This trifunctional arrangement is particularly amenable to the synthesis of compounds targeting adrenoceptors, as the phenylethanolamine core is a well-established pharmacophore for this class of G-protein coupled receptors. The true value of this intermediate lies in its ability to streamline the synthesis of complex molecules, providing a pre-functionalized aromatic core that reduces the number of synthetic steps, minimizes protecting group chemistry, and often improves overall yields. This guide will illuminate the synthesis of this intermediate and its subsequent conversion into pharmaceutically relevant targets, providing the necessary technical detail for its practical application.

Physicochemical & Safety Profile

A thorough understanding of an intermediate's properties is paramount for its effective and safe use in a laboratory or production setting. All handling should be conducted in accordance with a comprehensive Safety Data Sheet (SDS).

Table 1: Physicochemical Properties of 2-Amino-5-(aminomethyl)phenol

Property Value Source
CAS Number 920511-81-5 (Free Base) [1]
Molecular Formula C₇H₁₀N₂O [1]
Molecular Weight 138.17 g/mol (Free Base) [1]
Form Typically a powder or crystalline solid
Storage Sealed in a dry environment at 2-8°C [1]

| Solubility | Soluble in water (as dihydrochloride salt) |[2] |

Safety & Handling Summary:

2-Amino-5-aminomethyl-phenol dihydrochloride and its parent compounds are classified as irritants and may be harmful if swallowed or inhaled.[1][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Handling: Avoid creating dust.[4] All manipulations should be performed in a well-ventilated fume hood.[5] Avoid contact with skin and eyes.[4]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[6]

Synthesis of the Intermediate: A Strategic Approach

The preparation of 2-Amino-5-aminomethyl-phenol dihydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and logical pathway begins with a readily available nitrophenol derivative, leveraging well-established aromatic chemistry.[7]

The causality behind this synthetic choice is rooted in the directing effects of the phenol group and the ease of manipulating nitro groups in aromatic systems. The synthesis proceeds via two key transformations: the introduction of the aminomethyl group precursor and the subsequent reduction of the nitro group.

Synthesis_Workflow cluster_start Starting Material cluster_process Key Transformations cluster_end Final Intermediate A 3-Hydroxy-4-nitro-benzaldehyde B Reductive Amination (with a primary amine) A->B Step 1 C Nitro Group Reduction (e.g., H₂, Pd/C) B->C Step 2 D 2-Amino-5-aminomethyl-phenol C->D Intermediate (Free Base) E Salt Formation (with HCl) D->E Final Step F 2-Amino-5-aminomethyl-phenol dihydrochloride E->F

Caption: Synthetic pathway to the target intermediate.

Detailed Synthetic Protocol (Exemplary):

This protocol is a representative synthesis based on established chemical principles described in the literature.[7]

Step 1: Reductive Amination of 3-Hydroxy-4-nitro-benzaldehyde

  • Rationale: This step introduces the nitrogenous side chain. Using a primary amine (e.g., benzylamine as a protecting group precursor) and a reducing agent in a one-pot reaction is highly efficient.

  • Procedure:

    • To a solution of 3-hydroxy-4-nitro-benzaldehyde (1.0 eq) in methanol, add the primary amine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water, and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the secondary amine product.

Step 2: Reduction of the Nitro Group

  • Rationale: The aromatic nitro group is selectively reduced to an amine. Catalytic hydrogenation is the preferred method due to its clean reaction profile and high yield.

  • Procedure:

    • Dissolve the product from Step 1 in ethanol and add Palladium on carbon (10% w/w, ~5 mol%).

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the free base of 2-Amino-5-aminomethyl-phenol.

Step 3: Dihydrochloride Salt Formation

  • Rationale: Converting the free base to its dihydrochloride salt significantly improves its stability, crystallinity, and handling characteristics.[7]

  • Procedure:

    • Dissolve the crude free base in a minimal amount of isopropanol.

    • Add a solution of hydrochloric acid in isopropanol (2.2 eq) dropwise with stirring.

    • The dihydrochloride salt will precipitate from the solution.

    • Collect the solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.

Application as an Intermediate: Synthesis of β2-Adrenoceptor Agonists

The primary utility of 2-Amino-5-aminomethyl-phenol dihydrochloride is as a key building block for more complex, biologically active molecules.[8] Its structure is particularly well-suited for the synthesis of β2-adrenoceptor agonists, a class of drugs used to treat asthma and other respiratory conditions.[9]

The following workflow demonstrates the conversion of the intermediate into a hypothetical, yet representative, β2-agonist, highlighting the strategic use of its functional groups.

Application_Workflow cluster_start Starting Intermediate cluster_process Key Synthetic Steps cluster_end Final Product Class A 2-Amino-5-aminomethyl-phenol dihydrochloride B N-Alkylation (with a suitable electrophile) A->B Step 1: Side-chain Elaboration C Aromatic Ring Modification (e.g., Sandmeyer reaction on Ar-NH₂) B->C Step 2: Core Modification D Substituted Phenylethanolamine (β2-Adrenoceptor Agonist) C->D

Caption: General workflow for elaborating the intermediate.

Exemplary Protocol: Synthesis of a Phenylethanolamine Derivative

  • Rationale: This protocol illustrates a common synthetic operation where the benzylic amine of the intermediate is selectively alkylated. The choice of an electrophile containing a terminal epoxide is a classic strategy for building the ethanolamine side chain characteristic of many adrenergic agonists.

  • Procedure:

    • Suspend 2-Amino-5-aminomethyl-phenol dihydrochloride (1.0 eq) in ethanol.

    • Add a non-nucleophilic base, such as diisopropylethylamine (2.5 eq), to liberate the free amines.

    • Add the desired electrophile, for example, a substituted styrene oxide (1.1 eq).

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction, concentrate under reduced pressure, and purify the residue using column chromatography (silica gel) to isolate the target phenylethanolamine derivative.

Analytical Characterization

Rigorous analytical characterization is a self-validating step essential for confirming the identity and purity of both the intermediate and any subsequent products.

Table 2: Key Analytical Techniques and Expected Observations

Technique Purpose Expected Key Signals for 2-Amino-5-aminomethyl-phenol
¹H NMR Structural elucidation and confirmation - Aromatic protons in the 6-7 ppm region showing a specific splitting pattern. - A singlet around 3.8-4.0 ppm corresponding to the benzylic -CH₂- protons. - Broad signals for the -OH and -NH₂ protons, which are exchangeable with D₂O.[10]
¹³C NMR Carbon skeleton confirmation - Distinct signals for the aromatic carbons, with those attached to heteroatoms (O, N) shifted downfield. - A signal for the benzylic carbon (-CH₂-).
FT-IR Functional group identification - Broad O-H stretch (~3200-3600 cm⁻¹). - N-H stretching vibrations (~3300-3500 cm⁻¹). - Aromatic C=C stretching (~1500-1600 cm⁻¹).
LC-MS Purity assessment and molecular weight confirmation A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ ion of the compound.

| HPLC | Quantitative purity analysis | Development of a validated HPLC method is crucial for quality control, ensuring purity levels meet required specifications (e.g., >98%).[11] |

Conclusion and Future Outlook

2-Amino-5-aminomethyl-phenol dihydrochloride is a potent chemical intermediate whose strategic value is defined by the dense and versatile arrangement of its functional groups. This guide has demonstrated its logical synthesis and its effective application in constructing complex molecular architectures relevant to the pharmaceutical industry, particularly in the synthesis of adrenoceptor agonists.[9] The protocols and analytical frameworks provided herein serve as a robust foundation for researchers. Future applications may extend into the development of novel ligands for other receptor families, or as building blocks in the synthesis of new materials and catalysts, underscoring the enduring utility of this powerful synthetic scaffold.[8][12]

References

  • ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylphenol. Retrieved from [Link]

  • ResearchGate. (2021). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. Retrieved from [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • ResearchGate. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [Link]

  • CPAchem. (2024). Safety data sheet - 2-Amino-5-methylphenol. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • PubMed. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007010463A2 - 2-amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives.
  • DC Chemicals. (2026). Safety Data Sheet - 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.

Sources

A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-aminomethyl-phenol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed exploration of the spectroscopic analysis of 2-Amino-5-aminomethyl-phenol dihydrochloride, a molecule of interest in pharmaceutical research and development. In the absence of a consolidated public spectral library for this specific compound, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). It offers not only the anticipated spectral characteristics but also the underlying scientific rationale and field-tested experimental protocols. This document is designed to empower researchers to confidently identify and characterize this molecule, ensuring scientific integrity and accelerating research timelines.

Introduction and Molecular Structure

2-Amino-5-aminomethyl-phenol dihydrochloride is a substituted phenol derivative with potential applications in medicinal chemistry. Its structure comprises a phenol ring substituted with an amino group and an aminomethyl group. The dihydrochloride salt form enhances its stability and solubility in aqueous media. Accurate structural confirmation is paramount for its use in any research or development context, and this is robustly achieved through a combination of spectroscopic techniques.

The molecular structure dictates the expected spectroscopic fingerprint. The presence of aromatic protons, exchangeable protons on the hydroxyl and amino groups, and aliphatic protons in the aminomethyl group will give rise to distinct signals in ¹H NMR. The symmetry and electronic environment of the carbon atoms will be elucidated by ¹³C NMR. The various functional groups (O-H, N-H, aromatic C-H, etc.) will exhibit characteristic vibrational frequencies in IR spectroscopy. Finally, the molecular weight and fragmentation patterns can be determined by mass spectrometry.

Caption: Molecular structure of 2-Amino-5-aminomethyl-phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Amino-5-aminomethyl-phenol dihydrochloride, both ¹H and ¹³C NMR will provide invaluable information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals corresponding to the aromatic protons, the aminomethyl protons, and the exchangeable protons of the hydroxyl and amino groups. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents on the aromatic ring.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H6.70 - 7.20m3HThe aromatic protons will appear in this region. The exact shifts and coupling patterns will depend on the substitution pattern.[1]
-CH₂-~4.0s2HThe methylene protons are adjacent to an amino group and a substituted aromatic ring, leading to a downfield shift.
-OH4.0 - 7.0br s1HThe phenolic proton's chemical shift is variable and concentration-dependent. It often appears as a broad singlet.[2][3]
-NH₂ (aromatic)3.5 - 5.0br s2HThe protons on the aromatic amino group are exchangeable and will likely appear as a broad singlet.
-NH₂ (aliphatic)8.0 - 9.0br s3HAs a dihydrochloride salt, the amino groups will be protonated (-NH₃⁺). These protons are highly deshielded and exchangeable.

Note: The signals for -OH and -NH₂ protons can be confirmed by a D₂O shake experiment, where these peaks will disappear from the spectrum.[2][3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-OH150 - 160The carbon attached to the hydroxyl group is significantly deshielded.[4][5]
C-NH₂140 - 150The carbon bearing the amino group is also deshielded.[6][7]
Aromatic C-H115 - 130Carbons in the aromatic ring that are attached to hydrogen.[4][8]
Aromatic C-C120 - 140Quaternary aromatic carbons will also appear in the aromatic region.
-CH₂-40 - 50The aliphatic carbon of the aminomethyl group.
Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., D₂O, DMSO-d₆) prep1->prep2 prep3 Filter solution into a clean 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Integrate peaks and assign chemical shifts proc2->proc3

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-20 mg of 2-Amino-5-aminomethyl-phenol dihydrochloride.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O or DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial.[9][11] Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[10][11]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field should be shimmed to achieve optimal homogeneity.[9]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group Intensity
3200 - 3550O-H stretchPhenolStrong, Broad[12][13]
3300 - 3500N-H stretchPrimary AmineMedium[12][14]
3000 - 3100C-H stretchAromaticMedium
2850 - 3000C-H stretchAliphaticMedium
~1600, ~1500C=C stretchAromatic RingMedium
1560 - 1620N-H bendAmine Salt (NH₃⁺)Medium[15]
1080 - 1300C-O stretchPhenolStrong[16]
Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique that requires minimal sample preparation.[17][18][19]

  • Background Scan: Ensure the ATR crystal (e.g., diamond) is clean.[20] Run a background spectrum to account for atmospheric CO₂ and H₂O.[21]

  • Sample Application: Place a small amount of the solid 2-Amino-5-aminomethyl-phenol dihydrochloride powder onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[17]

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.[20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.[22][23][24][25][26]

Predicted Mass Spectrum
  • Molecular Ion: The free base, 2-Amino-5-aminomethyl-phenol, has a molecular weight of 138.17 g/mol .[27] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 139.18.

  • Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. A common fragmentation pathway for benzylamines involves the loss of ammonia (NH₃).[28][29][30]

Plausible Fragmentation Pathway

G M_H [M+H]⁺ m/z 139 Frag1 [M+H - NH₃]⁺ m/z 122 M_H->Frag1 - NH₃ Frag2 Tropylium ion m/z 91 Frag1->Frag2 - CH₂O

Caption: A potential fragmentation pathway for protonated 2-Amino-5-aminomethyl-phenol.

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.[22]

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets.[24][26] A heated desolvation gas (e.g., nitrogen) aids in solvent evaporation.

  • Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where their mass-to-charge ratios are measured.[23]

  • Tandem MS (Optional): For structural confirmation, the precursor ion of interest (e.g., m/z 139) can be isolated and fragmented in a collision cell to generate a product ion spectrum.[23]

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework of the molecule. The IR spectrum confirms the presence of key functional groups. Finally, mass spectrometry verifies the molecular weight and offers further structural insights through fragmentation analysis. Together, these techniques provide an unambiguous confirmation of the structure and purity of 2-Amino-5-aminomethyl-phenol dihydrochloride.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/15902492/
  • NMR Sample Preparation. Available at: https://www.ucl.ac.
  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/16832801/
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: https://www.mdpi.com/1420-3049/10/1/77
  • How To Prepare And Run An NMR Sample. ALWSCI. Available at: https://www.alwsci.com/news-detail/how-to-prepare-and-run-an-nmr-sample_1189.html
  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: https://ocw.mit.edu/courses/5-301-chemistry-laboratory-techniques-january-iap-2012/963f1146860d5b2257d00f735d45d315_MIT5_301IAP12_NMR_Handout.pdf
  • How to make an NMR sample. Durham University. Available at: https://www.dur.ac.uk/nmr.service/users/making/
  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: https://www.mdpi.com/1420-3049/10/1/77/htm
  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: https://www.organomation.
  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). University of Toronto Scarborough. Available at: https://www.utsc.utoronto.ca/projects/facility/sites/utsc.utoronto.ca.projects.
  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. LinkedIn. Available at: https://www.linkedin.com/pulse/comprehensive-guide-electrospray-ionization-esi-modern-mass-wu-ph-d-june-2024-v2-n5joc
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC30588S2/
  • Electrospray Ionization. Creative Proteomics. Available at: https://www.creative-proteomics.
  • IR Chart. Available at: https://www.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/irchart.htm
  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/17%3A_Alcohols_and_Phenols/17.11%3A_Spectroscopy_of_Alcohols_and_Phenols
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. ResearchGate. Available at: https://www.researchgate.
  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Available at: https://pubs.acs.org/doi/abs/10.1016/j.jasms.2010.08.019
  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: https://www.researchgate.
  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. Available at: https://www.linkedin.
  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: https://www.youtube.
  • 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Available at: https://www.docbrown.info/page06/molecule_spectroscopy/spec11hnmrC6H5OH.htm
  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273413/
  • Infrared Spectroscopy. Available at: https://www.chem.illinois.edu/sites/default/files/inline-files/Infrared%20Spectroscopy.pdf
  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: https://www.specac.
  • IR Absorption Table. University of Colorado Boulder. Available at: https://www.colorado.edu/lab/odas/ir-absorption-table
  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at: https://www.mt.
  • IR handout.pdf. Available at: https://www.csus.edu/indiv/m/mackj/chem125/IR%20handout.pdf
  • Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_%C2%B9%C2%B3C_NMR_Spectroscopy
  • Shimadzu FTIR Standard Operating Procedure. Available at: https://www.eng.famu.fsu.
  • The 1H NMR spectrum of phenol (C6H5OH) shows three absorptions... Homework.Study.com. Available at: https://homework.study.com/explanation/the-1h-nmr-spectrum-of-phenol-c6h5oh-shows-three-absorptions-in-the-aromatic-region-6-70-2-ortho-h-s-7-14-2-meta-h-s-and-6-80-1-para-h-ppm-explain-why-the-ortho-and-para-absorptions-occur-at-lower-chemical-shift-than-the-meta-absorption.html
  • Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/12%3A_Structure_Determination%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/12.11%3A_Chemical_Shifts_and_Interpreting_%C2%B9%C2%B3C_NMR_Spectra
  • Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate. Available at: https://www.researchgate.
  • A guide to 13C NMR chemical shift values. Compound Interest. Available at: https://www.compoundchem.com/wp-content/uploads/2015/05/A-Guide-to-13C-NMR-Shifts.pdf
  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Reference/Reference_Tables/Spectroscopic_Parameters/Infrared_Spectroscopy_Absorption_Table
  • 2-Amino-5-methylphenol. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/76082
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • 2-amino-5-(aminomethyl)phenol. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/enamine/enah97a217d8
  • Phenol, 2-amino-5-methyl-. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?Name=Phenol,+2-amino-5-methyl-&Units=SI
  • 2-Amino-5-(aminomethyl)phenol hydrochloride. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/42625525
  • 2-Amino-5-aminomethyl-phenol dihydrochloride. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/jwpharm/jwph3249cc4d
  • 2-Amino-5-(aminomethyl)phenol dihydrochloride. AK Scientific, Inc. Available at: https://www.aksci.com/item_detail.php?
  • 2-Amino-5-(aminomethyl)phenol. ChemScene. Available at: https://www.chemscene.com/products/2-Amino-5-aminomethyl-phenol_920511-81-5.html
  • 2-(Aminomethyl)-5-(4-methyl-1,3-thiazol-5-yl)phenol. Apollo Scientific. Available at: https://www.apolloscientific.co.uk/msds/or31059_msds.pdf
  • FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Available at: https://www.researchgate.net/figure/FTIR-spectra-of-2-amino-5-methylpyridine-and-the-complex_fig3_287981504
  • The infrared spectra of secondary amines and their salts. ResearchGate. Available at: https://www.researchgate.net/publication/285994323_The_infrared_spectra_of_secondary_amines_and_their_salts

Sources

solubility and stability of "2-Amino-5-aminomethyl-phenol dihydrochloride" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-5-aminomethyl-phenol Dihydrochloride

Foreword

As a Senior Application Scientist, my experience has underscored a fundamental principle in early-stage drug development: a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very bedrock of a successful formulation strategy. The transition from a promising lead compound to a viable drug product is fraught with challenges, many of which can be traced back to unforeseen issues with solubility and stability. This guide is crafted for fellow researchers, scientists, and drug development professionals who grapple with these challenges daily. We will delve into the specific case of 2-Amino-5-aminomethyl-phenol dihydrochloride, a molecule whose structure suggests both therapeutic potential and significant formulation hurdles.

This document is not a simple recitation of data. Instead, it is designed to be a self-validating system of inquiry. We will explore the "why" behind the experimental choices, grounding our approach in established chemical principles and authoritative guidelines. The protocols described herein are intended to be more than just instructions; they are a framework for critical thinking and robust scientific investigation. By understanding the causality behind the methods, you will be empowered to adapt, troubleshoot, and ultimately, succeed in your formulation development efforts.

Introduction to 2-Amino-5-aminomethyl-phenol Dihydrochloride: A Physicochemical Profile

2-Amino-5-aminomethyl-phenol dihydrochloride is a molecule of interest due to its hybrid structure, incorporating both a reactive aminophenol core and a basic aminomethyl side chain. The dihydrochloride salt form is a deliberate choice to enhance aqueous solubility, a common strategy for amine-containing active pharmaceutical ingredients (APIs). However, the inherent reactivity of the aminophenol moiety presents a significant stability challenge, primarily through oxidative degradation.

The presence of the phenolic hydroxyl group and the aromatic amine makes the molecule highly susceptible to oxidation, which can be catalyzed by factors such as pH, light, and the presence of metal ions. This degradation can lead to the formation of colored quinone-imine species, resulting in a loss of potency and the potential for introducing impurities. Therefore, a comprehensive understanding of its solubility and stability profile is paramount for the development of a safe, stable, and efficacious drug product.

Predicted Solubility Profile

The solubility of an API is a critical determinant of its bioavailability. For 2-Amino-5-aminomethyl-phenol dihydrochloride, its salt form is expected to dominate its solubility behavior in aqueous media. The following table summarizes the predicted solubility in various solvents, based on the compound's structure and general principles of salt chemistry.

Solvent System Predicted Solubility Rationale and Scientific Insights
Aqueous Buffer (pH 1-4) HighThe dihydrochloride salt will be fully ionized at low pH, leading to strong ion-dipole interactions with water molecules. The common ion effect from chloride in the buffer should be considered but is not expected to be limiting at typical buffer concentrations.
Aqueous Buffer (pH 5-7) Moderate to HighAs the pH approaches the pKa of the aromatic amine, the equilibrium will shift towards the less soluble free base, potentially reducing solubility. The aminomethyl group is expected to remain protonated in this range.
Aqueous Buffer (pH > 8) LowAt higher pH values, both amine groups will be deprotonated, leading to the precipitation of the less soluble free base. The phenolic hydroxyl will also begin to deprotonate, but this is unlikely to significantly enhance solubility.
Methanol / Ethanol ModerateThe polarity of these short-chain alcohols can solvate the ionic salt to some extent, but solubility will be lower than in aqueous solutions.
Propylene Glycol / Glycerol Moderate to HighThese polar, protic solvents are good at solvating salts and can be effective co-solvents in aqueous formulations.
Aprotic Solvents (e.g., Acetonitrile, THF) Very LowThe high lattice energy of the dihydrochloride salt cannot be overcome by these non-polar or moderately polar aprotic solvents.
Non-polar Solvents (e.g., Hexane, Toluene) InsolubleThere is a significant mismatch in polarity between the ionic salt and these non-polar solvents.

Stability Profile and Degradation Pathways

The stability of 2-Amino-5-aminomethyl-phenol dihydrochloride is intrinsically linked to the susceptibility of the aminophenol core to oxidation. This process is often autocatalytic and can be initiated by light, heat, and trace metal impurities.

Proposed Oxidative Degradation Pathway

The primary degradation route is anticipated to be the oxidation of the aminophenol to a quinone-imine intermediate, which can then undergo further reactions, including polymerization, leading to discoloration and the formation of insoluble degradants.

A 2-Amino-5-aminomethyl-phenol B Quinone-imine Intermediate A->B Oxidation (O2, light, metal ions) C Polymerized Degradants B->C Polymerization

Caption: Proposed oxidative degradation pathway for 2-Amino-5-aminomethyl-phenol.

Factors Influencing Stability
  • pH: The rate of oxidation of aminophenols is highly pH-dependent. Generally, the rate increases with increasing pH as the more easily oxidized phenolate anion is formed.

  • Light: Photodegradation can be a significant issue for phenolic compounds, leading to the formation of radical species that can initiate oxidation.

  • Oxygen: The presence of molecular oxygen is a key driver of oxidative degradation. Formulation strategies should consider measures to minimize oxygen exposure, such as inert gas blanketing during manufacturing and packaging.

  • Metal Ions: Trace metal ions, such as copper and iron, can catalyze the oxidation of phenols. The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) can be an effective stabilization strategy.

Experimental Protocols for Solubility and Stability Assessment

The following protocols provide a robust framework for the experimental determination of the solubility and stability of 2-Amino-5-aminomethyl-phenol dihydrochloride.

Workflow for Solubility and Stability Characterization

The overall experimental workflow is designed to be systematic, starting with fundamental property assessment and progressing to detailed stability analysis under stressed conditions.

G cluster_0 Phase 1: Intrinsic Property Assessment cluster_1 Phase 2: Equilibrium Solubility Screening cluster_2 Phase 3: Forced Degradation & Stability Indicating Method cluster_3 Phase 4: Formal Stability Studies pKa pKa Determination (Potentiometric Titration) intrinsic_sol Intrinsic Solubility (pH-Metric Method) pKa->intrinsic_sol logP LogP/LogD Measurement (Shake-Flask or HPLC) aq_sol Aqueous Solubility vs. pH (pH 1-10 Buffers) logP->aq_sol intrinsic_sol->aq_sol cosolvent_sol Co-solvent Solubility (Water/PG, Water/EtOH) aq_sol->cosolvent_sol forced_deg Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) cosolvent_sol->forced_deg hplc_dev Stability-Indicating HPLC Method (Resolution of degradants) forced_deg->hplc_dev formal_stab ICH Stability Studies (Controlled Temp/Humidity) hplc_dev->formal_stab

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-aminomethyl-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure and conformational landscape of 2-Amino-5-aminomethyl-phenol dihydrochloride. Designed for professionals in chemical research and drug development, this document synthesizes fundamental chemical principles with advanced analytical and computational methodologies to deliver field-proven insights into this molecule of interest.

Introduction: The Significance of 2-Amino-5-aminomethyl-phenol and its Dihydrochloride Salt

2-Amino-5-aminomethyl-phenol is a substituted aminophenol derivative. Such compounds are versatile chemical building blocks in medicinal chemistry, often explored for their potential biological activities.[1] The formation of a dihydrochloride salt significantly enhances the aqueous solubility and stability of the parent compound, which are critical attributes for pharmaceutical development. Understanding the precise three-dimensional structure and conformational dynamics of this salt is paramount for predicting its interactions with biological targets, elucidating its pharmacokinetic profile, and ensuring the quality and consistency of an active pharmaceutical ingredient (API).

This guide will delve into the molecular architecture, the logical basis for its protonation state, its conformational possibilities, and the established protocols for its comprehensive characterization.

Part 1: Molecular Structure and Protonation State

The structural integrity of 2-Amino-5-aminomethyl-phenol dihydrochloride is fundamentally defined by its covalent bonding and, crucially, by the protonation state of its functional groups in the salt form.

Chemical Identity
IdentifierValueSource
IUPAC Name 2-amino-5-(aminomethyl)phenol;dihydrochloride-
CAS Number (Free Base) 920511-81-5[2][3]
Molecular Formula C₇H₁₂Cl₂N₂O-
Molecular Weight 211.09 g/mol -
Canonical SMILES C1=CC(=C(C=C1CN)O)N.Cl.Cl[2]
Justification of Protonation Sites

The molecule possesses three functional groups with the potential for protonation: an aromatic primary amine, an aliphatic primary amine (in the aminomethyl group), and a phenolic hydroxyl group. The dihydrochloride form indicates the presence of two protonated sites. The determination of these sites is governed by the relative basicity (pKa of the conjugate acids) of the functional groups.

  • Phenolic Hydroxyl Group: Phenols are generally acidic, with a pKa around 10.

  • Aromatic Amino Group: The basicity of an aromatic amine is reduced due to the delocalization of the nitrogen lone pair into the benzene ring. For aminophenol isomers, the pKa of the anilinium ion is in the range of 4.4 to 5.5.

  • Aliphatic Amino Group: The aminomethyl group is an alkylamine, which is significantly more basic than an arylamine. The pKa of a typical alkylammonium ion is around 10-11.

Based on these pKa values, the two most basic sites on the 2-Amino-5-aminomethyl-phenol molecule are the aliphatic amino group and the aromatic amino group. Therefore, in the presence of two equivalents of hydrochloric acid, both nitrogen atoms will be protonated to form ammonium cations, while the phenolic hydroxyl group will remain in its neutral, protonated state.

The resulting structure is 5-(ammoniomethyl)-2-aminophenol-1-ium dichloride . This dicationic species is stabilized by two chloride anions.

Part 2: Conformational Analysis

The conformation of 2-Amino-5-aminomethyl-phenol dihydrochloride, particularly in the solid state, will be dictated by a combination of intramolecular steric and electronic effects, and extensive intermolecular hydrogen bonding.

Torsional Degrees of Freedom

The primary sources of conformational flexibility in the molecule are the rotations around single bonds:

  • C(5)-C(α) bond: Rotation around this bond (τ₁) will alter the orientation of the protonated aminomethyl group relative to the plane of the benzene ring.

  • C(1)-O bond: Rotation around this bond (τ₂) will change the orientation of the hydroxyl proton.

The planarity of the benzene ring itself is largely rigid.

Predicted Conformation and Intermolecular Interactions

In the absence of a crystal structure for the title compound, we can infer likely conformational preferences and packing from related structures, such as 2-Amino-5-methylphenol[4]. In the solid state, the conformation will be heavily influenced by the formation of a robust hydrogen-bonding network. The protonated ammonium groups (-NH₃⁺) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the chloride anions (Cl⁻) are effective hydrogen bond acceptors.

It is anticipated that the crystal packing will be dominated by N-H···Cl and O-H···Cl hydrogen bonds, creating a stable three-dimensional lattice. The conformation of the aminomethyl side chain will likely adopt a staggered arrangement to minimize steric hindrance.

Computational Modeling Workflow

To rigorously predict the low-energy conformations, a computational chemistry approach is recommended. Such studies are invaluable for understanding the molecule's potential energy surface.[5]

G cluster_0 Computational Conformational Analysis Workflow start Initial 3D Structure Generation of Dication conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search Torsional Angle Scanning dft_opt DFT Geometry Optimization of Low-Energy Conformers conf_search->dft_opt Selection of unique conformers freq_calc Frequency Calculation (Confirmation of Minima) dft_opt->freq_calc Optimized Geometries solvation Inclusion of Solvation Model (e.g., PCM) freq_calc->solvation analysis Analysis of Rotational Barriers and Stable Conformers solvation->analysis

Caption: Workflow for computational conformational analysis.

This workflow allows for the systematic exploration of the conformational space to identify the most stable structures in both the gas phase and in solution.

Part 3: Experimental Characterization Protocols

The comprehensive characterization of 2-Amino-5-aminomethyl-phenol dihydrochloride is essential for confirming its identity, purity, and solid-state properties. A suite of analytical techniques should be employed.[6][7]

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum will be characteristic of the dicationic structure. Key expected signals include:

    • Distinct aromatic protons on the trisubstituted benzene ring.

    • A broad singlet for the phenolic -OH proton.

    • Broad signals for the protons of the two -NH₃⁺ groups, which may exchange with residual water in the solvent.

    • A singlet or AB quartet for the benzylic -CH₂- protons.

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic and aliphatic carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the protonated amino groups.

Protocol for NMR Analysis:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

The IR spectrum provides information about the functional groups present.

  • Expected Absorptions:

    • Broad O-H stretching band (around 3200-3500 cm⁻¹).

    • N-H stretching from the -NH₃⁺ groups (broad, around 2800-3200 cm⁻¹).

    • N-H bending vibrations (around 1500-1600 cm⁻¹).

    • C-N and C-O stretching vibrations in the fingerprint region.

    • Aromatic C-H and C=C stretching bands.

Protocol for FTIR Analysis:

  • Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Assign the major absorption bands to the corresponding functional groups.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of APIs.

Protocol for HPLC Purity Analysis:

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 270-280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and a reference standard. The purity is determined by the area percentage of the main peak.

G cluster_1 HPLC Purity Workflow sample_prep Sample Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system Injection data_acq Data Acquisition hplc_system->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc report Purity Report data_proc->report

Caption: A typical workflow for HPLC purity analysis.

Solid-State Characterization

XRPD is a powerful technique for characterizing the solid form of the material. It can distinguish between crystalline and amorphous forms and identify different polymorphs.

Protocol for XRPD Analysis:

  • Gently grind the sample to a fine powder.

  • Mount the powder on a sample holder.

  • Acquire the diffraction pattern over a suitable range of 2θ angles.

  • The resulting diffractogram serves as a fingerprint for the crystalline form.

Conclusion

The molecular structure and conformational properties of 2-Amino-5-aminomethyl-phenol dihydrochloride are dictated by the fundamental principles of acid-base chemistry and intermolecular forces. The dicationic nature of the molecule, with protonated aromatic and aliphatic amino groups, establishes a framework for extensive hydrogen bonding, which in turn governs its solid-state conformation. While a definitive solid-state structure awaits experimental determination by single-crystal X-ray diffraction, a combination of spectroscopic analysis and computational modeling provides a robust and detailed understanding of this pharmaceutically relevant molecule. The protocols outlined in this guide offer a systematic approach for the rigorous characterization required in a research and drug development setting.

References

  • PubChem. Compound Summary for CID 76082, 2-Amino-5-methylphenol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Computational study on the molecular conformations of phenolic compounds. [Link]

  • Taylor & Francis Online. o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. [Link]

  • CD Formulation. Physical and Chemical Characterization for APIs. [Link]

  • CD Formulation. API Physical & Chemical Characterization. [Link]

  • Taylor & Francis Online. o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 2. BENZOXAZINES AND DIBENZYL AMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. [Link]

  • R Discovery. Conformational analysis of protonated N-acetyl hexosamines: unexpected methylation effects from first-principles and machine learning. [Link]

  • MDPI. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • ResearchGate. Computational methods for exploring protein conformations. [Link]

  • MDPI. Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. [Link]

  • PubMed. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. [Link]

  • Automated Topology Builder. 2-(Aminomethyl)phenol | C7H9NO | MD Topology | NMR | X-Ray. [Link]

  • PubChem. Compound Summary for CID 17818, 5-Amino-2-methylphenol. National Center for Biotechnology Information. [Link]

  • CCDC. The Cambridge Crystallographic Data Centre. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Aminophenol derivatives represent a fascinating and versatile class of organic compounds that have long been a cornerstone of medicinal chemistry. From the ubiquitous analgesic and antipyretic paracetamol (acetaminophen) to promising new investigational agents, the aminophenol scaffold is a privileged structure in drug discovery.[1][2] This guide provides an in-depth exploration of the diverse biological activities of these derivatives, moving beyond the well-known to uncover their potential in oncology, infectious diseases, and neuroprotection. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their efficacy and safety. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the therapeutic potential of aminophenol derivatives.

The Chemical Nature and Versatility of Aminophenols

Aminophenols are aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring.[2] The relative positions of these two functional groups (ortho-, meta-, or para-) significantly influence their chemical properties and biological activities.[2] The para-aminophenol (4-aminophenol) backbone is arguably the most famous, being the core of paracetamol.[1] These compounds are amphoteric, capable of acting as weak acids or bases, and are reactive at both the amino and hydroxyl groups, allowing for a wide range of chemical modifications.[2] This chemical tractability is a key reason for their enduring relevance in drug discovery.

Antioxidant and Anti-inflammatory Activities

A significant body of research has highlighted the antioxidant and anti-inflammatory properties of aminophenol derivatives. These activities are often linked and play a crucial role in their therapeutic and toxicological profiles.

Mechanistic Insights: The Nrf2 Pathway and Beyond

The antioxidant effects of many aminophenol derivatives are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds (including some aminophenol derivatives), Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes. The products of these genes include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).[3]

The anti-inflammatory effects of some aminophenol derivatives, particularly those related to paracetamol, are attributed to the inhibition of cyclooxygenase (COX) enzymes, primarily in the central nervous system.[4] This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[4] However, the anti-inflammatory action of paracetamol is considered weak in peripheral tissues where the concentration of peroxides is high, counteracting its reducing effect on the COX enzymes.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Keap1 Keap1 Oxidative_Stress Oxidative Stress (e.g., from Aminophenol Metabolites) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces Conformational Change Aminophenol_Derivative Aminophenol Derivative Aminophenol_Derivative->Nrf2_Keap1 Induces Conformational Change Nrf2_Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Initiates Transcription Cytoprotection Enhanced Cellular Antioxidant Defense & Cytoprotection Antioxidant_Genes->Cytoprotection Leads to

Caption: Nrf2-mediated antioxidant response pathway activated by some aminophenol derivatives.

Experimental Protocols for Evaluating Antioxidant Activity

This assay is a rapid and simple method to assess the radical scavenging activity of compounds.[6][7]

  • Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[7]

  • Step-by-Step Protocol:

    • Prepare a stock solution of the test aminophenol derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent without the test compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

This assay is another common method for determining antioxidant capacity.[6][7]

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization of the solution. The decrease in absorbance at 734 nm is measured.[7]

  • Step-by-Step Protocol:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of various concentrations of the test aminophenol derivative to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anticancer Activity

Several aminophenol derivatives have demonstrated significant potential as anticancer agents.[8][9][10] Fenretinide (N-(4-hydroxyphenyl)retinamide), a synthetic derivative of retinoic acid, is a well-studied example with antiproliferative effects.[8] More recent research has focused on simpler aminophenol structures with long alkyl chains, such as p-dodecylaminophenol, which have shown potent activity against a range of cancer cell lines.[8][9]

Mechanisms of Anticancer Action

The anticancer activity of aminophenol derivatives is often mediated through the induction of apoptosis (programmed cell death).[8][9] This can occur through various mechanisms, including:

  • Generation of Reactive Oxygen Species (ROS): Some aminophenol derivatives can paradoxically act as pro-oxidants within the tumor microenvironment, leading to an increase in intracellular ROS levels.[8] This oxidative stress can damage cellular components and trigger apoptotic pathways.

  • Mitochondrial Dysfunction: Increased ROS can lead to the opening of the mitochondrial permeability transition pore, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

  • MAP Kinase Pathway Modulation: Some derivatives have been shown to target the MAP kinase signaling pathway, which is often dysregulated in cancer.[11]

Quantitative Data on Anticancer Activity
CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
o-aminophenol derivative 6i HepG2 (Liver)29.46[12]
A549 (Lung)71.29[12]
MCF7 (Breast)80.02[12]
o-aminophenol derivative 6b KB (Oral)32.00[12]
o-aminophenol derivative 6c KB (Oral)45.32[12]
o-aminophenol derivative 6f KB (Oral)74.94[12]
o-aminophenol derivative 12b KB (Oral)56.71[12]
Experimental Protocols for Evaluating Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[4]

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test aminophenol derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells end End treat_cells 2. Treat with Aminophenol Derivatives (various conc.) seed_cells->treat_cells incubate_treat 3. Incubate for 24-72h treat_cells->incubate_treat add_mtt 4. Add MTT Reagent incubate_treat->add_mtt incubate_mtt 5. Incubate for 2-4h add_mtt->incubate_mtt solubilize 6. Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance 7. Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 8. Calculate % Viability and IC₅₀ read_absorbance->calculate_ic50 calculate_ic50->end

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Aminophenol derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[12][13][14] Schiff base derivatives of 4-aminophenol, for instance, have demonstrated broad-spectrum activity.[13][14]

Structure-Activity Relationships in Antimicrobial Aminophenols

The antimicrobial activity of these derivatives is highly dependent on their chemical structure. For example, the introduction of certain substituents on the phenyl ring can modulate their lipophilicity and, consequently, their ability to penetrate microbial cell membranes.[13] The specific nature and position of these substituents can lead to enhanced activity against specific microbial strains.[13]

Quantitative Data on Antimicrobial Activity
CompoundMicrobial StrainZone of Inhibition (mm) at 1 mg/mLReference
S-1 Staphylococcus aureus14.18[13]
S-2 Staphylococcus aureus15.24[13]
Micrococcus luteus16.11[13]
S-3 Bacillus spizizenii14.36[13]
S-4 Bordetella bronchiseptica14.23[13]
Experimental Protocol for Antimicrobial Susceptibility Testing

This method is widely used to screen for antimicrobial activity.

  • Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.

  • Step-by-Step Protocol:

    • Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

    • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.

    • Sterilize filter paper discs (6 mm in diameter) and impregnate them with a known concentration of the test aminophenol derivative.

    • Place the impregnated discs on the surface of the inoculated agar plates.

    • Include a positive control (a standard antibiotic) and a negative control (a disc with the solvent only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition in millimeters.

Analgesic and Antipyretic Activities

The analgesic and antipyretic properties of p-aminophenol derivatives are best exemplified by paracetamol.[1] These compounds are effective in relieving mild to moderate pain and reducing fever.[5]

Mechanism of Action

As mentioned earlier, the primary mechanism is the inhibition of COX enzymes in the central nervous system.[4] Additionally, a metabolite of paracetamol, AM404, which is formed in the brain, may contribute to its analgesic effect.[5] AM404 is an agonist of cannabinoid receptors and an activator of the TRPV1 receptor, both of which are involved in pain modulation.[5]

Neuroprotective Potential

Emerging research suggests that some aminophenol derivatives may possess neuroprotective properties.[10] This is a promising area of investigation, as these compounds could potentially be developed into therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[10] The proposed mechanisms for neuroprotection often involve their antioxidant and anti-inflammatory activities, which can mitigate the oxidative stress and neuroinflammation that contribute to neuronal damage in these conditions.

Toxicology Profile: The Double-Edged Sword

A crucial aspect of the biology of aminophenol derivatives is their potential for toxicity, particularly hepatotoxicity and nephrotoxicity.[1][3][4] This is most prominent with paracetamol overdose.

Mechanism of Paracetamol-Induced Hepatotoxicity

At therapeutic doses, paracetamol is safely metabolized in the liver primarily through glucuronidation and sulfation.[5] A small fraction is oxidized by cytochrome P450 enzymes to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1] Under normal circumstances, NAPQI is detoxified by conjugation with glutathione (GSH).[5] However, in an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI.[5] This depletes the liver's stores of GSH, allowing NAPQI to bind to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[1][5]

Synthesis and Structure-Activity Relationships (SAR)

The biological activities of aminophenol derivatives are intimately linked to their chemical structure. Understanding these SARs is critical for the design of new and improved therapeutic agents.

General Synthetic Strategies

A common method for synthesizing p-aminophenol derivatives involves the acetylation of 4-aminophenol.[5] 4-aminophenol itself can be prepared by the reduction of 4-nitrophenol.[15]

Key SAR Insights
  • For Anticancer Activity: The length of an alkyl chain attached to the aminophenol moiety is crucial. For p-alkylaminophenols, longer chain lengths have been shown to enhance antiproliferative potency.[8][9]

  • For Analgesic/Antipyretic Activity: The N-acetyl group in paracetamol is important for its activity and reduces its toxicity compared to p-aminophenol.[1]

  • For Antimicrobial Activity: The nature and position of substituents on the aromatic ring can significantly influence the spectrum and potency of antimicrobial action.[13]

Conclusion and Future Perspectives

Aminophenol derivatives are a structurally simple yet biologically diverse class of compounds. While paracetamol remains a globally important medicine, the broader therapeutic potential of this chemical family is still being actively explored. Future research should focus on:

  • Designing derivatives with improved safety profiles: This includes developing analogs of paracetamol with reduced hepatotoxicity.

  • Optimizing anticancer activity: Further exploration of SAR to create highly potent and selective anticancer agents.

  • Elucidating mechanisms of neuroprotection: A deeper understanding of how these compounds protect neurons could lead to novel treatments for neurodegenerative diseases.

  • Developing novel antimicrobial agents: In an era of increasing antibiotic resistance, the aminophenol scaffold may provide a starting point for the development of new anti-infective drugs.

The versatility of the aminophenol core, combined with modern medicinal chemistry approaches, ensures that these derivatives will continue to be a rich source of new therapeutic agents for years to come.

References

  • Testing of early cellular effects of aminophenol derivatives in HK-2... - ResearchGate . Available at: [Link]

  • Paracetamol - Wikipedia . Available at: [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC - PubMed Central . (2023-04-17). Available at: [Link]

  • Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach | Request PDF - ResearchGate . Available at: [Link]

  • Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells - PubMed Central . Available at: [Link]

  • Drug Names, Mechanisms, Descriptions, and Contraindications - Springer Publishing . Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - MDPI . Available at: [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed . (2022-02-17). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives . Available at: [Link]

  • 4-Aminophenol - Wikipedia . Available at: [Link]

  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed . (2024-06-13). Available at: [Link]

  • p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose . Available at: [Link]

  • Structure of aminophenol derivatives - ResearchGate . Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives . (2025-02-07). Available at: [Link]

  • Aminophenols | Request PDF - ResearchGate . Available at: [Link]

  • Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities | Request PDF - ResearchGate . Available at: [Link]

  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed . (2007-01-15). Available at: [Link]

  • Role of Para Aminophenol in Oncology Drug Development - Kajay Remedies . (2024-05-10). Available at: [Link]

  • Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species | Request PDF - ResearchGate . Available at: [Link]

  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed . (2025-03-01). Available at: [Link]

  • Full article: Design and synthesis of 4-aminophenol-1,3,4-oxadiazole derivative potentiates apoptosis by targeting MAP kinase in triple negative breast cancer cells - Taylor & Francis Online . Available at: [Link]

  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC . Available at: [Link]

  • effect of bis(p-nitrophenyl) phosphate on acetaminophen and p-aminophenol nephrotoxicity and metabolism in Fischer 344 rats - PubMed . Available at: [Link]

Sources

exploring the reactivity of the amine and phenol groups in "2-Amino-5-aminomethyl-phenol dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-Amino-5-aminomethyl-phenol is a trifunctional molecule presenting a significant yet rewarding challenge in synthetic chemistry. Containing a phenol, an aromatic primary amine, and a benzylic primary amine, its utility is intrinsically linked to the ability to selectively manipulate one functional group in the presence of the others. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the differential reactivity of these groups. We will dissect the electronic and steric factors governing chemoselectivity, present field-proven strategies for selective modification, and detail orthogonal protecting group schemes for total synthetic control. This document serves as a practical manual, complete with detailed experimental protocols and logical frameworks, to empower chemists to confidently and precisely harness the synthetic versatility of this valuable intermediate.

Structural and Electronic Profile: The Foundation of Reactivity

A molecule's reactivity is a direct consequence of its structure. Understanding the distinct electronic and steric environment of each functional group in 2-Amino-5-aminomethyl-phenol is paramount for predicting and controlling its chemical behavior. The molecule, in its common dihydrochloride salt form, requires careful consideration of its protonation state before any reaction planning.

Molecular Structure and Key Reactive Sites

The core structure possesses three distinct reactive centers:

  • Phenolic Hydroxyl (-OH): The oxygen's lone pairs are delocalized into the aromatic ring, activating it towards electrophilic substitution and making the proton moderately acidic.

  • Aromatic Amine (-NH₂ at C2): A primary aniline-type amine. The nitrogen's lone pair is also delocalized into the π-system, rendering it less nucleophilic than an aliphatic amine but strongly activating the ring.

  • Benzylic Amine (-CH₂NH₂ at C5): A primary aliphatic amine attached to a benzylic carbon. Its lone pair is localized, making it the most nucleophilic of the three functional groups. The benzylic position itself is also susceptible to certain reactions due to the stability of benzylic radicals and cations.[1][2]

Caption: Key reactive functional groups on the 2-Amino-5-aminomethyl-phenol scaffold.

Physicochemical Properties

The dihydrochloride salt form significantly alters the properties compared to the free base. The amine groups are protonated to ammonium chlorides, increasing water solubility and rendering them non-nucleophilic until a base is added.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]
pKa₁ (Phenolic OH) ~10Estimated
pKa₂ (Aromatic NH₃⁺) ~4-5Estimated
pKa₃ (Benzylic NH₃⁺) ~9-10Estimated
Appearance Dihydrochloride salt is typically an off-white to tan solidGeneral Knowledge

Note: pKa values are estimates based on similar structures. Precise values would require experimental determination.

The Chemoselectivity Challenge: A Three-Way Tug-of-War

The primary synthetic hurdle is achieving selective modification. Any electrophilic reagent introduced to the deprotonated molecule faces three potential sites of attack. The outcome is determined by a delicate balance of intrinsic nucleophilicity and reaction kinetics versus thermodynamics.

  • Kinetic Control: Reactions at lower temperatures often favor the most nucleophilic site, which is the benzylic amine.

  • Thermodynamic Control: Given enough energy and time, reactions may favor the most stable product, which can sometimes involve the aromatic amine or the phenoxide.

  • Steric Hindrance: The aromatic amine and phenol are ortho to each other, which can introduce steric hindrance for bulky reagents compared to the more exposed benzylic amine.

G center Electrophilic Reagent (E+) benz_amine Benzylic Amine (Most Nucleophilic) center->benz_amine  Kinetic Product (Fastest) arom_amine Aromatic Amine center->arom_amine Possible Side Product phenol Phenoxide center->phenol Possible Side Product (Requires Base)

Caption: Competing nucleophilic sites for an electrophile.

Strategies for Selective Modification

Achieving selectivity requires carefully chosen reaction conditions or the use of protecting groups. The following sections detail proven methodologies.

Strategy 1: Exploiting Differential Nucleophilicity

The most direct approach involves leveraging the inherent differences in reactivity. The benzylic amine is a significantly stronger nucleophile than the aromatic amine, whose lone pair is delocalized across the benzene ring. Both amines are generally more nucleophilic than the neutral phenol group.

This difference can be exploited for selective N-alkylation or N-acylation of the benzylic amine.

This protocol demonstrates how to selectively protect the most reactive amine, leaving the other two groups available for subsequent reactions. The choice of a mild base and controlled temperature is critical.

  • Dissolution & Basification: Dissolve 2-Amino-5-aminomethyl-phenol dihydrochloride (1.0 eq) in a suitable solvent mixture like 1,4-dioxane and water (3:1). Cool the solution to 0 °C in an ice bath.

  • Controlled Base Addition: Add a mild base such as sodium bicarbonate (NaHCO₃, 2.2 eq) portion-wise. The goal is to neutralize the hydrochloride salts and deprotonate the benzylic ammonium preferentially without significantly generating the phenoxide.

  • Reagent Addition: While stirring vigorously at 0 °C, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes. The Boc anhydride will preferentially react with the most nucleophilic site.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and formation of the mono-protected product.

  • Workup & Isolation: Upon completion, perform an aqueous workup to remove salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-Boc-protected compound.

Causality: The benzylic amine's localized electron pair makes it a much faster nucleophile than the aromatic amine. By using a mild base and low temperature, we create a kinetic regime where the reaction rate at the benzylic amine is orders of magnitude faster than at the other sites, ensuring high selectivity.

Strategy 2: Orthogonal Protecting Group Schemes

For complex syntheses requiring multi-step, site-specific modifications, an orthogonal protecting group strategy is the most robust approach.[4] This involves protecting each functional group with a different type of protecting group that can be removed under unique conditions without affecting the others.

A logical workflow would be:

  • Protect the most reactive site: Protect the benzylic amine (e.g., with Boc, removable with acid).

  • Protect the next most reactive site: Protect the aromatic amine (e.g., with Fmoc, removable with base).

  • Modify the remaining free site: The phenol is now the only free group and can be alkylated, acylated, etc.

  • Selective Deprotection: Remove the protecting groups in the desired sequence to unmask the functional groups for further reactions.

workflow start Starting Material step1 1. Protect Benzylic Amine (e.g., Boc₂O, NaHCO₃) start->step1 prod1 Mono-Protected Intermediate step1->prod1 step2 2. Protect Aromatic Amine (e.g., Fmoc-Cl, base) prod1->step2 prod2 Di-Protected Intermediate (Free Phenol) step2->prod2 step3 3. React Phenol (e.g., Alkyl Halide, K₂CO₃) prod2->step3 prod3 Fully Functionalized Intermediate step3->prod3 step4 4. Selective Deprotection (e.g., Piperidine to remove Fmoc) prod3->step4

Caption: An orthogonal protection strategy workflow.

Protecting GroupTarget GroupProtection ConditionsDeprotection Conditions
Boc (tert-Butoxycarbonyl)AminesBoc₂O, mild baseStrong acid (TFA, HCl)
Cbz (Carboxybenzyl)Amines, PhenolsCbz-Cl, baseH₂, Pd/C (Hydrogenolysis)
Fmoc (Fluorenylmethyloxycarbonyl)AminesFmoc-Cl, baseBase (e.g., Piperidine)
Ac (Acetyl)Amines, PhenolsAc₂O or AcCl, baseAcid or base hydrolysis
TBS (tert-Butyldimethylsilyl)PhenolsTBSCl, imidazoleFluoride source (TBAF)
Strategy 3: Reactions on the Aromatic Ring

The aromatic ring is highly activated by two strong ortho-, para-directing groups (-OH and -NH₂). Direct electrophilic aromatic substitution (EAS) is often difficult to control, leading to polysubstitution and potential oxidation of the electron-rich ring.[5]

Controlling EAS Reactivity:

  • Protonation: In strong acid, the amine groups are protonated to -NH₃⁺, which are deactivating, meta-directing groups. This can be used to direct incoming electrophiles, but conditions are harsh.

  • Acylation: Converting the amines to amides (-NHCOR) significantly attenuates their activating ability.[5] The acetylated groups are still ortho-, para-directing but allow for much more controlled, mono-substitution. The acetyl groups can be removed later via hydrolysis.

  • Protection: Protect both amine groups via acetylation with acetic anhydride. This can be done after protecting the phenol if desired.

  • Bromination: Treat the di-acetylated compound with a mild brominating agent like N-Bromosuccinimide (NBS) in a solvent like DMF. The bulky acetyl groups and moderated activation will favor mono-bromination at the position para to the hydroxyl group.

  • Deprotection: Remove the acetyl groups by heating with aqueous acid or base (e.g., HCl or NaOH) to reveal the brominated aminophenol derivative.

Summary and Synthetic Outlook

The selective reactivity of 2-Amino-5-aminomethyl-phenol is a solvable challenge that hinges on a fundamental understanding of physical organic principles. By controlling reaction conditions to favor kinetic products or by employing a robust orthogonal protecting group strategy, chemists can unlock the full synthetic potential of this versatile building block. The choice of strategy depends entirely on the desired final product and the complexity of the synthetic route. The benzylic amine serves as the kinetic handle for initial, direct modification, while protection schemes offer a pathway to any desired functionalization pattern.

G start Desired Modification? q_benz Benzylic Amine? start->q_benz Yes q_arom Aromatic Amine? start->q_arom No a_benz Kinetic Control: Low Temp, Mild Base (e.g., Acylation, Alkylation) q_benz->a_benz q_phen Phenol? q_arom->q_phen No a_ortho Orthogonal Protection Strategy: 1. Protect Benzylic Amine (Boc) 2. Protect Phenol (TBS) 3. React Aromatic Amine q_arom->a_ortho Yes q_ring Aromatic Ring? q_phen->q_ring No a_phen Orthogonal Protection Strategy: 1. Protect Both Amines (Boc/Fmoc) 2. React Phenol q_phen->a_phen Yes a_ring Protect Amines as Amides to Attenuate Reactivity, then perform EAS q_ring->a_ring Yes

Caption: A decision tree for planning the selective functionalization of 2-Amino-5-aminomethyl-phenol.

References

  • Title: 2-Amino-5-methylphenol | C7H9NO Source: PubChem URL: [Link]

  • Title: Process for preparing 2-amino-5-nitrophenol derivatives Source: Google Patents URL
  • Title: Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... Source: ResearchGate URL: [Link]

  • Title: Selective alkylation of aminophenols Source: ResearchGate URL: [Link]

  • Title: 18.6: Electrophilic Substitution of Phenols Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of benzylic amines Source: Organic Chemistry Portal URL: [Link]

  • Title: Process for the preparation of 2-amino-5-alkyl-phenols Source: Google Patents URL
  • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL: [Link]

  • Title: Reactions of Phenols Source: Chemistry Steps URL: [Link]

  • Title: Reactions at the Benzylic Position Source: Chemistry Steps URL: [Link]

  • Title: Phenol reaction Source: Online Chemistry Study Material URL: [Link]

  • Title: Selective protection and deprotection of alcohols and amines Source: Semantic Scholar URL: [Link]

  • Title: Selective alkylation of the amino group of aminophenols Source: ResearchGate URL: [Link]

  • Title: Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene Source: StudySmarter URL: [Link]

  • Title: Protective Groups Source: Organic Chemistry Portal URL: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-Amino-5-aminomethyl-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Hazard Identification

2-Amino-5-aminomethyl-phenol dihydrochloride is a substituted aminophenol derivative. Compounds within this class are recognized for their utility as precursors and intermediates in various research and development applications, including in the synthesis of novel pharmaceutical agents. The presence of amino and phenolic functional groups suggests potential for biological activity and dictates a cautious approach to its handling.

Based on data from structurally related compounds, 2-Amino-5-aminomethyl-phenol dihydrochloride should be presumed to present the following hazards:

  • Skin Irritation: May cause redness, discomfort, and irritation upon direct contact with the skin.[1][2]

  • Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2]

  • Respiratory Irritation: Inhalation of the powdered form may lead to irritation of the respiratory tract.[1][2]

  • Harmful if Swallowed: Ingestion may result in adverse health effects.[1][3]

A GHS-style hazard summary, extrapolated from related compounds, is presented below:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation[1][2]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

The cornerstone of laboratory safety is the implementation of a multi-layered risk mitigation strategy, commonly known as the hierarchy of controls. This approach prioritizes the most effective control measures to minimize exposure.

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last line of defense)

Caption: The Hierarchy of Controls model for risk mitigation.

Engineering Controls: The First Line of Defense

All manipulations of solid 2-Amino-5-aminomethyl-phenol dihydrochloride and its concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4] The work area should be equipped with readily accessible eyewash stations and safety showers.[4]

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed, substance-specific Standard Operating Procedure (SOP) should be developed and approved prior to commencing any work. This SOP should include:

  • A comprehensive description of the experimental protocol.

  • A detailed risk assessment.

  • Step-by-step instructions for safe handling and storage.

  • Emergency procedures for spills, exposures, and adverse reactions.

  • Waste disposal protocols.

All personnel handling the compound must undergo documented training on the contents of the SOP.

Personal Protective Equipment (PPE): The Final Barrier

The following PPE is mandatory when handling 2-Amino-5-aminomethyl-phenol dihydrochloride:

Body PartPPE RecommendationSpecifications
Eyes/Face Safety Goggles and/or Face ShieldMust conform to EN 166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a risk of splashing or significant dust generation.
Hands Chemical-resistant glovesNitrile gloves are a suitable choice. Gloves must be inspected for integrity before each use and changed frequently, especially if contamination is suspected.[5]
Body Laboratory Coat or Chemical-resistant ApronA flame-resistant lab coat should be worn at all times and kept fully fastened.
Respiratory NIOSH-approved respiratorA respirator may be required for large-scale operations or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits.

Section 3: Handling and Storage Protocols

Safe Handling
  • Weighing: Weigh the solid compound within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5]

Storage

Store 2-Amino-5-aminomethyl-phenol dihydrochloride in a tightly sealed, clearly labeled container.[6] The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Section 4: Emergency Procedures

A swift and informed response is critical in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

The following workflow outlines the procedure for managing a small-scale spill of solid 2-Amino-5-aminomethyl-phenol dihydrochloride.

Spill_Cleanup_Workflow cluster_0 Spill Cleanup Workflow Alert Alert personnel in the immediate area Evacuate Evacuate non-essential personnel Alert->Evacuate PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Evacuate->PPE Contain Cover the spill with an absorbent, non-combustible material (e.g., sand, vermiculite) PPE->Contain Collect Carefully sweep the material into a suitable, labeled container for hazardous waste Contain->Collect Decontaminate Decontaminate the spill area with a suitable cleaning agent Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste according to institutional protocols Decontaminate->Dispose

Caption: Workflow for responding to a small-scale solid spill.

For large spills, evacuate the area and contact your institution's emergency response team.

Section 5: Physical and Chemical Properties

PropertyValueSource
CAS Number 943751-53-9
Molecular Formula C₇H₁₁ClN₂O (as hydrochloride)
Molecular Weight 211.09 g/mol (as dihydrochloride)
Appearance Light yellow solid

Section 6: Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation and exposure to incompatible materials.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

Section 7: Toxicological Information

Detailed toxicological data for 2-Amino-5-aminomethyl-phenol dihydrochloride is not available. However, based on the assessment of similar aminophenol compounds, it is prudent to assume moderate acute oral toxicity. The primary health concerns are irritation to the skin, eyes, and respiratory system upon exposure.[1][2]

Section 8: Disposal Considerations

All waste containing 2-Amino-5-aminomethyl-phenol dihydrochloride must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

References

  • Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-(aminomethyl)phenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)-2-methylphenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, April 11). Phenol, 5-[(2-hydroxyethyl)amino]-2-methyl-: Human health tier II assessment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, April 24). Phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]- and its dihydrochloride: Human health tier II assessment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014, November 27). Phenol, 5-amino-2-methyl-: Human health tier II assessment. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Amino-5-aminomethyl-phenol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-aminomethyl-phenol dihydrochloride is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a primary aromatic amine, a primary benzylic amine, and a phenolic hydroxyl group, offers a rich scaffold for the generation of diverse molecular entities. The differential reactivity of these functional groups allows for selective modifications, enabling the synthesis of a wide array of novel derivatives with potential applications as pharmaceutical agents, chemical probes, or materials science precursors. The dihydrochloride salt form ensures stability and solubility in aqueous media, though it necessitates a neutralization step for most synthetic transformations.

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel derivatives from 2-Amino-5-aminomethyl-phenol. As your Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

Chemical Properties and Reactivity Overview

The synthetic utility of 2-Amino-5-aminomethyl-phenol lies in the distinct reactivity of its three functional groups. Understanding these differences is paramount for achieving selective derivatization.

  • Primary Aromatic Amine (at C2): This amino group is directly attached to the benzene ring. Its nucleophilicity is reduced due to the delocalization of the lone pair of electrons into the aromatic system. It readily participates in reactions such as acylation and sulfonylation.[1]

  • Primary Benzylic Amine (at C5): This amino group is attached to a methyl group on the benzene ring, making it a benzylic amine. It is more nucleophilic than the aromatic amine and is expected to be more reactive towards electrophiles.

  • Phenolic Hydroxyl Group (at C1): The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. It can undergo O-alkylation and O-acylation.[2][3]

The dihydrochloride form indicates that both amino groups are protonated as ammonium chlorides. This renders them unreactive as nucleophiles. Therefore, a crucial first step in most derivatization reactions is the in-situ or prior neutralization with a suitable base to liberate the free amines.

Strategic Approaches to Selective Derivatization

The synthesis of specific derivatives from this trifunctional molecule necessitates a strategic approach. The inherent differences in reactivity can be exploited to achieve selectivity.

I. Selective N-Acylation

The differential nucleophilicity of the two amino groups allows for selective N-acylation. The more nucleophilic benzylic amine is expected to react preferentially under controlled conditions.

Diagram of Selective N-Acylation Workflow:

A 2-Amino-5-aminomethyl-phenol dihydrochloride B Neutralization (e.g., 2 eq. Base) A->B C Controlled Acylation (1 eq. Acylating Agent, low temp.) B->C D Selective N-acylation at benzylic amine C->D E Further Acylation (excess Acylating Agent, higher temp.) D->E F Di-N-acylated product E->F

Caption: Workflow for selective N-acylation.

II. Sulfonamide Formation

Sulfonamides can be synthesized from primary amines and sulfonyl chlorides.[4][5] Similar to acylation, selective sulfonylation of the benzylic amine is achievable under controlled conditions.

III. O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group

Derivatization of the phenolic hydroxyl group is typically performed under basic conditions to generate the more nucleophilic phenoxide ion. This can be achieved selectively in the presence of the amino groups if they are protected or if the reaction conditions are carefully chosen to favor O-alkylation or O-acylation.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used where specified to prevent side reactions, such as the hydrolysis of acylating agents.[4]

  • Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.

Protocol 1: Selective N-Acylation of the Benzylic Amine

This protocol describes the selective N-acetylation of the more reactive benzylic amino group using acetic anhydride.

Diagram of Selective N-Acetylation:

A 2-Amino-5-aminomethyl-phenol dihydrochloride B Dissolve in Anhydrous Solvent (e.g., DMF) A->B C Add Base (2.2 eq.) (e.g., Triethylamine) B->C D Cool to 0°C C->D E Add Acetic Anhydride (1.1 eq.) dropwise D->E F Stir at 0°C to RT E->F G Quench and Extract F->G H Purify (Column Chromatography) G->H I N-(4-amino-3-hydroxybenzyl)acetamide H->I

Caption: Experimental workflow for selective N-acetylation.

Materials:

  • 2-Amino-5-aminomethyl-phenol dihydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Acetic Anhydride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-Amino-5-aminomethyl-phenol dihydrochloride (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.2 eq.) dropwise to the stirred solution to neutralize the dihydrochloride salt.

  • In a separate flask, prepare a solution of acetic anhydride (1.1 eq.) in a small amount of anhydrous DMF.

  • Add the acetic anhydride solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(4-amino-3-hydroxybenzyl)acetamide.

Rationale: The use of a slight excess of the acylating agent at low temperature favors the mono-acylation of the more nucleophilic benzylic amine. Triethylamine is used as a base to neutralize the HCl salt and the acetic acid byproduct.[6]

Protocol 2: Synthesis of a Di-Sulfonamide Derivative

This protocol details the synthesis of a di-sulfonamide by reacting both amino groups with a sulfonyl chloride.[4][5][7]

Materials:

  • 2-Amino-5-aminomethyl-phenol dihydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 4-Toluenesulfonyl chloride (Tosyl chloride)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 2-Amino-5-aminomethyl-phenol dihydrochloride (1.0 eq.) in anhydrous DCM.

  • Add pyridine (4.0 eq.) to the suspension. Pyridine will act as both a base and a solvent.

  • Cool the mixture to 0°C.

  • Add 4-toluenesulfonyl chloride (2.5 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Rationale: The use of an excess of the sulfonylating agent and a stronger base like pyridine drives the reaction to completion for both amino groups.[4] The acidic workup removes excess pyridine.

Protocol 3: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the O-alkylation of the phenolic hydroxyl group using an alkyl halide. To prevent N-alkylation, the amino groups are first protected.

Diagram of O-Alkylation Workflow:

A Di-N-Boc-protected 2-Amino-5-aminomethyl-phenol B Dissolve in Anhydrous Acetone A->B C Add K2CO3 (2.0 eq.) B->C D Add Alkyl Halide (1.2 eq.) (e.g., Benzyl bromide) C->D E Reflux for 6-8 hours D->E F Filter and Concentrate E->F G Purify (Column Chromatography) F->G H O-alkylated product G->H

Caption: Experimental workflow for O-alkylation.

Procedure (assuming prior di-N-Boc protection):

  • Dissolve the di-N-Boc-protected 2-Amino-5-aminomethyl-phenol (1.0 eq.) in anhydrous acetone.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq.).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • The Boc protecting groups can be subsequently removed under acidic conditions (e.g., TFA in DCM).

Rationale: The use of a relatively weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group to facilitate O-alkylation, while the protected amino groups do not react. Acetone is a common solvent for this type of reaction.

Data Presentation

The following table summarizes hypothetical data for the synthesized derivatives.

Derivative NameSynthetic ProtocolYield (%)Purity (%) (by HPLC)M.p. (°C)¹H NMR (δ, ppm)
N-(4-amino-3-hydroxybenzyl)acetamideProtocol 175>98155-157Signals corresponding to aromatic protons, benzylic CH₂, acetyl CH₃, and amine/hydroxyl protons.
N,N'-(4-hydroxy-1,3-phenylene)bis(methylene)bis(4-methylbenzenesulfonamide)Protocol 268>97189-192Signals for aromatic protons from both rings, benzylic CH₂, tosyl CH₃, and sulfonamide NH protons.
tert-butyl (2-(benzyloxy)-4-((((tert-butoxycarbonyl)amino)methyl)benzyl)carbamateProtocol 382>98121-123Signals for aromatic protons, benzylic protons, Boc protecting groups, and O-benzyl group.

Conclusion

2-Amino-5-aminomethyl-phenol dihydrochloride is a valuable and versatile starting material for the synthesis of a diverse range of novel derivatives. By understanding the differential reactivity of its functional groups and applying strategic synthetic methodologies, researchers can selectively modify the molecule to generate compounds with tailored properties. The protocols provided in this guide offer a solid foundation for the exploration of the chemical space around this promising scaffold.

References

  • Benchchem Technical Support Center. Sulfonamide Synthesis with Primary Amines.
  • Organic Chemistry Portal.
  • Chemcess. Aminophenol: Properties, Production, Reactions And Uses.
  • National Center for Biotechnology Information. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PubChem.
  • Journal of the American Chemical Society.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
  • Benchchem. Application Notes and Protocols for the Acylation of Phenols using 3-Hydroxy-4-methoxybenzoyl chloride.
  • Benchchem. Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol.
  • ResearchGate.
  • An eco-friendly and highly efficient route for N-acylation under c
  • MDPI.
  • National Center for Biotechnology Information. 2-Amino-5-(aminomethyl)phenol hydrochloride. PubChem.
  • ChemScene. 2-Amino-5-(aminomethyl)phenol.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-5-aminomethyl-phenol Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials, making the design and synthesis of new derivatives a critical endeavor.[1][2] 2-Amino-5-aminomethyl-phenol dihydrochloride is a unique and highly functionalized starting material, offering multiple reactive sites for the construction of diverse heterocyclic systems. Its structure, featuring a 1,2-amino-phenol arrangement crucial for forming five-membered heterocycles like benzoxazoles, and an additional aminomethyl group, opens avenues for further derivatization or the synthesis of more complex structures such as benzoxazines.

This guide provides an in-depth exploration of the synthetic utility of 2-Amino-5-aminomethyl-phenol dihydrochloride. It is designed to be a practical resource, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations necessary for successful synthesis. We will delve into detailed protocols, mechanistic insights, and the rationale behind experimental choices, empowering researchers to confidently incorporate this versatile building block into their synthetic workflows.

Part 1: Foundational Chemistry and Pre-reaction Considerations

Understanding the Reactivity of 2-Amino-5-aminomethyl-phenol

The synthetic potential of this molecule is rooted in the distinct reactivity of its three functional groups: the phenolic hydroxyl group, the aromatic primary amino group, and the benzylic primary amino group.

  • The 1,2-Aminophenol Moiety: This is the key to forming benzannulated five-membered heterocycles. The ortho-positioning of the hydroxyl and amino groups is ideal for cyclization reactions with bifunctional reagents.

  • The Aminomethyl Side Chain: This group can act as a nucleophile or be protected and used for later-stage modifications of the heterocyclic core, enabling the creation of libraries of related compounds. It also plays a crucial role in the formation of six-membered heterocycles like benzoxazines.

Critical First Step: Liberation of the Free Amine

The starting material is supplied as a dihydrochloride salt, meaning both amino groups are protonated. In this form, their nucleophilicity is quenched, rendering them unreactive in most cyclization reactions. Therefore, the initial and most critical step in any synthesis is the in-situ or prior neutralization of the salt to generate the free diamino-phenol.

Protocol 1: General Procedure for the Neutralization of 2-Amino-5-aminomethyl-phenol Dihydrochloride

This protocol describes the generation of the free base in solution immediately before its use in a subsequent reaction.

Materials:

  • 2-Amino-5-aminomethyl-phenol dihydrochloride

  • Anhydrous solvent (e.g., ethanol, methanol, THF, or DMF)

  • A suitable base (e.g., triethylamine (Et3N), sodium bicarbonate (NaHCO3), or sodium hydroxide (NaOH))

Procedure:

  • Dissolution: Dissolve the 2-Amino-5-aminomethyl-phenol dihydrochloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution in an ice bath (0 °C). This is to control any potential exotherm during neutralization.

  • Base Addition: Slowly add at least 2.2 equivalents of the base. The use of a slight excess ensures complete neutralization.

    • Causality: For reactions sensitive to water, an organic base like triethylamine is preferred, as its hydrochloride salt byproduct can often be filtered off or remain in solution without interfering. For other reactions, an aqueous solution of an inorganic base can be used, but this will introduce water into the reaction mixture.

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes.

  • Confirmation (Optional but Recommended): The formation of a precipitate (the hydrochloride salt of the base) can indicate successful neutralization. The resulting solution/suspension containing the free base is now ready for the next synthetic step.

Part 2: Synthesis of Benzoxazole Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[3] The most common and direct method for their synthesis from 2-aminophenols involves condensation with either an aldehyde followed by oxidative cyclization, or direct condensation with a carboxylic acid or its derivative.[3][4][5]

Pathway A: Reaction with Aldehydes

This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aromatic amine and the aldehyde, followed by an oxidative cyclization to form the benzoxazole ring.

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Oxidative Cyclization Start 2-Amino-5-aminomethyl-phenol (Free Base) Aldehyde R-CHO (Aldehyde) Schiff_Base Schiff Base Intermediate Start->Schiff_Base Condensation (-H2O) Aldehyde->Schiff_Base Benzoxazole 2-Substituted Benzoxazole Product Schiff_Base->Benzoxazole Oxidant Oxidizing Agent (e.g., DDQ, I2, O2) Oxidant->Benzoxazole

Protocol 2: Synthesis of 2-Aryl-5-(aminomethyl)benzoxazoles

Materials:

  • 2-Amino-5-aminomethyl-phenol dihydrochloride

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Triethylamine (Et3N)

  • Solvent: Ethanol or Dimethylformamide (DMF)

  • Catalyst/Oxidant: A catalytic amount of a reusable catalyst like LAIL@MNP or an oxidant like iodine (I2).[3]

Procedure:

  • Prepare the Free Base: In a round-bottom flask, prepare the free base of 2-Amino-5-aminomethyl-phenol from the dihydrochloride salt (1.0 mmol) using triethylamine (2.2 mmol) in ethanol (10 mL) as described in Protocol 1.

  • Add Aldehyde: To the resulting mixture, add the aromatic aldehyde (1.0 mmol).

  • Add Catalyst/Oxidant: Add the chosen catalyst or oxidant. For example, a catalytic amount of iodine.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Causality: Refluxing provides the necessary activation energy for both the condensation and the subsequent cyclization. Ethanol is a good choice of solvent as it dissolves the reactants and is relatively easy to remove.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium thiosulfate (to remove iodine), followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-(aminomethyl)benzoxazole.

ParameterConditionRationale
Solvent Ethanol, DMFGood solubility for reactants; appropriate boiling point for reflux.
Base TriethylamineOrganic base to avoid introducing water.
Temperature RefluxProvides energy for dehydration and cyclization.
Reaction Time 2-12 hoursMonitored by TLC for completion.
Yield Moderate to GoodDependent on the specific aldehyde and oxidant used.
Pathway B: Reaction with Carboxylic Acids

Direct condensation with carboxylic acids is a more atom-economical approach but often requires harsher conditions, such as high temperatures and a dehydrating agent like polyphosphoric acid (PPA).[5] A milder alternative is to use an activated carboxylic acid derivative, such as an acyl chloride.

G Start 2-Amino-5-aminomethyl-phenol (Free Base) Intermediate Amide Intermediate Start->Intermediate Amidation Carboxylic_Acid R-COOH (Carboxylic Acid) Carboxylic_Acid->Intermediate Benzoxazole 2-Substituted Benzoxazole Product Intermediate->Benzoxazole Dehydrative Cyclization (e.g., PPA, heat)

Protocol 3: Synthesis of 2-Alkyl/Aryl-5-(aminomethyl)benzoxazoles using PPA

Materials:

  • 2-Amino-5-aminomethyl-phenol dihydrochloride

  • Carboxylic acid (e.g., acetic acid or benzoic acid)

  • Triethylamine (Et3N)

  • Polyphosphoric acid (PPA)

Procedure:

  • Prepare the Free Base: Prepare the free base of 2-Amino-5-aminomethyl-phenol from the dihydrochloride salt (1.0 mmol) as described in Protocol 1, but use a solvent that can be easily removed, like THF. After neutralization, remove the solvent and the triethylamine hydrochloride salt by filtration and evaporation.

  • Reaction Setup: To the flask containing the crude free base, add the carboxylic acid (1.1 mmol) and polyphosphoric acid (a sufficient amount to ensure stirring).

  • Heating: Heat the mixture to 150-180 °C for 3-6 hours under an inert atmosphere.

    • Causality: PPA acts as both a catalyst and a dehydrating agent, facilitating the initial amidation and the subsequent cyclization to the benzoxazole ring. The high temperature is necessary to overcome the activation energy for this direct condensation.[5]

  • Work-up:

    • Carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring.

    • Neutralize the solution with a strong base (e.g., 10M NaOH) to pH 8-9.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Part 3: Synthesis of Benzoxazine Derivatives

Benzoxazines are six-membered heterocyclic compounds typically formed through a Mannich-like condensation of a phenol, a primary amine, and formaldehyde.[2][6] The structure of 2-Amino-5-aminomethyl-phenol is unique as it contains both a phenolic hydroxyl group and two primary amine functionalities. This allows for the potential synthesis of a polybenzoxazine precursor.

Protocol 4: Proposed Synthesis of a Polybenzoxazine Precursor

This protocol outlines a proposed method for the synthesis of a benzoxazine structure from 2-Amino-5-aminomethyl-phenol and paraformaldehyde. The reaction is expected to proceed via the reaction of the phenolic component with the amines and formaldehyde.

Materials:

  • 2-Amino-5-aminomethyl-phenol dihydrochloride

  • Paraformaldehyde

  • Triethylamine (Et3N)

  • Solvent: 1,4-Dioxane or Toluene

Procedure:

  • Prepare the Free Base: In a round-bottom flask equipped with a condenser, prepare the free base of 2-Amino-5-aminomethyl-phenol from the dihydrochloride salt (1.0 mmol) using triethylamine (2.2 mmol) in 1,4-dioxane (15 mL) as described in Protocol 1.

  • Add Paraformaldehyde: Add paraformaldehyde (2.0 mmol).

    • Causality: Paraformaldehyde serves as the source of formaldehyde for the Mannich condensation. A 2:1 molar ratio of formaldehyde to the phenolic hydroxyl group is typically used in benzoxazine synthesis.[7]

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter off any precipitated triethylamine hydrochloride.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable solvent like chloroform and wash with water to remove any remaining salts.

    • Dry the organic layer and concentrate to yield the crude benzoxazine product.

  • Characterization: The resulting product is likely to be an oligomeric or polymeric material and should be characterized by techniques such as FTIR, NMR, and GPC.

G Start 2-Amino-5-aminomethyl-phenol (Free Base) Product Benzoxazine/Polybenzoxazine Structure Start->Product Mannich Condensation Formaldehyde Paraformaldehyde Formaldehyde->Product

Conclusion and Future Outlook

2-Amino-5-aminomethyl-phenol dihydrochloride is a highly promising, albeit underutilized, precursor for the synthesis of a variety of heterocyclic compounds. While direct, published protocols are scarce, the principles of benzoxazole and benzoxazine chemistry provide a solid foundation for developing robust synthetic methods. The key to success lies in the initial, quantitative neutralization of the dihydrochloride salt to unmask the nucleophilic amine groups. The protocols provided herein serve as a detailed starting point for researchers. Optimization of reaction conditions, including solvent, temperature, and catalysts, will undoubtedly lead to high-yielding and efficient syntheses of novel benzoxazoles, benzoxazines, and other related heterocycles for applications in medicinal chemistry and materials science.

References

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. (2020). Polymers, 12(3), 694. Available at: [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives. (2019). Molecules, 24(1), 174. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports, 11(1), 21583. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega, 4(22), 19866–19874. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2014). International Journal of Pharmacy and Biological Sciences, 4(3), 748-762.
  • Process for the preparation of 2-amino-5-alkyl-phenols. (1996). Google Patents.
  • Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. (2011). International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68.
  • Effect of phenol on the synthesis of benzoxazine. (2015). RSC Advances, 5(123), 103203-103209. Available at: [Link]

  • Facile Synthesis of Aminoalcohols by Ring Opening of Epoxides Under Solvent Free Conditions. (2007).
  • Development of low viscosity benzoxazine resins. (2000). Google Patents.
  • How to prepare 2-amino-5-methylphenol and 2-amino-5-chlorophenol? ResearchGate. Available at: [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. (2017). In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-24). Elsevier.
  • Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. (2021). Polymers, 13(8), 1251. Available at: [Link]

  • Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry. Benchchem.
  • How to react Amine with Aldehyde without involving Phenol? ResearchGate. Available at: [Link]

  • Reactions of Carboxylic Acids: Ester and Amide Form
  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011). International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68.
  • Assorted reactions of phenol. Chemguide. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Amino-5-aminomethyl-phenol dihydrochloride as a Versatile Precursor for Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Aminophenol Scaffold

Fluorescent molecular probes are indispensable tools in modern biological and chemical sciences, enabling real-time visualization and quantification of analytes, enzymatic activities, and cellular microenvironments.[1] The design of high-performance probes hinges on the selection of a core scaffold—a fluorophore precursor that is both synthetically versatile and photophysically responsive. The aminophenol scaffold, exemplified by molecules like 2-Amino-5-aminomethyl-phenol dihydrochloride, represents a class of precursors with significant potential for developing sophisticated fluorescent probes.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-5-aminomethyl-phenol dihydrochloride as a precursor for fluorescent probes. We will delve into the underlying chemical principles, provide detailed synthesis and application protocols, and offer insights grounded in established practices for probe development.

Chemical & Physical Properties of the Precursor

While specific experimental data for 2-Amino-5-aminomethyl-phenol dihydrochloride is not extensively published, its properties can be inferred from its constituent functional groups and data on analogous compounds like 2-aminophenol and 2-amino-5-methylphenol.[3][4][5]

PropertyPredicted Value/CharacteristicRationale & References
Molecular Formula C₇H₁₂Cl₂N₂OBased on the structure of the dihydrochloride salt.[4]
Molecular Weight 211.09 g/mol Calculated from the molecular formula.[4]
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF, Methanol)The presence of the dihydrochloride salt and polar functional groups (hydroxyl, amino) suggests good solubility in polar media.[5]
Reactivity The aromatic amino group, phenolic hydroxyl group, and primary aminomethyl group are all reactive sites for derivatization.The ortho-amino and hydroxyl groups are key for forming heterocyclic systems common in many fluorophores. The aminomethyl group provides an additional site for conjugation or modulation.[2]
Purity ≥98%As typically supplied for synthesis applications.[4]

Core Principle: From Precursor to Fluorophore

The utility of 2-Amino-5-aminomethyl-phenol as a probe precursor lies in its ability to undergo condensation reactions with various carbonyl compounds (aldehydes and ketones) to form fluorescent heterocyclic systems. The reaction between the ortho-amino and hydroxyl groups of the aminophenol and a carbonyl compound typically yields a Schiff base intermediate, which then cyclizes to form a more stable, conjugated, and often fluorescent product.

This transformation is the foundation for creating "turn-on" fluorescent probes. The precursor itself is typically non-fluorescent or weakly fluorescent. Upon reaction with a specific analyte or under certain environmental conditions (e.g., presence of a specific enzyme that unmasks a carbonyl group), the formation of the fluorescent derivative leads to a significant increase in fluorescence intensity.

Synthesis Protocol: A Representative Fluorescent Probe for Metal Ion Detection

This protocol details the synthesis of a Schiff base-derived fluorescent probe from 2-Amino-5-aminomethyl-phenol dihydrochloride for the detection of a model metal ion, such as Zn²⁺ or Mg²⁺. The underlying principle is that the formation of a Schiff base with a suitable aldehyde, followed by coordination with the metal ion, can lead to a "chelation-enhanced fluorescence" (CHEF) effect.[6][7]

Materials and Reagents
  • 2-Amino-5-aminomethyl-phenol dihydrochloride (Precursor)

  • Salicylaldehyde (or a derivative thereof)

  • Methanol (Anhydrous)

  • Triethylamine (or another suitable base)

  • Metal salt (e.g., ZnCl₂, MgCl₂)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Spectrofluorometer

Step-by-Step Synthesis Procedure
  • Precursor Neutralization:

    • Dissolve 100 mg of 2-Amino-5-aminomethyl-phenol dihydrochloride in 10 mL of anhydrous methanol in a round-bottom flask.

    • Add triethylamine dropwise while stirring until the solution becomes clear and the pH is neutral to slightly basic (test with pH paper). This step is crucial to deprotonate the amine groups, making them nucleophilic.

  • Schiff Base Formation:

    • To the neutralized precursor solution, add a stoichiometric equivalent of salicylaldehyde.

    • Reflux the reaction mixture for 2-4 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization:

    • Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol: Metal Ion Detection in Aqueous Solution

This protocol describes how to use the newly synthesized probe for the sensitive and selective detection of a target metal ion in an aqueous buffer.

Workflow for Metal Ion Sensing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solution of Probe in DMSO D Add Probe to Buffer in Cuvette A->D B Prepare Working Solutions of Metal Ions in Buffer F Titrate with Metal Ion Solution B->F C Prepare Buffer Solution (e.g., HEPES, pH 7.4) C->D E Record Baseline Fluorescence Spectrum D->E E->F G Record Fluorescence Spectrum After Each Addition F->G H Plot Fluorescence Intensity vs. Metal Ion Concentration G->H I Determine Limit of Detection (LOD) H->I

Caption: Experimental workflow for metal ion detection using the synthesized fluorescent probe.

Detailed Steps
  • Preparation of Solutions:

    • Prepare a 1 mM stock solution of the synthesized probe in DMSO.

    • Prepare a series of aqueous solutions of various metal ions (e.g., Zn²⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺) at a concentration of 10 mM in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare working solutions by diluting the stock solutions as needed.

  • Fluorescence Measurements:

    • In a quartz cuvette, add 2 mL of the buffer solution.

    • Add a small aliquot of the probe stock solution to achieve a final concentration of 10 µM.

    • Record the fluorescence emission spectrum using a spectrofluorometer (determine the optimal excitation wavelength first by recording an excitation spectrum).

    • Incrementally add small volumes of the target metal ion solution to the cuvette, and record the fluorescence spectrum after each addition.

    • Repeat the titration with other metal ions to assess the selectivity of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • From this titration curve, you can determine the binding stoichiometry and the dissociation constant.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[8]

Application in Cellular Imaging

Fluorescent probes derived from aminophenol precursors can be designed for live-cell imaging.[1][9] For intracellular applications, the probe's structure may need to be modified to enhance cell permeability and potentially include a targeting moiety for specific organelles.[1]

General Protocol for Live-Cell Imaging
  • Cell Culture:

    • Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes and culture in appropriate media until they reach 50-70% confluency.

  • Probe Loading:

    • Prepare a loading solution of the fluorescent probe in serum-free cell culture media at a final concentration typically ranging from 1-10 µM.

    • Remove the culture media from the cells and wash once with phosphate-buffered saline (PBS).

    • Incubate the cells with the probe loading solution for 15-30 minutes at 37°C.

  • Imaging:

    • Wash the cells twice with PBS to remove any excess probe.

    • Add fresh, phenol red-free culture media to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Visualizing the Synthesis and Application Pathway

G cluster_synthesis Probe Synthesis cluster_application Probe Application precursor 2-Amino-5-aminomethyl- phenol dihydrochloride probe Synthesized Fluorescent Probe precursor->probe aldehyde Aldehyde/ Ketone aldehyde->probe signal Fluorescence 'Turn-On' Signal probe->signal Reacts with analyte Target Analyte (e.g., Metal Ion, ROS) analyte->signal detection Detection & Quantification signal->detection

Caption: Logical flow from precursor synthesis to analytical application of the fluorescent probe.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of the probe should be confirmed by standard analytical chemistry techniques. The performance of the probe in an assay is validated by control experiments, including:

  • Selectivity Assays: Testing the probe's response to a panel of potential interfering species.

  • Blank Controls: Measuring the fluorescence of the probe in the absence of the analyte.

  • Cell Viability Assays: When used in cellular imaging, assessing the cytotoxicity of the probe to ensure that the observed fluorescence is not an artifact of cell death.

By adhering to these principles of rigorous synthesis, characterization, and controlled application, researchers can confidently develop and utilize novel fluorescent probes based on the 2-Amino-5-aminomethyl-phenol scaffold.

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - MDPI. Available from: [Link]

  • Amphiphilic Polymer-Based Fluorescent Probes for Enantioselective Recognition of Amino Acids and Amino Alcohols - libra etd. Available from: [Link]

  • Synthesis of fluorescent probes - The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - PMC - NIH. Available from: [Link]

  • Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC - PubMed Central. Available from: [Link]

  • Lessons in Organic Fluorescent Probe Discovery - PMC - PubMed Central - NIH. Available from: [Link]

  • Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC - PubMed Central. Available from: [Link]

  • Development of novel fluorescent α-amino acids and genetically incorporating into proteins for live-cell imaging: a dissertation in Chemistry and Biochemistry - University of Massachusetts Dartmouth. Available from: [Link]

  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Available from: [Link]

  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - Oxford Academic. Available from: [Link]

  • Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of D/L-Lysine - PMC - PubMed Central. Available from: [Link]

  • Design and Synthesis of Fluorescent Probes for Selective Detection of Highly Reactive Oxygen Species in Mitochondria of Living Cells | Journal of the American Chemical Society. Available from: [Link]

  • A Schiff base of 2-((E)-(2-amino-5-methylphenylimino)methyl)- 5-(difluoromethoxy)phenol and its applications on fluorescent chem - SciSpace. Available from: [Link]

  • A Fluorescent Chemosensor for Detection Ph and Cu 2+ Ion Base on 7-((2- Aminoethyl)amino)-5- bromo-6-hydroxy-1-methylquinolin-1- - ResearchGate. Available from: [Link]

  • Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - Frontiers. Available from: [Link]

  • 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem. Available from: [Link]

  • Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of DL-Lysine - Preprints.org. Available from: [Link]

  • A Central Strategy for Converting Natural Products into Fluorescent Probes - ResearchGate. Available from: [Link]

  • 2-[(4-Chlorophenyl)aminomethyl]phenol - PMC - NIH. Available from: [Link]

  • Quest for high-performance phenolic fluorophores: synthesis, photophysical properties and practical Hg(II) sensing applications of a rigidified phenolo-merocyanine dye | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available from: [Link]

  • Protocols Archive - @abberior.rocks. Available from: [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC - NIH. Available from: [Link]

  • Spectroscopic Study of a Novel Binaphthyl Amine Fluorescent Probe for Chiral Recognition of DL-Lysine - Preprints.org. Available from: [Link]

  • 5-Amino-2-methylphenol | CAS#:2835-95-2 | Chemsrc. Available from: [Link]

Sources

Application Notes and Protocols: Harnessing "2-Amino-5-aminomethyl-phenol dihydrochloride" for the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Phenolic Scaffolds in an Era of Antibiotic Resistance

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibacterial agents. Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties.[1][2][3] Their mechanisms of action are multifaceted, often involving disruption of the bacterial cell membrane, inhibition of key microbial enzymes, and the generation of oxidative stress.[1][4][5] The molecule "2-Amino-5-aminomethyl-phenol dihydrochloride" presents a compelling starting point for a drug discovery campaign. Its structure combines a reactive phenolic hydroxyl group with two amine functionalities, offering multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers and drug development professionals on how to systematically evaluate and optimize "2-Amino-5-aminomethyl-phenol dihydrochloride" as a potential antibacterial agent. The protocols outlined herein are designed to be self-validating, with clear explanations for the experimental choices, enabling a logical and efficient progression from initial screening to preclinical evaluation.

Part 1: Foundational Characterization and Initial Screening

The first step in evaluating a new chemical entity is to determine its intrinsic antibacterial activity against a panel of clinically relevant bacteria. This initial screening provides a baseline understanding of the compound's spectrum of activity and potency.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standardized and widely used technique for determining MIC values.[8]

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of "2-Amino-5-aminomethyl-phenol dihydrochloride" in an appropriate solvent (e.g., sterile deionized water or DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Illustrative Data:

Bacterial StrainGram StainMIC (µg/mL) of 2-Amino-5-aminomethyl-phenol dihydrochloride
Staphylococcus aureus ATCC 29213Positive64
Enterococcus faecalis ATCC 29212Positive128
Escherichia coli ATCC 25922Negative>256
Pseudomonas aeruginosa ATCC 27853Negative>256

Expert Insight: The higher MIC values against Gram-negative bacteria are not unexpected for phenolic compounds. The outer membrane of Gram-negative bacteria can act as a permeability barrier, preventing the compound from reaching its target.[5] This initial data suggests that future derivatization strategies should focus on enhancing penetration through the Gram-negative outer membrane.

Disk Diffusion Assay for Susceptibility Testing

The disk diffusion assay is a qualitative method to assess the susceptibility of a bacterial strain to an antimicrobial agent.[7] It provides a visual confirmation of the compound's activity and can be used for rapid screening of a large number of strains.

Protocol: Disk Diffusion Assay

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Preparation and Application:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of "2-Amino-5-aminomethyl-phenol dihydrochloride" (e.g., 30 µg).

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Illustrative Data:

Bacterial StrainDisk Content (µg)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 292133018
Enterococcus faecalis ATCC 292123014
Escherichia coli ATCC 25922306 (no inhibition)
Pseudomonas aeruginosa ATCC 27853306 (no inhibition)

Part 2: Elucidating the Mechanism of Action

Understanding how a compound kills bacteria is crucial for its development as an effective therapeutic. For phenolic compounds, the primary mechanism often involves disruption of the cell membrane.

Proposed Mechanism of Action and Workflow

The antibacterial activity of phenolic compounds is often attributed to their ability to partition into the lipid bilayer of the bacterial cell membrane, leading to a loss of membrane integrity and function.[1][4] The hydroxyl group of the phenol is thought to play a key role in this process through hydrogen bonding interactions.[9][10]

cluster_0 Initial Interaction cluster_1 Membrane Disruption cluster_2 Cellular Consequences Compound 2-Amino-5-aminomethyl- phenol dihydrochloride Membrane Bacterial Cell Membrane Compound->Membrane Partitioning into lipid bilayer Disruption Increased Membrane Permeability Membrane->Disruption Leakage Leakage of intracellular components (ions, ATP) Disruption->Leakage Metabolism Disruption of Metabolic Processes Leakage->Metabolism Death Bacterial Cell Death Metabolism->Death

Caption: Proposed mechanism of action for phenolic antibacterial agents.

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population over time.[7][11] It helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

Protocol: Time-Kill Kinetics Assay

  • Inoculum Preparation:

    • Prepare a logarithmic-phase bacterial culture in CAMHB with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure to Compound:

    • Add "2-Amino-5-aminomethyl-phenol dihydrochloride" to the bacterial culture at concentrations corresponding to 1x, 2x, and 4x its MIC.

    • Include a growth control (no compound).

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto MHA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[7]

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening data for "2-Amino-5-aminomethyl-phenol dihydrochloride" suggests that chemical modification is necessary to improve its antibacterial potency and spectrum. A systematic SAR study is the next logical step.

Synthetic Derivatization Strategy

The structure of "2-Amino-5-aminomethyl-phenol dihydrochloride" offers three primary sites for chemical modification: the phenolic hydroxyl group, the aromatic ring, and the two amino groups.

cluster_0 Derivatization Strategies Start 2-Amino-5-aminomethyl-phenol dihydrochloride Strategy1 Modification of Phenolic Hydroxyl Start->Strategy1 Esterification, Etherification Strategy2 Modification of Amino Groups Start->Strategy2 Acylation, Alkylation Strategy3 Aromatic Ring Substitution Start->Strategy3 Halogenation, Nitration Screening In Vitro Antibacterial Screening (MIC, Disk Diffusion) Strategy1->Screening Evaluate effect on membrane interaction Strategy2->Screening Evaluate effect on solubility and potency Strategy3->Screening Evaluate effect on electronic properties SAR Establish Structure-Activity Relationship Screening->SAR

Sources

Application Notes & Protocols: Leveraging 2-Amino-5-aminomethyl-phenol Dihydrochloride for the Design of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Scaffold in Inflammation Research

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases. The search for novel, potent, and safe anti-inflammatory therapeutics is a cornerstone of modern drug discovery. Phenolic compounds are a well-established class of molecules with significant anti-inflammatory potential.[1][2][3] Their mechanisms of action are diverse, often involving the modulation of key inflammatory pathways such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB).[1][2][3][4]

This document outlines the strategic application of 2-Amino-5-aminomethyl-phenol dihydrochloride as a promising, yet underexplored, scaffold for the rational design of a new generation of anti-inflammatory molecules. Its unique structural features—a phenol ring, a primary aromatic amine, and a benzylic aminomethyl group—offer a tripartite platform for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors of key inflammatory targets.

The central hypothesis is that the phenolic hydroxyl group can act as a key interacting moiety with enzymatic targets, while the two amino groups provide versatile handles for introducing diverse chemical functionalities to optimize potency, selectivity, and pharmacokinetic properties.

Part 1: Scientific Strategy and Design Principles

Targeting Key Inflammatory Pathways

The design of derivatives from the 2-Amino-5-aminomethyl-phenol scaffold will be guided by targeting two primary pathways central to the inflammatory response:

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[5][6][7] Selective inhibition of COX-2 is a validated strategy for anti-inflammatory drugs with reduced gastrointestinal side effects.[5][6][7][8] The phenolic core of our scaffold is a common feature in many COX inhibitors, suggesting its potential to interact with the active site of these enzymes.

  • NF-κB Signaling Pathway: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][9][10][11] Inhibiting the NF-κB pathway at various nodes can profoundly suppress the inflammatory cascade. Phenolic compounds have been shown to modulate NF-κB signaling, providing a strong rationale for exploring this mechanism.[2][12]

Proposed Mechanism of Action & Structural Rationale

The 2-Amino-5-aminomethyl-phenol scaffold offers distinct points for chemical modification to engage with inflammatory targets.

  • The Phenolic Moiety: The hydroxyl group is crucial for potential antioxidant activity and can act as a hydrogen bond donor/acceptor, a key interaction in many enzyme active sites, including COX.[3]

  • The Aromatic Amine: This group can be acylated, sulfonated, or used in other coupling reactions to introduce moieties that can interact with specific pockets of the target protein. For example, incorporating a sulfonamide group is a classic strategy for achieving COX-2 selectivity.[6]

  • The Aminomethyl Group: This flexible side chain allows for the introduction of various substituents that can explore deeper pockets within a target's binding site or improve physicochemical properties like solubility.

Below is a conceptual diagram illustrating the proposed targeting strategy.

Targeting_Strategy cluster_scaffold Scaffold: 2-Amino-5-aminomethyl-phenol cluster_targets Molecular Targets Scaffold Phenolic Core -OH group COX2 COX-2 Enzyme Scaffold->COX2 H-bonding Hydrophobic Interactions NFkB NF-kB Pathway Scaffold->NFkB Modulate upstream kinases (e.g., IKK) Amine1 Aromatic Amine -NH2 Amine1->COX2 Introduce COX-2 selective groups (e.g., SO2NH2) Amine1->NFkB Enhance cell permeability Target protein-protein interactions Amine2 Aminomethyl -CH2NH2 Amine2->COX2 Probe binding pocket Improve PK/PD Amine2->NFkB Alter subcellular localization

Caption: Proposed targeting strategy for derivatives of 2-Amino-5-aminomethyl-phenol.

Part 2: Experimental Protocols & Workflows

Synthesis of a Focused Derivative Library

The following is a generalized synthetic workflow for creating a library of derivatives from the starting scaffold.

Synthetic_Workflow start Start: 2-Amino-5-aminomethyl-phenol dihydrochloride protect Step 1: Selective Protection of one or both amino groups start->protect diversify1 Step 2a: Derivatization of Aromatic Amine (Acylation, Sulfonylation) protect->diversify1 diversify2 Step 2b: Derivatization of Aminomethyl Group (Reductive Amination, Amidation) protect->diversify2 deprotect Step 3: Deprotection diversify1->deprotect diversify2->deprotect purify Step 4: Purification & Characterization (HPLC, NMR, MS) deprotect->purify library Focused Derivative Library purify->library

Caption: General synthetic workflow for creating a derivative library.

Protocol 2.1.1: General Procedure for Acylation of the Aromatic Amine

  • Protection (if necessary): If selective acylation is desired, protect the more reactive aminomethyl group first, for example, as a Boc-carbamate.

  • Dissolution: Dissolve the starting scaffold (or its protected form) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, DIPEA) to neutralize the hydrochloride salt and scavenge the acid produced during the reaction.

  • Acylation: Cool the solution to 0°C and add the desired acyl chloride or anhydride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water, and perform a standard aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

  • Deprotection (if necessary): If a protecting group was used, remove it under appropriate conditions (e.g., TFA for Boc-group removal).

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Screening Cascade for Anti-Inflammatory Activity

A tiered screening approach will be employed to efficiently identify promising lead compounds.

Protocol 2.2.1: Primary Screening - Inhibition of Pro-inflammatory Mediator Production in Macrophages

This assay provides a general assessment of the anti-inflammatory potential of the synthesized compounds.

  • Cell Line: Human monocytic cell line (THP-1) differentiated into macrophages, or primary human peripheral blood mononuclear cells (PBMCs).[13][14]

  • Principle: Differentiated macrophages are stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, in the presence or absence of the test compounds. The production of key pro-inflammatory mediators is then quantified.[13]

  • Methodology:

    • Cell Culture: Culture and differentiate THP-1 cells into macrophages using Phorbol 12-myristate 13-acetate (PMA).

    • Treatment: Pre-incubate the macrophages with various concentrations of the synthesized derivatives for 1 hour.

    • Stimulation: Add LPS (e.g., 100 ng/mL) to induce an inflammatory response and incubate for 4-24 hours.[13]

    • Quantification:

      • Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

      • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using commercially available ELISA kits.[13]

    • Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed inhibition is not due to cytotoxicity.

  • Data Analysis: Calculate the IC₅₀ value (the concentration at which 50% of the inflammatory mediator production is inhibited) for each compound.

Protocol 2.2.2: Secondary Screening - Target-Based Assays

Compounds showing significant activity in the primary screen will be advanced to target-specific assays.

  • COX-1/COX-2 Inhibition Assay:

    • Principle: Utilize commercially available enzyme-based assay kits (colorimetric or fluorometric) to determine the direct inhibitory activity of the compounds against purified human COX-1 and COX-2 enzymes.[15]

    • Methodology: Follow the manufacturer's protocol. Typically, this involves incubating the enzyme with the test compound and arachidonic acid (the substrate) and then measuring the production of prostaglandin PGG₂.

    • Data Analysis: Calculate the IC₅₀ for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher index indicates greater selectivity for COX-2.[5]

  • NF-κB Activation Assay:

    • Principle: Use a reporter gene assay to measure the transcriptional activity of NF-κB.

    • Methodology:

      • Use a cell line (e.g., HEK293) stably transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

      • Treat the cells with the test compounds.

      • Stimulate NF-κB activation with a known inducer (e.g., TNF-α).

      • Measure the reporter gene expression (luciferase activity).

    • Data Analysis: Determine the extent to which the compounds inhibit TNF-α-induced NF-κB activation.

Lead Optimization Workflow

The data from the screening cascade will inform the next round of synthesis and optimization.

Lead_Optimization start Initial Hits from Screening Cascade sar Structure-Activity Relationship (SAR) Analysis start->sar synthesis Rational Design & Synthesis of New Analogs sar->synthesis rescreen Re-screen Analogs (Potency, Selectivity) synthesis->rescreen rescreen->sar Iterative Cycle adme ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability, Cytotoxicity) rescreen->adme Promising Analogs lead Lead Candidate(s) adme->lead

Caption: Iterative workflow for lead optimization.

Part 3: Data Interpretation and Hypothetical Results

The following tables represent hypothetical data from the screening of a small set of derivatives to illustrate the data analysis process.

Table 1: Hypothetical Screening Data for 2-Amino-5-aminomethyl-phenol Derivatives

Compound IDModificationTNF-α Inhibition IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)COX-2 Selectivity IndexCell Viability at 50 µM (%)
Scaffold None> 100> 100> 100-98
A-01 Aromatic amine acylated with acetyl group45.280.5> 100> 1.295
A-02 Aromatic amine with 4-methylbenzenesulfonyl5.81.225.621.392
B-01 Aminomethyl group acylated with benzoyl60.195.3> 100> 1.096
B-02 Aminomethyl with N-benzyl group35.750.1> 100> 2.094
AB-01 Combination of A-02 and B-02 modifications2.10.515.230.489
Celecoxib Reference Drug3.50.812.015.090

Interpretation of Hypothetical Data:

  • The unmodified scaffold shows no significant activity.

  • Modification of the aromatic amine (Series A) is more effective than modifying the aminomethyl group (Series B).

  • Introducing a sulfonamide group (A-02), a classic feature of coxibs, significantly improves potency and COX-2 selectivity, validating the design strategy.[6]

  • Combining beneficial modifications (AB-01) leads to a synergistic improvement in potency and selectivity, resulting in a lead candidate superior to the reference drug in this hypothetical scenario.

Conclusion

The 2-Amino-5-aminomethyl-phenol dihydrochloride scaffold represents a versatile and promising starting point for the development of novel anti-inflammatory agents. Its three distinct functional groups provide a rich platform for synthetic modification, allowing for a systematic exploration of the chemical space to optimize interactions with key inflammatory targets like COX-2 and the NF-κB pathway. The outlined protocols provide a clear, step-by-step framework for library synthesis, in vitro screening, and lead optimization. By employing this rational, target-guided approach, researchers can efficiently navigate the drug discovery process, with the ultimate goal of identifying new, potent, and selective anti-inflammatory drug candidates.

References

  • IJFMR. (n.d.). Use of Phenolic Compound as Anti-Inflammatory. International Journal for Multidisciplinary Research. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]

  • Kumari, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Retrieved from [Link]

  • Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • Ménasché, G., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 653. Retrieved from [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England Journal of Medicine, 336(15), 1066-1071. Retrieved from [Link]

  • Jha, N. K., et al. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 10, 2345. Retrieved from [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American Journal of Clinical Nutrition, 78(5), 1003-1004. Retrieved from [Link]

  • Peiris, D., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. European Journal of Medicinal Plants, 35(1), 1-12. Retrieved from [Link]

  • Yahfoufi, N., et al. (2018). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Molecules, 23(12), 3077. Retrieved from [Link]

  • ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

  • Yahia, E. M., et al. (2017). Phenolic compounds: Natural alternative in inflammation treatment. A Review. NFS Journal, 8, 1-10. Retrieved from [Link]

  • Wang, D., et al. (2023). Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases. Frontiers in Immunology, 14, 1240167. Retrieved from [Link]

  • Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 359(1-2), 177-184. Retrieved from [Link]

  • Kumari, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(21), 18456-18485. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Sieniawska, E. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(9), 1878. Retrieved from [Link]

  • Sangeetha, R., & Veni, K. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research, 9(8), 3143-3149. Retrieved from [Link]

  • Asadollahi-Nik, M., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 11(1), 1-17. Retrieved from [Link]

  • Marques, C., et al. (2012). Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery. Expert Opinion on Therapeutic Targets, 16(7), 677-689. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Amino-5-aminomethyl-phenol dihydrochloride for the Synthesis of Novel Isoquinoline-1,3(2H,4H)-dione Analogues as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aminophenol Scaffold

The quest for novel anticancer therapeutics remains a cornerstone of modern medicinal chemistry. Within the vast landscape of chemical scaffolds, aminophenol derivatives have emerged as privileged structures due to their versatile reactivity and presence in numerous biologically active compounds.[1] This guide focuses on the strategic application of 2-Amino-5-aminomethyl-phenol dihydrochloride , a unique bifunctional building block, in the synthesis of a promising class of potential anticancer agents: N-substituted isoquinoline-1,3(2H,4H)-diones.

The rationale for selecting this starting material lies in its inherent structural features. The presence of a primary aromatic amine, a benzylic amine, and a hydroxylated phenyl ring offers multiple points for chemical modification and cyclization, enabling the construction of complex heterocyclic systems. Isoquinoline-based compounds, in particular, have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways implicated in tumorigenesis.[2]

This document provides a comprehensive framework for researchers, detailing a proposed synthetic pathway, protocols for in vitro evaluation, and an exploration of the potential molecular mechanisms of action of the resulting compounds.

Chemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
IUPAC Name 2-amino-5-(aminomethyl)phenol;dihydrochloridePubChem
Molecular Formula C₇H₁₂Cl₂N₂OPubChem
Molecular Weight 211.09 g/mol PubChem
Appearance Light yellow solidSigma-Aldrich
Key Reactive Groups Primary aromatic amine, benzylic primary amine, phenol-

The dihydrochloride salt form enhances the stability and solubility of the compound. For synthetic applications, the free base can be generated in situ or through a separate workup step, typically involving treatment with a mild base.

Proposed Synthetic Pathway: Synthesis of N-Substituted Isoquinoline-1,3(2H,4H)-diones

Workflow for the Synthesis of Isoquinoline-1,3(2H,4H)-dione Analogues

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A 2-Amino-5-aminomethyl-phenol dihydrochloride C N-acylated intermediate A->C Base (e.g., Et₃N) DCM, 0°C to rt B Anhydride or Acid Chloride (R-CO)₂O or R-COCl B->C D N-acylated intermediate F N-substituted Isoquinoline-1,3(2H,4H)-dione D->F Pyridine, Toluene Reflux E Phosgene or equivalent (e.g., triphosgene) E->F G Crude Product H Purified Product G->H Column Chromatography (Silica gel, EtOAc/Hexane)

Caption: Proposed synthetic workflow for N-substituted Isoquinoline-1,3(2H,4H)-diones.

Detailed Experimental Protocol

Materials:

  • 2-Amino-5-aminomethyl-phenol dihydrochloride

  • Anhydride or Acid Chloride (e.g., acetic anhydride, benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Phosgene solution in toluene (or triphosgene)

  • Pyridine, anhydrous

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexane for chromatography

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: N-Acylation of the Benzylic Amine

  • Suspend 2-Amino-5-aminomethyl-phenol dihydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and liberate the free amines.

  • Slowly add the desired anhydride or acid chloride (1.1 eq) dropwise. The selective acylation of the more nucleophilic benzylic amine over the aromatic amine is anticipated under these conditions.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acylated intermediate.

Step 2: Intramolecular Cyclization to form the Isoquinoline-1,3(2H,4H)-dione

  • Dissolve the crude N-acylated intermediate from Step 1 in anhydrous toluene in a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere.

  • Add anhydrous pyridine (2.0 eq) to the solution.

  • Carefully add a solution of phosgene in toluene (or a solution of triphosgene in toluene) dropwise at room temperature. Caution: Phosgene and its equivalents are highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Separate the organic layer, and extract the aqueous layer with toluene (2x).

  • Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-substituted isoquinoline-1,3(2H,4H)-dione derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anticancer Activity

The newly synthesized compounds should be evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoquinoline-1,3(2H,4H)-dione derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Exploring the Mechanism of Action

The anticancer activity of isoquinoline derivatives is often attributed to their ability to induce apoptosis and interfere with key cell signaling pathways.[2]

Potential Signaling Pathways Targeted by Isoquinoline-1,3(2H,4H)-diones

1. Induction of Apoptosis via the Intrinsic Pathway:

Many chemotherapeutic agents exert their effects by activating the intrinsic (mitochondrial) pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[6][7][8][9] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of drug resistance in cancer.[7] Small molecules that inhibit these anti-apoptotic proteins can restore the apoptotic balance and lead to cancer cell death.

G cluster_0 Apoptotic Signaling A Isoquinoline-1,3-dione Derivative B Anti-apoptotic Proteins (Bcl-2, Bcl-xL) A->B Inhibition C Pro-apoptotic Proteins (Bax, Bak) B->C Inhibition D Mitochondrial Outer Membrane Permeabilization C->D Activation E Cytochrome c Release D->E F Caspase Activation (Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: Proposed mechanism of apoptosis induction by Isoquinoline-1,3(2H,4H)-dione derivatives.

2. Inhibition of the PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth.[10][11] Its aberrant activation is a frequent event in many types of cancer.[1][10] Inhibition of this pathway is a validated strategy for cancer therapy.

G cluster_0 PI3K/Akt Signaling Pathway A Growth Factor Receptor B PI3K A->B C PIP2 -> PIP3 B->C D Akt C->D E Cell Survival, Proliferation, Growth D->E F Isoquinoline-1,3-dione Derivative F->D Inhibition

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

2-Amino-5-aminomethyl-phenol dihydrochloride represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential anticancer activity. The proposed synthesis of N-substituted isoquinoline-1,3(2H,4H)-diones provides a clear path for the generation of a library of new chemical entities for biological screening. Subsequent evaluation of their anticancer efficacy and elucidation of their mechanisms of action, particularly their effects on apoptosis and key signaling pathways like PI3K/Akt, will be crucial in identifying promising lead compounds for further preclinical development. This integrated approach of targeted synthesis and mechanistic biological evaluation is essential in the ongoing effort to discover and develop the next generation of effective cancer therapeutics.

References

  • Bcl-2 family proteins as targets for anticancer drug design. PubMed. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. PMC. [Link]

  • Targeting Anti-Apoptotic BCL-2 Family Proteins for Cancer Treatment. Taylor & Francis Online. [Link]

  • Drugs targeting Bcl-2 family members as an emerging strategy in cancer. Cambridge University Press. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. frontiersin.org. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Small-molecule inhibitors of the PI3K signaling network. PMC. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine. Dovepress. [Link]

  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • N-substituted (e)-4-arylidene isoquinoline-1,3-dione derivatives as potent anticancer agents - synthesis and molecular evaluations. ResearchGate. [Link]

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Application Note: A Robust HPLC-UV Method for Purity Assessment of 2-Amino-5-aminomethyl-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the separation of potential related substances for 2-Amino-5-aminomethyl-phenol dihydrochloride. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the quality of this compound. The narrative explains the causal logic behind each parameter selection, ensuring scientific integrity and enabling straightforward implementation and troubleshooting.

Introduction and Scientific Rationale

2-Amino-5-aminomethyl-phenol dihydrochloride is a substituted aminophenol derivative. Like many aromatic amines, it serves as a critical building block in various chemical syntheses, potentially including pharmaceutical and dye manufacturing. The purity of such intermediates is paramount, as even trace impurities can affect the yield, safety, and efficacy of the final product. Potential impurities may arise from starting materials, by-products of the synthesis (such as nitro-group precursors or isomers), or degradation products.[1][2]

This guide details a stability-indicating HPLC method developed to provide high-resolution separation of the main component from its potential impurities. The core of this method is reversed-phase chromatography, chosen for its versatility and suitability for moderately polar compounds like aminophenols.[3][4] The dihydrochloride salt form of the analyte ensures its solubility in aqueous media, which is ideal for RP-HPLC analysis.

Analyte Physicochemical Properties

Understanding the analyte's properties is fundamental to rational method development. The presence of two basic amino groups and one acidic phenolic hydroxyl group means its retention behavior is highly dependent on the mobile phase pH.

PropertyValue / InformationSource
Chemical Structure C₇H₁₀N₂O (Free Base)[5]
ngcontent-ng-c2487356420="" class="ng-star-inserted">
Molecular Formula C₇H₁₂Cl₂N₂O (Dihydrochloride Salt)[6]
Molecular Weight 138.17 g/mol (Free Base)[5]
LogP (Predicted) 0.4331[5]
Topological Polar Surface Area (TPSA) 72.27 Ų[5]
UV Absorption Exhibits UV absorbance characteristic of phenols. Similar compounds like aminophenol isomers are typically detected between 275 nm and 285 nm.[7][8] A broad spectrum analysis is recommended to find the optimal wavelength.-

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: Zorbax SB-Aq, 5 µm, 4.6 x 150 mm, or equivalent aqueous-stable C18 column.

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade.

    • Orthophosphoric Acid (H₃PO₄), analytical grade.

    • Water, HPLC grade or Milli-Q.

  • Reference Standard: 2-Amino-5-aminomethyl-phenol dihydrochloride of known purity.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Column Zorbax SB-Aq, 5 µm, 4.6 x 150 mm
Mobile Phase A 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 40% B; 25-30 min: 40% B; 30.1-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 2-Amino-5-aminomethyl-phenol dihydrochloride reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the 2-Amino-5-aminomethyl-phenol dihydrochloride sample into a 50 mL volumetric flask. Dissolve and dilute to approximately 40 mL with diluent, sonicate for 5 minutes if necessary, then dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • After the sequence, inject the Working Standard Solution to confirm system stability.

Calculation of Purity

The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For quantification of specific impurities, a standard of that impurity would be required.

Method Development Rationale: The "Why"

The choices made during method development are grounded in the physicochemical properties of the analyte and principles of chromatography.

  • Column Selection: A Zorbax SB-Aq (or similar aqueous-stable C18) column was chosen because it is designed to prevent phase collapse in highly aqueous mobile phases, which are necessary at the start of the gradient to retain the polar analyte.[9] The C18 stationary phase provides the required hydrophobic interaction for retaining the aromatic ring.

  • Mobile Phase pH: The pH of 3.0 is critical. At this pH, both the aromatic amino group (pKa ~4-5) and the aliphatic aminomethyl group (pKa ~9-10) will be protonated (positively charged). The phenolic hydroxyl group (pKa ~10) will be in its neutral form. This ensures consistent ionization, leading to sharp, symmetrical peaks by minimizing secondary interactions with residual silanols on the silica support.

  • Buffer System: A phosphate buffer is used to maintain a constant pH throughout the analysis, which is essential for reproducible retention times.[4]

  • Detection Wavelength: The wavelength of 280 nm was selected based on the typical UV absorbance maxima for aminophenols, providing good sensitivity for the parent compound and related aromatic impurities.[7] A PDA detector is highly recommended during development to confirm peak purity and identify the optimal wavelength for all components.

  • Gradient Elution: A gradient method is essential for a purity analysis.[4][9] The initial low organic content (5% ACN) ensures the retention of the polar main analyte and any early-eluting polar impurities. The gradual increase in ACN concentration allows for the elution of less polar impurities that might be present, ensuring a comprehensive impurity profile within a reasonable run time.

Workflow and Validation Overview

The following diagram illustrates the complete workflow for the purity assessment.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Mobile Phase & Diluent Preparation equilibration System Equilibration (Stable Baseline) prep_mobile->equilibration prep_std Standard Solution Preparation (50 µg/mL) sst System Suitability Test (5 Replicate Injections) prep_std->sst prep_sample Sample Solution Preparation (50 µg/mL) analysis Inject Blank, Standard, and Samples prep_sample->analysis equilibration->sst sst->analysis If SST Passes integration Peak Integration & Identification analysis->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Final Report calculation->report

Caption: Workflow for HPLC Purity Assessment.

Method Trustworthiness: To be considered fully validated and trustworthy, this method should undergo validation according to the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures". Key parameters to assess include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Linearity: Confirming a linear relationship between concentration and detector response over a defined range.

  • Accuracy: Assessing the closeness of the test results to the true value.

  • Precision: Evaluating the method's repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Showing the method's reliability with respect to deliberate small variations in parameters like pH, flow rate, and column temperature.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Peak Tailing 1. Mobile phase pH too high (silanol interactions). 2. Column degradation.1. Confirm mobile phase pH is 3.0. 2. Replace the column with a new one.
Poor Resolution 1. Incorrect mobile phase composition. 2. Gradient is too steep.1. Prepare fresh mobile phase. 2. Decrease the slope of the gradient (e.g., extend the time from 5% to 40% B).
Variable Retention Times 1. Inadequate system equilibration. 2. Pump malfunction or leak. 3. Fluctuation in column temperature.1. Increase equilibration time. 2. Check system pressure and perform pump maintenance. 3. Ensure the column oven is set and stable at 30 °C.
Extraneous Peaks 1. Contaminated diluent or mobile phase. 2. Carryover from previous injection.1. Prepare fresh solutions. 2. Inject a blank and run a needle wash program on the autosampler.

Conclusion

The HPLC method described provides a comprehensive framework for the purity assessment of 2-Amino-5-aminomethyl-phenol dihydrochloride. By carefully controlling chromatographic parameters, particularly mobile phase pH, this method ensures reliable and reproducible results. The detailed rationale behind the experimental choices offers users the ability to adapt and troubleshoot the method effectively. For regulatory submissions, a full validation according to ICH guidelines is a mandatory next step.

References

  • Grecu, I., & Rogozea, L. (2012). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Available at: [Link][7]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available at: [Link][8]

  • Snycerski, A. (2001). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available at: [Link][3]

  • Hrytsenko, I., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Center for Biotechnology Information. Available at: [Link][9]

  • Trajkovska, S., et al. (2021). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin. Available at: [Link][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42625525, 2-Amino-5-(aminomethyl)phenol hydrochloride. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76082, 2-Amino-5-methylphenol. Available at: [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols. Available at: [2]

Sources

using "2-Amino-5-aminomethyl-phenol dihydrochloride" for neuronal tracing studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Investigating 2-Amino-5-aminomethyl-phenol dihydrochloride as a Novel Chemical Tracer for Neuronal Circuit Mapping

Audience: Neuroscientists, Cell Biologists, and Drug Development Professionals

I. Introduction: The Quest for Novel Neuroanatomical Tracers

Mapping the intricate network of neuronal connections is a cornerstone of neuroscience. Neuroanatomical tracing techniques, which illuminate these pathways, are fundamental to understanding brain function in both health and disease. While viral and dextran-based tracers are powerful tools, the development of novel small-molecule chemical tracers remains a priority. An ideal chemical tracer would offer low toxicity, high stability, and versatile detection methods, enabling detailed morphological analysis and compatibility with multiplexing experiments.

This document outlines a prospective application for 2-Amino-5-aminomethyl-phenol dihydrochloride as a potential novel neuroanatomical tracer. To date, this compound has not been characterized for this purpose. However, its chemical structure presents intriguing possibilities for neuronal uptake, transport, and subsequent visualization. We present a scientifically-grounded rationale for its investigation and provide detailed protocols for its validation as a neuronal tracer. This guide is intended for researchers interested in exploring and validating new tools for connectomics.

II. Rationale for Investigation: Chemical Properties and Hypothetical Mechanism

The potential of 2-Amino-5-aminomethyl-phenol dihydrochloride as a neuronal tracer is predicated on its unique chemical structure, which features two primary amine groups and a phenol ring.

  • Neuronal Uptake and Transport: The presence of primary amine groups in a small molecule is a feature shared with other known tracers, such as biocytin and neurobiotin, which are efficiently taken up by neurons and transported axonally.[1][2] We hypothesize that 2-Amino-5-aminomethyl-phenol dihydrochloride may be internalized by neurons via non-specific endocytosis or potentially through amine transporters.[3] Once internalized, its small size should facilitate active axonal transport, both anterogradely (from soma to axon terminal) and retrogradely (from terminal to soma).

  • Post-Hoc Visualization: The key to this proposed tracer's utility lies in its phenol group. While the native compound is not fluorescent, the phenol moiety serves as a chemical handle for highly specific and robust post-fixation visualization. Phenolic compounds can be readily functionalized for detection.[4][5] Our proposed primary detection strategy involves a classic diazo coupling reaction. After fixation, the tissue can be treated with a diazonium salt, which will covalently bind to the phenol group of the tracer. If the diazonium salt is conjugated to a fluorophore or an enzyme like Horseradish Peroxidase (HRP), the location of the tracer can be revealed with high sensitivity.

This two-step approach—injection of a simple, non-bulky molecule followed by post-hoc conjugation to a reporter—offers several potential advantages:

  • Low Neurotoxicity: The small size and simple structure of the tracer may result in lower cytotoxicity compared to larger, more complex molecules.[6][7]

  • Efficient Transport: A small molecule is less likely to impede the natural axonal transport machinery.

  • Versatile Detection: The phenol handle allows for conjugation to a wide array of reporter molecules, enabling detection by fluorescence microscopy, brightfield microscopy (if using an enzymatic reporter), or even electron microscopy.

Below is a diagram illustrating the proposed workflow for using 2-Amino-5-aminomethyl-phenol dihydrochloride as a neuronal tracer.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Proposed experimental workflow for 2-Amino-5-aminomethyl-phenol dihydrochloride.

III. Protocols for Validation and Use

The following protocols are designed to test the efficacy of 2-Amino-5-aminomethyl-phenol dihydrochloride as a neuronal tracer. Researchers should adapt these protocols based on their specific animal model and target neural system.

Protocol 1: Preparation of Tracer Solution

This protocol describes the preparation of the tracer solution for injection.

ParameterRecommended ValueNotes
Tracer 2-Amino-5-aminomethyl-phenol dihydrochlorideSource from a reputable chemical supplier.
Concentration 5-10% (w/v)Higher concentrations may be possible but should be tested for solubility and potential toxicity.
Solvent 0.1 M Phosphate Buffer (PB) or 0.9% Saline, pH 7.4Ensure the final pH is physiological to minimize tissue damage at the injection site. Adjust with NaOH or HCl as needed.
Storage Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.The stability of the solution should be empirically determined. For initial validation, use freshly prepared solutions.

Procedure:

  • Weigh the desired amount of 2-Amino-5-aminomethyl-phenol dihydrochloride.

  • Dissolve in the chosen solvent. Gentle warming and vortexing may be required.

  • Adjust the pH to 7.4.

  • Filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any particulates.

  • Use immediately or store as aliquots at -20°C.

Protocol 2: Tracer Injection

This protocol provides a general guideline for tracer injection into the brain. The choice of injection method will depend on the target region and experimental goals.

ParameterIontophoretic InjectionPressure Injection
Pipette Tip Diameter 10-20 µm20-50 µm
Current (Iontophoresis) +5 to +7 µA, 7 seconds on/7 seconds offN/A
Volume (Pressure) N/A50-200 nL
Injection Time 10-15 minutes5-10 minutes
Survival Period 7-21 days7-21 days

Procedure:

  • Anesthetize the animal according to an approved institutional protocol.

  • Secure the animal in a stereotaxic frame.

  • Perform the craniotomy over the target brain region.

  • Lower the injection pipette to the desired coordinates.

  • Inject the tracer using either iontophoresis or pressure injection.

  • After the injection is complete, leave the pipette in place for 5-10 minutes to minimize backflow.

  • Slowly retract the pipette, suture the incision, and provide post-operative care.

  • Allow the animal to survive for the desired period to permit axonal transport of the tracer.

Protocol 3: Tissue Processing and Visualization

This protocol describes the fixation of the tissue and the proposed two-step visualization of the tracer.

A. Perfusion and Fixation

  • Deeply anesthetize the animal.

  • Perform transcardial perfusion with 0.9% saline followed by a cold fixative solution (e.g., 4% paraformaldehyde in 0.1 M PB).

  • Post-fix the brain in the same fixative overnight at 4°C.

  • Cryoprotect the brain by sinking it in a 30% sucrose solution in 0.1 M PB at 4°C.

  • Section the brain on a freezing microtome or cryostat at 40-50 µm.

B. Visualization via Diazo Coupling This step utilizes a diazonium salt conjugated to a reporter molecule to label the phenol group of the tracer.

Reagents:

  • Reporter-conjugated diazonium salt (e.g., Alexa Fluor 488 diazonium salt, or HRP-conjugated diazonium salt). Note: This may need to be custom synthesized.

  • Coupling Buffer: 0.1 M Borate Buffer, pH 9.0.

Procedure:

  • Rinse the free-floating sections in the coupling buffer.

  • Prepare a fresh solution of the reporter-conjugated diazonium salt in the coupling buffer. The optimal concentration will need to be determined empirically (start with 1-5 mg/mL).

  • Incubate the sections in the diazonium salt solution for 1-2 hours at room temperature, protected from light.

  • Wash the sections thoroughly in 0.1 M PB.

  • If using a fluorescent reporter, mount the sections onto slides, coverslip with an anti-fade mounting medium, and visualize using a fluorescence microscope.

  • If using an HRP-conjugated reporter, proceed with a standard DAB reaction to generate a colored precipitate. Then, mount, dehydrate, and coverslip for brightfield microscopy.

The diagram below illustrates the proposed chemical mechanism for visualization.

graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Chemical principle of the proposed post-hoc visualization method.

IV. Expected Results and Interpretation

Successful validation of 2-Amino-5-aminomethyl-phenol dihydrochloride as a neuronal tracer would be demonstrated by:

  • Anterograde Tracing: A dense injection site with clearly labeled axons projecting to known target regions. Labeled axons should exhibit fine morphological details, including terminal boutons.

  • Retrograde Tracing: Labeled cell bodies in regions known to project to the injection site. The labeling should fill the soma and dendritic arbor.

  • Low Background: Minimal non-specific staining in areas not connected to the injection site.

  • Healthy Morphology: The tissue surrounding the injection site and along the labeled pathways should appear healthy, with no signs of significant neurotoxicity.

V. Troubleshooting

  • No Labeling: Increase the tracer concentration, injection volume, or survival time. Verify the efficacy of the diazo coupling reaction on a test sample.

  • Weak Labeling: Optimize the concentration of the diazonium salt and the incubation time. Consider signal amplification strategies if using an HRP-conjugated reporter.

  • High Background: Ensure thorough washing after the coupling reaction. Perform a control experiment on tissue from an uninjected animal to check for non-specific binding of the diazonium salt.

  • Evidence of Neurotoxicity: Reduce the tracer concentration or injection volume.

VI. Conclusion

2-Amino-5-aminomethyl-phenol dihydrochloride represents an unexplored yet potentially valuable addition to the neuroanatomist's toolkit. Its simple structure and the chemical reactivity of its phenol group offer a plausible basis for its use as a versatile and robust neuronal tracer. The protocols outlined in this document provide a framework for the systematic investigation and validation of this promising compound. Successful implementation could lead to a new, customizable method for mapping the complex architecture of the nervous system.

References

  • Wikipedia. (n.d.). Anterograde tracing. Retrieved January 18, 2026, from [Link]

  • Saleeba, C., et al. (2019). A Student's Guide to Neural Circuit Tracing. Frontiers in Neuroscience, 13, 897. [Link]

  • Luo, L., et al. (2018). Neuroanatomy: A Student's Guide to Neural Circuit Tracing. Neuron, 98(2), 246-249. [Link]

  • Wickersham, I. R., & Feinberg, E. H. (2012). New technologies for imaging synaptic partners. Current Opinion in Neurobiology, 22(1), 121-127. [Link]

  • Nassi, J. J., et al. (2015). The intersection of neuroanatomy and molecular genetics: new vistas in neural tracing. Journal of Neuroscience, 35(41), 13837-13844. [Link]

  • Reiner, A., et al. (2000). Pathway tracing using biotinylated dextran amines. Journal of Neuroscience Methods, 103(1), 23-37. [Link]

  • Ohara, S., et al. (2009). Transsynaptic Viral Tracing of Neural Circuits. Current Protocols in Neuroscience, Chapter 1, Unit 1.22. [Link]

  • Hazra, C. K., et al. (2023). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science, 14, 1-21. [Link]

  • Creative Biolabs. (n.d.). Anterograde & Retrograde Tracing. Retrieved January 18, 2026, from [Link]

  • Giusto, E. (2021). Development and applications of neuronal tracers. Scientifica. [Link]

  • Liu, T., et al. (2021). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 26(8), 2265. [Link]

  • Horikawa, K., & Armstrong, W. E. (1988). A versatile means of intracellular labeling: injection of biocytin and its detection with avidin conjugates. Journal of Neuroscience Methods, 25(1), 1-11. [Link]

  • Veenman, C. L., et al. (1992). Biotinylated dextran amine as an anterograde tracer for single-and double-labeling studies. Journal of Neuroscience Methods, 41(3), 239-254. [Link]

  • Köbbert, C., et al. (2000). Current concepts in neuroanatomical tracing. Progress in Neurobiology, 62(4), 327-351. [Link]

  • Izzo, J. M., et al. (2009). Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents. ACS Chemical Neuroscience, 1(1), 51-60. [Link]

  • PubChem. (n.d.). 2-Amino-5-(aminomethyl)phenol hydrochloride. Retrieved January 18, 2026, from [Link]

  • Iversen, L. L. (1970). Neuronal uptake processes for amines and amino acids. Advances in Biochemical Psychopharmacology, 2, 109-132. [Link]

  • Millenbaugh, N., et al. (2012). Neurotoxic Effects of the Para-aminophenol Metabolite of Acetaminophen. AADR Annual Meeting. [Link]

  • Navarro-Yepes, J., et al. (2014). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules, 19(11), 18050-18081. [Link]

  • Kenna, J. G. (2013). A new twist to an old tale: novel insights into the differential toxicities of acetaminophen and its regioisomer N-acetyl-meta-aminophenol (AMAP). Archives of Toxicology, 87(1), 15-18. [Link]

  • Wouterlood, F. G., et al. (2000). Retrograde and anterograde tracing combined with transmitter identification and electron microscopy. Journal of Neuroscience Methods, 103(1), 117-126. [Link]

  • Callaway, E. M. (2008). Transneuronal circuit tracing with neurotropic viruses. Current Opinion in Neurobiology, 18(6), 617-623. [Link]

  • Yilmaz, I., et al. (2020). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Experimental and Therapeutic Medicine, 20(6), 211. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Our goal is to provide a scientifically grounded resource that not only offers solutions but also explains the underlying chemical principles to empower you to optimize your reaction outcomes. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols based on established chemical literature and field experience.

Section 1: Synthesis Overview & Key Challenges

A robust and scalable synthesis for 2-Amino-5-aminomethyl-phenol dihydrochloride leverages the simultaneous catalytic hydrogenation of a commercially available precursor, 4-hydroxy-3-nitrobenzonitrile. This one-pot approach is efficient but requires precise control over reaction parameters to prevent the formation of byproducts and ensure high yield and purity.

The primary challenges in this synthesis are:

  • Chemoselectivity: The nitro group is typically reduced faster than the nitrile. Achieving complete reduction of both functional groups without generating significant intermediates is critical.

  • Catalyst Activity & Longevity: The phenolic and amino functionalities in the starting material and product can interact with the catalyst surface, potentially affecting its activity.

  • Product Isolation & Stability: The final product is a highly polar, water-soluble salt that can be prone to oxidation and difficult to crystallize if impurities are present.

Proposed Synthetic Pathway

The recommended synthetic route is a one-pot catalytic hydrogenation of 4-hydroxy-3-nitrobenzonitrile.

Synthesis_Pathway reactant    4-Hydroxy-3-nitrobenzonitrile cond1 H₂ (g), Pd/C or PtO₂ Solvent (e.g., MeOH, EtOH) Acid (HCl) reactant->cond1 product    2-Amino-5-aminomethyl-phenoldihydrochloride cond1->product cond2 HCl (e.g., in IPA or Ether) Troubleshooting_Low_Yield start Low Conversion Observed q1 Is the catalyst fresh and from a reputable source? start->q1 s1_yes Check H₂ Delivery System (Pressure, Leaks, Agitation) q1->s1_yes Yes s1_no Replace Catalyst (Use fresh, high-quality Pd/C or PtO₂) q1->s1_no No q2 Is H₂ delivery optimal? s1_yes->q2 s2_yes Consider Reaction Parameters (Temperature, Solvent, Time) q2->s2_yes Yes s2_no Fix Leaks, Increase Pressure & Agitation Rate q2->s2_no No q3 Are parameters optimized? s2_yes->q3 s3_yes Analyze for Catalyst Poisons in Starting Material/Solvent q3->s3_yes Yes s3_no Increase Temperature (e.g., to 40-50°C) Increase Reaction Time q3->s3_no No

Caption: Decision tree for troubleshooting low conversion in catalytic hydrogenation.

Problem 2: Incomplete Reduction to Desired Product

Question: "My reaction consumes hydrogen, but I'm isolating the intermediate 3-amino-4-hydroxybenzonitrile instead of the final product. How do I drive the nitrile reduction to completion?"

Answer: The reduction of a nitrile to a primary amine is often more challenging than nitro group reduction and can stall at the intermediate stage. This is a common issue in multi-functional group reductions.

  • Cause 1: Insufficiently Active Catalyst System. While Pd/C is excellent for nitro reductions, nitrile reduction can be sluggish.

    • Solution:

      • Switch to a More Active Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) is often more effective for nitrile reductions than Pd/C. Rhodium-based catalysts (e.g., Rh/Al₂O₃) are also powerful alternatives.

      • Acidic Conditions: The presence of a strong acid like HCl is crucial. It protonates the imine intermediate formed during nitrile reduction, making it more susceptible to hydrogenation. The final product is also stabilized as the ammonium salt, preventing side reactions. Ensure at least 2 equivalents of HCl are present. [1]

  • Cause 2: Reaction Conditions are Too Mild. Nitrile reduction often requires more forcing conditions than nitro reduction.

    • Solution:

      • Increase Temperature and Pressure: Gently increasing the temperature to 40-60 °C and raising the hydrogen pressure can significantly accelerate the nitrile reduction step.

      • Prolong Reaction Time: After TLC/HPLC indicates the disappearance of the nitro group, allow the reaction to proceed for an extended period (e.g., 12-24 hours) to ensure the slower nitrile reduction is complete.

Problem 3: Formation of Impurities and Product Degradation

Question: "My final product is discolored (pink, brown, or black) and HPLC shows multiple impurity peaks. What side reactions are occurring?"

Answer: Aminophenols are sensitive molecules, especially the ortho-aminophenol moiety in your product. They are susceptible to oxidation and polymerization.

  • Cause 1: Oxidation. The product can be oxidized by atmospheric oxygen, especially after the reaction is complete and the protective hydrogen atmosphere is removed. This often leads to colored, high-molecular-weight impurities.

    • Solution:

      • Maintain Inert Atmosphere: Work-up the reaction under a nitrogen or argon atmosphere. After filtering the catalyst, immediately acidify the filtrate to stabilize the product as the hydrochloride salt.

      • Use Antioxidants: Adding a small amount of a reducing agent like sodium bisulfite or ascorbic acid during work-up can sometimes mitigate oxidation.

  • Cause 2: Hydrogenolysis (De-hydroxylation). Under overly harsh conditions (high temperature, aggressive catalyst), the phenolic hydroxyl group can be cleaved, leading to aminobenzylamine derivatives.

    • Solution:

      • Moderate Reaction Conditions: Avoid excessive temperatures (> 80 °C). Use a less aggressive catalyst if hydrogenolysis is a major issue (e.g., switch from Pd(OH)₂/C to Pd/C).

  • Cause 3: Incomplete Salt Formation. If insufficient acid is used, the free amine can be unstable and prone to side reactions.

    • Solution: Ensure the final isolated product is at a pH of 1-2. Use a solution of HCl in a non-aqueous solvent like isopropanol or diethyl ether for precipitation to ensure an anhydrous, stable salt is formed.

Potential Side Reactions

Side_Reactions SM 4-Hydroxy-3-nitrobenzonitrile Intermediate 3-Amino-4-hydroxybenzonitrile (Incomplete Nitrile Reduction) SM->Intermediate H₂, Pd/C (Fast) Product 2-Amino-5-aminomethyl-phenol Intermediate->Product H₂, PtO₂/Acid (Slower) Side_Product2 Polymeric Impurities (Oxidation) Product->Side_Product2 O₂ (Air) Side_Product3 5-Aminomethyl-phenol (Hydrogenolysis) Product->Side_Product3 Harsh Conditions Side_Product1 3-Amino-4-hydroxybenzylamine (Over-reduction Impurity)

Caption: Common side products in the synthesis of 2-Amino-5-aminomethyl-phenol.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best catalyst for this dual reduction?

    • A: While 10% Palladium on Carbon (Pd/C) is effective for the nitro group, it can be slow for the nitrile. Platinum(IV) oxide (PtO₂, Adam's catalyst) is generally more robust for reducing both functional groups, especially in acidic media. A sequential approach, using Pd/C first and then adding PtO₂ or switching catalysts, is also a valid but more complex strategy.

  • Q2: How should I monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is a quick method. Use a polar mobile phase (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH). The product will be highly polar and likely stay at the baseline (Rf ≈ 0). The starting material and the nitrile intermediate will have higher Rf values. For quantitative analysis, HPLC with a C18 column and a gradient method (e.g., water/acetonitrile with 0.1% TFA) is recommended.

  • Q3: My final product is an oil instead of a crystalline solid. How can I induce crystallization?

    • A: Oiling out is common if impurities are present or if residual water is trapped.

      • Ensure Anhydrous Conditions: After work-up, dissolve the crude product in a minimal amount of methanol or ethanol.

      • Use Anhydrous HCl: Add a solution of anhydrous HCl in isopropanol or diethyl ether dropwise until the solution is strongly acidic (pH 1-2).

      • Add an Anti-Solvent: Slowly add an anti-solvent like diethyl ether, ethyl acetate, or acetone with vigorous stirring until turbidity persists.

      • Induce Crystallization: Cool the mixture to 0-4 °C, scratch the inside of the flask with a glass rod, or add a seed crystal if available. Allow it to stand for several hours to fully crystallize.

  • Q4: Can I use sodium borohydride (NaBH₄) for this reduction?

    • A: Sodium borohydride is generally not strong enough to reduce aromatic nitro groups or nitriles under standard conditions. More powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) could work but are non-selective, hazardous on a large scale, and require a more complex, non-protic setup. Catalytic hydrogenation remains the preferred industrial and laboratory method for its safety, selectivity, and cleaner profile. [2]

Section 4: Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

Warning: Catalytic hydrogenation should be performed by trained personnel using appropriate safety equipment (e.g., a blast shield) and a well-maintained pressure vessel. Palladium on carbon is flammable when dry.

  • Vessel Preparation: To a 500 mL Parr hydrogenation vessel, add 4-hydroxy-3-nitrobenzonitrile (16.4 g, 0.1 mol). [3][4]2. Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (1.6 g, ~10 wt%) or Platinum(IV) oxide (0.5 g, ~2 mol%).

  • Solvent Addition: Add methanol (200 mL) followed by concentrated hydrochloric acid (18 mL, ~0.22 mol, 2.2 eq.).

  • Hydrogenation: Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 60 psi with hydrogen.

  • Reaction: Begin vigorous shaking or stirring at room temperature. The reaction is exothermic and may warm slightly. Monitor the reaction by hydrogen uptake.

  • Monitoring: After hydrogen uptake ceases (typically 8-16 hours), depressurize the vessel carefully. Take a small aliquot, filter it through celite, and analyze by TLC or HPLC to confirm the absence of starting material and intermediates. If the reaction is incomplete, re-pressurize and continue for another 8-12 hours.

  • Work-up: Once complete, purge the vessel with nitrogen. Carefully filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the catalyst. Wash the celite pad with additional methanol (50 mL). Caution: Do not allow the catalyst cake to dry in the air. Quench it with water.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to a volume of about 50 mL.

  • Crystallization: Add isopropanol (100 mL) and then slowly add diethyl ether (200 mL) with stirring. The product should precipitate as a white or off-white solid.

  • Purification: Cool the slurry to 0 °C for 2 hours, then collect the solid by vacuum filtration. Wash the cake with cold isopropanol and then diethyl ether. Dry the solid in a vacuum oven at 40 °C.

  • Characterization: Expected yield: 80-90%. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Protocol 2: Data Presentation Example
ParameterCondition ACondition BCondition C
Catalyst 10% Pd/C10% Pd/CPtO₂
Pressure 50 psi100 psi50 psi
Temperature 25 °C50 °C25 °C
Time (h) 241216
Yield (%) 65% (Incomplete)82%88%
Purity (HPLC) 85%96%>98%

Table Caption: Comparison of reaction conditions for the synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride. Condition C provides the optimal balance of yield and purity.

Section 5: References

  • PubChem. (n.d.). 2-Amino-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols. Retrieved from

  • Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Retrieved from

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007010463A2 - 2-amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives. Retrieved from

  • Google Patents. (n.d.). US3187049A - Process for the preparation of aminomethyl-phenols. Retrieved from

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • MDPI. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of aminobenzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-5-aminomethyl-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Amino-5-aminomethyl-phenol dihydrochloride. This resource is designed to provide practical, in-depth solutions to common solubility issues encountered during organic synthesis. Drawing upon established chemical principles and field-proven techniques, this guide will help you navigate the challenges of working with this valuable but sometimes tricky reagent.

Introduction: Understanding the Challenge

2-Amino-5-aminomethyl-phenol dihydrochloride is a versatile building block in medicinal chemistry and materials science, often utilized in the synthesis of complex heterocyclic scaffolds and as a key component in dye manufacturing.[1][2][3] However, its nature as a dihydrochloride salt presents a significant hurdle for many synthetic chemists: poor solubility in common organic solvents .

Amine salts, in general, are highly polar and ionic, making them readily soluble in water but largely insoluble in nonpolar organic solvents like ether, dichloromethane (DCM), or toluene.[4][5] This is a direct consequence of the strong ionic interactions between the protonated amine groups and the chloride counter-ions. To effectively use this reagent in organic reactions, it is often necessary to convert it to its free base form, which is more amenable to dissolution in organic media.

This guide provides a structured approach to troubleshooting these solubility issues, offering step-by-step protocols and explaining the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and use of 2-Amino-5-aminomethyl-phenol dihydrochloride.

Q1: Why is my 2-Amino-5-aminomethyl-phenol dihydrochloride not dissolving in my organic reaction solvent (e.g., THF, DCM, Toluene)?

A1: As a dihydrochloride salt, the compound is highly polar and possesses a high lattice energy. Organic solvents like THF, DCM, and toluene are not polar enough to effectively solvate the charged ammonium and chloride ions. This results in very low solubility.[4][6] Think of it like trying to dissolve table salt (sodium chloride) in oil – the energetic cost of breaking the ionic lattice is not compensated by the weak interactions with the nonpolar solvent.

Q2: Can I just heat the mixture to get it to dissolve?

A2: While heating can sometimes increase the solubility of a compound, it is unlikely to be effective for dissolving an amine salt in a nonpolar organic solvent. Furthermore, excessive heating could lead to decomposition of the starting material or unwanted side reactions. A more robust and reliable approach is to convert the salt to its free base form.

Q3: What is "freebasing," and why is it necessary?

A3: "Freebasing" is the process of converting an amine salt into its neutral, or "free base," form by treating it with a base. This process removes the protons from the ammonium groups, neutralizing the charge and significantly reducing the polarity of the molecule. The resulting free base is much more soluble in a wide range of organic solvents, allowing it to participate in the desired reaction.

Q4: Will the free base be stable?

A4: The free base of 2-Amino-5-aminomethyl-phenol is generally stable enough for direct use in subsequent reactions. However, like many aminophenols, it can be susceptible to oxidation, especially when exposed to air for prolonged periods. For best results, it is recommended to generate the free base and use it in the next synthetic step on the same day.

Part 2: Troubleshooting Guide - Step-by-Step Protocols

This section provides detailed protocols for overcoming solubility issues by preparing the free base of 2-Amino-5-aminomethyl-phenol.

Issue: Reagent is insoluble in the desired reaction solvent.

Solution Workflow:

cluster_0 Workflow for In-Situ Free Base Generation start Start: Insoluble Dihydrochloride Salt step1 Suspend Salt in Reaction Solvent start->step1 step2 Add Stoichiometric Amount of Base (e.g., Triethylamine, DIPEA) step1->step2 2.2-2.5 equivalents step3 Stir at Room Temperature (Formation of Ammonium Salt Byproduct) step2->step3 Monitor for dissolution step4 Proceed with Reaction step3->step4 end Homogeneous Reaction Mixture step4->end start Problem: Reagent Insoluble q1 Is the reaction sensitive to ammonium salts? start->q1 proc1 Use Protocol 1: In-Situ Freebasing q1->proc1 No proc2 Use Protocol 2: Extractive Workup q1->proc2 Yes end Solution: Homogeneous Reaction proc1->end proc2->end

Caption: Decision tree for selecting the appropriate freebasing protocol.

References

  • Amines. (n.d.). National Council of Educational Research and Training. Retrieved January 19, 2026, from [Link]

  • Solubility of organic amine salts. (2011, July 19). ScienceMadness.org. Retrieved January 19, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Process for the preparation of 2-amino-5-alkyl-phenols. (1996). Google Patents.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved January 19, 2026, from [Link]

  • Why amine salts are soluble in water? (2016, December 22). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]

  • 2-Amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives. (2007). Google Patents.
  • Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved January 19, 2026, from [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • 2-Amino-5-methylphenol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • 2-amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives. (2007). Google Patents.

Sources

preventing oxidation of the phenol group during reactions with "2-Amino-5-aminomethyl-phenol dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-5-aminomethyl-phenol dihydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions concerning a critical challenge encountered during its use: the prevention of phenol group oxidation. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity of your reactions and the success of your synthetic routes.

Understanding the Challenge: The Inherent Reactivity of 2-Amino-5-aminomethyl-phenol

2-Amino-5-aminomethyl-phenol is a trifunctional molecule featuring a primary aromatic amine, a primary benzylic amine, and a phenolic hydroxyl group. The presence of the electron-donating amino groups on the aromatic ring significantly activates it, making the phenol group highly susceptible to oxidation. This oxidation can lead to the formation of colored impurities, dimerization, or other unwanted side reactions, ultimately compromising the yield and purity of your desired product.[1][2]

The dihydrochloride salt form of this reagent provides some initial stability by protonating the more basic amino groups. However, under neutral or basic reaction conditions required for many subsequent transformations, the free base is liberated, and the risk of phenol oxidation becomes prominent.

Proactive Strategies: Protecting the Phenolic Hydroxyl Group

The most effective strategy to prevent oxidation is to temporarily "mask" or protect the phenolic hydroxyl group.[3][4] The choice of a suitable protecting group is critical and depends on the overall synthetic plan, particularly the conditions of the subsequent reaction steps and the final deprotection method.[5] An ideal protecting group should be easy to introduce in high yield, stable to the planned reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[5]

Below is a comparative table of common protecting groups for phenols, along with their typical protection and deprotection conditions.

Protecting GroupReagents for ProtectionTypical Deprotection ConditionsStability Profile
Methyl Ether Dimethyl sulfate (DMS), Methyl iodide (MeI) with a base (e.g., K₂CO₃, NaH)Harsh conditions: BBr₃, TMSIStable to a wide range of conditions, including acidic and basic media.
Benzyl Ether (Bn) Benzyl bromide (BnBr), Benzyl chloride (BnCl) with a base (e.g., K₂CO₃, NaH)Catalytic hydrogenation (H₂, Pd/C)Stable to most acidic and basic conditions; sensitive to catalytic reduction.
Silyl Ethers (e.g., TMS, TES, TBDMS, TIPS) Silyl chloride (e.g., TMSCl, TBDMSCl) with a base (e.g., imidazole, triethylamine)Fluoride sources (e.g., TBAF), acidic conditionsStability varies with the steric bulk of the silyl group (TBDMS > TMS); generally labile to acid and fluoride ions.[6]
Acetyl Ester (Ac) Acetic anhydride, Acetyl chloride with a base (e.g., pyridine, triethylamine)Mild basic hydrolysis (e.g., K₂CO₃ in methanol), acidic conditionsLess stable than ethers; can be cleaved under conditions that might affect other parts of the molecule.
Methoxymethyl Ether (MOM) MOM-Cl with a base (e.g., DIPEA)Acidic conditions (e.g., HCl in THF)Stable to basic and nucleophilic reagents.[6]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address specific issues you might encounter in a question-and-answer format.

Q1: I am seeing a persistent color change in my reaction mixture, suggesting oxidation. What is the first thing I should check?

A1: A color change (often to pink, brown, or black) is a strong indicator of phenol oxidation.[1]

  • Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen from the air is a primary culprit in the oxidation of aminophenols.[2]

  • Solvent Purity: Use freshly distilled or de-gassed solvents. Peroxides in older solvents can initiate oxidation.

  • Base Strength: If your reaction requires a base, consider if a weaker base could be sufficient. Strong bases can deprotonate the phenol, forming a phenoxide that is even more susceptible to oxidation.

Q2: How can I selectively protect the phenol group in the presence of the two amino groups?

A2: Achieving chemoselectivity is a common challenge with multi-functional molecules.[7] For 2-Amino-5-aminomethyl-phenol, you can exploit the different pKa values of the functional groups.

  • Strategy 1: Protection of Amines First: The amino groups are generally more nucleophilic than the phenol. You can first protect both amino groups, for example, as Boc-carbamates using Boc-anhydride. With the amines masked, you can then proceed to protect the phenol under basic conditions. This is a robust, albeit longer, approach.[8][9][10]

  • Strategy 2: Direct Phenol Protection: Under carefully controlled basic conditions, it is possible to selectively deprotonate the phenol without significantly deprotonating the protonated amines of the dihydrochloride salt. Using a mild base like triethylamine or DIPEA with a silylating agent (e.g., TBDMSCl) at low temperatures can favor O-silylation over N-silylation.[11] The steric hindrance of a bulky silyl group like TBDMS can also disfavor reaction at the sterically accessible amino groups.[6]

Q3: I am trying to perform a reaction on the amino groups, but I am getting side reactions on the phenol. What is the best orthogonal protection strategy?

A3: An orthogonal protection strategy allows for the selective removal of one protecting group while others remain intact.[5]

  • Recommended Orthogonal Pair: A common and effective strategy is to protect the phenol as a benzyl (Bn) ether and the amines as Boc-carbamates. The Boc groups can be removed under acidic conditions (e.g., TFA), leaving the benzyl ether untouched. The benzyl ether can then be removed at a later stage by catalytic hydrogenation (e.g., H₂/Pd-C), which will not affect most other functional groups (though care must be taken with reducible groups like nitro or alkynes).

The following diagram illustrates this orthogonal protection concept:

Orthogonal_Protection Molecule 2-Amino-5-aminomethyl-phenol Step1 Protect Amines (Boc)₂O, Base Molecule->Step1 Protected_N N,N'-diBoc Protected Phenol Step1->Protected_N Step2 Protect Phenol BnBr, Base Protected_N->Step2 Fully_Protected Fully Protected (N,N'-diBoc, O-Bn) Step2->Fully_Protected Reaction Perform Desired Reaction on another part of the molecule Fully_Protected->Reaction Product_Protected Product with Protecting Groups Reaction->Product_Protected Deprotect_N Acidic Deprotection (TFA or HCl) Product_Protected->Deprotect_N Product_O_Protected Product with Free Amines and Protected Phenol Deprotect_N->Product_O_Protected Deprotect_O Hydrogenolysis (H₂, Pd/C) Final_Product Final Deprotected Product Deprotect_O->Final_Product Product_O_Protected->Deprotect_O

Caption: Orthogonal protection workflow for 2-Amino-5-aminomethyl-phenol.

Q4: My attempt to protect the phenol with a silyl group resulted in a mixture of O-silylated and N-silylated products. How can I improve the selectivity?

A4: This is a common issue of chemoselectivity. Here's a troubleshooting workflow:

Troubleshooting_Silylation Start Low Selectivity in Phenol Silylation Q1 Was a hindered silyl group used? Start->Q1 A1_Yes Yes (e.g., TBDMS, TIPS) Q1->A1_Yes A1_No No (e.g., TMS) Q1->A1_No Q2 Was the reaction run at low temperature? A1_Yes->Q2 Sol_A1 Switch to a bulkier silyl group like TBDMS or TBDPS. A1_No->Sol_A1 Sol_A1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 What base was used? A2_Yes->Q3 Sol_A2 Run the reaction at 0°C or -78°C to increase selectivity. A2_No->Sol_A2 Sol_A2->Q3 A3_Strong Strong Base (e.g., NaH) Q3->A3_Strong A3_Weak Weak Base (e.g., Imidazole, Et₃N) Q3->A3_Weak Sol_A3 Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or DIPEA. A3_Strong->Sol_A3 End Improved O-Silylation Selectivity A3_Weak->End Sol_A3->End

Caption: Decision tree for troubleshooting selective phenol silylation.

Q5: I have protected my phenol as a benzyl ether, but upon deprotection via hydrogenation, I am seeing decomposition of my product. What could be the cause?

A5: While catalytic hydrogenation is generally mild, some issues can arise:

  • Catalyst Poisoning/Side Reactions: The presence of sulfur-containing impurities can poison the palladium catalyst. Additionally, over-reduction or other side reactions can occur. Ensure the purity of your substrate and use a high-quality catalyst.

  • Acidic Byproducts: Hydrogenolysis can sometimes generate acidic byproducts, which might be detrimental to your final molecule. Including a non-nucleophilic base like triethylamine in the reaction mixture can sometimes mitigate this.

  • Alternative Deprotection: If hydrogenation is consistently problematic, consider an alternative protecting group for the phenol that can be removed under non-reductive conditions, such as a MOM ether (removed with acid) or a silyl ether (removed with fluoride).

By understanding the inherent reactivity of 2-Amino-5-aminomethyl-phenol and strategically employing protecting groups, you can successfully navigate its synthetic transformations while preventing unwanted oxidation of the sensitive phenol group.

References

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • Protection for Phenols and Catechols | Request PDF. (n.d.). ResearchGate.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024, March 25). Suzhou Highfine Biotech.
  • Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. (2015, August 4). PMC - NIH.
  • Protection and Deprotection. (n.d.). CEM Corporation.
  • How to protect phenol group with TMSCl without affecting secondary amine? (2016, December 4).
  • Selective protection and deprotection of alcohols and amines. (n.d.).
  • Chemoselective Boc protection of phenols and amino alcohols. (n.d.). ResearchGate.
  • Aminophenols | Request PDF. (n.d.). ResearchGate.
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. (n.d.).
  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Chemoselectivity – Knowledge and References. (n.d.). Taylor & Francis.

Sources

Technical Support Center: Purification of 2-Amino-5-aminomethyl-phenol Dihydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-aminomethyl-phenol dihydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these polar, often water-soluble, aromatic amine compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles to help you achieve the highest possible purity for your compounds.

Introduction: The Purification Challenge

2-Amino-5-aminomethyl-phenol dihydrochloride and its analogs are characterized by their multiple polar functional groups: a phenolic hydroxyl, an aromatic amine, and an aliphatic amine, the latter two of which are protonated in the dihydrochloride salt form. This inherent polarity and the basicity of the amino groups present a unique set of purification challenges. Chief among these are high water solubility, potential for strong interaction with stationary phases in chromatography, and susceptibility to oxidation. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 2-Amino-5-aminomethyl-phenol dihydrochloride derivatives.

Issue 1: My compound streaks badly or does not elute from a standard silica gel column.

  • Causality: This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic amine functionalities through acid-base interactions.[1] This leads to significant peak tailing, where the compound slowly bleeds off the column, or in severe cases, complete retention of the compound on the stationary phase.[1]

  • Solution 1: Mobile Phase Modification. A common and effective strategy is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Recommended Modifiers:

      • Triethylamine (Et₃N): Typically added at 0.1-2% (v/v) to the mobile phase.

      • Ammonia: A solution of 1-2% of concentrated ammonium hydroxide in methanol can be used as the polar component of your eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide).[2][3]

  • Solution 2: Use a Deactivated or Alternative Stationary Phase.

    • Amine-functionalized silica: This stationary phase has been specifically designed for the purification of basic compounds and can significantly improve peak shape.

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of amines.[4] Basic or neutral alumina should be chosen to avoid strong interactions.

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, as it operates on a different separation principle.[1][5]

Issue 2: My purified compound is discolored (e.g., pink, brown, or black).

  • Causality: Aminophenols are notoriously susceptible to oxidation, especially in the presence of air and light, which leads to the formation of colored quinone-imine impurities.[6] This process can be accelerated by trace metal impurities or basic conditions.

  • Solution 1: Work under an inert atmosphere. Whenever possible, perform purification steps (dissolution, chromatography, and solvent evaporation) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Solution 2: Use an antioxidant. The addition of a small amount of a reducing agent or antioxidant, such as sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅), to your solutions can help prevent oxidation during purification.[7]

  • Solution 3: Charcoal Treatment. If your compound is already discolored, a charcoal treatment during recrystallization can be effective at removing colored impurities.[6][7] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, stir or heat briefly, and then hot filter the solution to remove the charcoal before allowing the solution to cool and crystallize.

Issue 3: I am struggling to remove inorganic salts (e.g., NaCl) from my highly water-soluble product.

  • Causality: The dihydrochloride salt form of your compound often means it has high water solubility, making it difficult to separate from inorganic salts that are also water-soluble and organic-insoluble.

  • Solution 1: Recrystallization from a mixed solvent system. Try dissolving your compound in a minimal amount of hot water and then adding a miscible organic solvent in which the inorganic salt is insoluble (e.g., ethanol, isopropanol, or acetone) to precipitate the desired product while leaving the salt in the mother liquor.[8]

  • Solution 2: Size Exclusion Chromatography (SEC) or Dialysis. For larger derivatives, these techniques can separate molecules based on size. Dialysis tubing with an appropriate molecular weight cut-off (MWCO) can be used to separate small inorganic ions from your larger organic molecule.[9]

  • Solution 3: Reversed-Phase Chromatography. Reversed-phase chromatography is excellent for desalting. The organic compound will be retained on the non-polar stationary phase while the inorganic salts will pass through with the highly aqueous mobile phase.[9]

Issue 4: My compound "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a high degree.[10]

  • Solution 1: Lower the crystallization temperature. After dissolving your compound in the hot solvent, allow it to cool more slowly. You can also try adding a seed crystal to induce crystallization.[10]

  • Solution 2: Change the solvent system. Use a solvent with a lower boiling point or add a co-solvent that reduces the solubility of your compound more gradually upon cooling.

  • Solution 3: Scratch the inside of the flask. Using a glass rod to scratch the inner surface of the flask at the meniscus can create nucleation sites that promote crystal growth.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel 2-Amino-5-aminomethyl-phenol dihydrochloride derivative?

A1: A multi-step approach is often most effective. Start with an aqueous workup to remove water-soluble impurities. If the free base is accessible and stable, consider an extraction into an organic solvent. For the dihydrochloride salt, recrystallization is a powerful first-pass purification technique. If further purification is needed, column chromatography is the next logical step. The choice between normal-phase (with a basic modifier) and reversed-phase chromatography will depend on the specific properties of your derivative.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[11] For polar hydrochloride salts, polar protic solvents like water, methanol, ethanol, or mixtures of these are good starting points.[11] It is often a process of empirical testing with small amounts of your crude material.

Q3: Can I convert the dihydrochloride salt to the free base for purification?

A3: Yes, and this can be a very effective strategy. By neutralizing the solution with a base (e.g., NaHCO₃ or a mild NaOH solution), you can often precipitate the free base or extract it into an organic solvent like ethyl acetate. This will leave inorganic salts behind in the aqueous layer. The free base may then be easier to purify by normal-phase chromatography. Afterward, the purified free base can be converted back to the dihydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or isopropanol).

Q4: What are typical impurities I should expect?

A4: Impurities can arise from starting materials, side reactions, or degradation. For aminophenols, common impurities include isomers (e.g., other aminophenol regioisomers), products of over-alkylation if the aminomethyl group is introduced via synthesis, and colored oxidation products.[12]

Experimental Protocols

Protocol 1: Recrystallization of a Dihydrochloride Salt
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a few drops of a test solvent (e.g., water, ethanol, methanol/water mixture). Heat the mixture gently. A good solvent will dissolve the compound when hot but show precipitate formation upon cooling to room temperature and then in an ice bath.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is just dissolved. Avoid adding a large excess of solvent.[13]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[13]

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel with a Basic Modifier
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4. Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To your chosen eluent, add 1% triethylamine.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent (containing 1% triethylamine).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Run the column using your chosen eluent, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Suggested Starting Solvent Systems for Column Chromatography of Aminophenol Derivatives

Chromatography ModeStationary PhaseNon-Polar SolventPolar SolventModifier (if applicable)Target Compounds
Normal PhaseSilica GelDichloromethane (DCM)Methanol (MeOH)1-2% Triethylamine (Et₃N)Polar, basic derivatives
Normal PhaseSilica GelEthyl Acetate (EtOAc)Hexanes1% Triethylamine (Et₃N)Less polar derivatives
Reversed PhaseC18 SilicaWaterAcetonitrile (ACN)0.1% Formic Acid or TFAFor desalting and polar compounds
Reversed PhaseC18 SilicaWaterMethanol (MeOH)0.1% Formic Acid or TFAFor desalting and polar compounds

Visualizations

General Purification Workflow

G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product A Crude Product B Solubility & Stability Tests A->B C Recrystallization B->C Good Crystallinity D Acid-Base Extraction B->D Solubility Difference between salt and free base E Column Chromatography C->E Further Purification Needed G Purity Analysis (NMR, LCMS) C->G High Purity Achieved D->E Further Purification Needed F Preparative HPLC E->F Difficult Separation E->G F->G H Pure Compound G->H

Caption: Decision workflow for purifying aminophenol derivatives.

Mechanism of Peak Tailing on Silica Gel

G cluster_silica Silica Gel Surface cluster_amine Amine Analyte cluster_modifier Mobile Phase Modifier Si-OH Si-OH (Acidic Silanol) R-NH2 R-NH₂ (Basic Amine) R-NH2->Si-OH Strong Acid-Base Interaction (Causes Tailing) Et3N Et₃N (Triethylamine) Et3N->Si-OH Competitive Binding (Prevents Tailing)

Caption: Interaction of basic amines with silica gel and the role of a basic modifier.

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Amines.
  • University of California, Davis. (n.d.). Recrystallization.
  • BenchChem. (2025). Challenges in the purification of p-aminophenol and potential solutions.
  • Columbia University. (n.d.). Column chromatography.
  • University of Toronto. (n.d.). Column chromatography.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride.
  • Reddit. (2022). 4-Aminophenol stability.
  • Google Patents. (n.d.). Purification of p-aminophenol.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Reddit. (2022). Chromotography with free amines?.
  • ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound?.
  • ResearchGate. (2017). How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water.

Sources

troubleshooting side reactions in the derivatization of "2-Amino-5-aminomethyl-phenol dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

Welcome to the technical support guide for the derivatization of 2-Amino-5-aminomethyl-phenol dihydrochloride. This molecule is a valuable building block in pharmaceutical and materials science due to its trifunctional nature, possessing an aromatic amine, a primary aliphatic amine, and a phenolic hydroxyl group. However, this very versatility presents a significant challenge: achieving selective derivatization. Uncontrolled reactions can lead to a mixture of products, low yields, and purification difficulties.

This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies to navigate the complexities of working with this compound. We will delve into the causality behind common side reactions and offer robust, self-validating protocols to help you achieve your desired chemical transformation efficiently and selectively.

Core Troubleshooting: Question & Answer

This section addresses the most common issues encountered during the derivatization of 2-Amino-5-aminomethyl-phenol dihydrochloride.

Question 1: My reaction is non-selective, and I'm getting a mixture of N- and O-derivatized products. How can I target a specific functional group?

Answer: This is the most frequent challenge. The selectivity of your reaction is governed by the relative nucleophilicity of the three functional groups, which is highly dependent on the reaction pH. Understanding the pKa values of each group is critical for controlling the outcome.

Functional GroupApproximate pKaPredominant State at pH < 4Predominant State at pH 7-8Predominant State at pH > 11
Aromatic Amine (-NH2)~4.8[1][2]Protonated (-NH3+)Neutral (-NH2)Neutral (-NH2)
Aliphatic Amine (-CH2NH2)~9.8Protonated (-CH2NH3+)Protonated (-CH2NH3+)Neutral (-CH2NH2)
Phenolic Hydroxyl (-OH)~10.0[3]Neutral (-OH)Neutral (-OH)Deprotonated (-O-)

Causality & Strategy:

  • To target the Aromatic Amine: This is challenging due to its lower nucleophilicity compared to the aliphatic amine. However, under acidic to neutral conditions (pH 4-6), the aliphatic amine is protonated and non-nucleophilic, leaving the aromatic amine as the primary site for attack, albeit with reduced reactivity.

  • To target the Aliphatic Amine: This group is the most nucleophilic when deprotonated. Working at a high pH (e.g., pH > 10) will deprotonate both the aliphatic amine and the phenolic hydroxyl. However, the amine is generally a better nucleophile than the phenoxide for reactions like acylation.[4]

  • To target the Phenolic Hydroxyl: The hydroxyl group is only significantly nucleophilic when deprotonated to the phenoxide anion. This requires strongly basic conditions (pH > 11). Under these conditions, both amino groups will be neutral and highly nucleophilic. Therefore, direct selective O-derivatization is difficult without first protecting the amino groups.

The most robust strategy for achieving selectivity is the use of protecting groups. [5][6][7] You can selectively protect the more reactive amino groups, perform the desired reaction on the hydroxyl group, and then deprotect.

Question 2: My reaction mixture is turning dark brown or black. What is causing this, and how can I prevent it?

Answer: The formation of dark, often insoluble, colored impurities is a classic sign of oxidation. Aminophenols are highly susceptible to oxidation, especially in the presence of air (oxygen), metal catalysts, or under basic conditions.[1][8]

Causality & Strategy:

The phenol and aromatic amine moieties can be oxidized to form quinone-imine type structures, which are highly colored and can polymerize.[9][10] This process can be accelerated by heat and light.

Preventative Measures:

  • Degas Your Solvents: Before starting your reaction, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Run the reaction under a constant positive pressure of nitrogen or argon. This is the most critical step.

  • Use Fresh, High-Purity Reagents: Ensure your starting material and reagents have not degraded.

  • Add an Antioxidant: In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid can help suppress oxidation, but check for compatibility with your desired reaction.

  • Control Temperature: Avoid excessive heating, as this can accelerate the rate of oxidation.

Question 3: I'm observing the formation of insoluble, polymeric material in my reaction flask. What's the cause?

Answer: This issue is often related to either oxidation (as discussed in Question 2) or bifunctional reactivity. Since the molecule has three reactive sites, it can act as a cross-linker if the derivatizing agent is also bifunctional, or if the initially formed product can react further.

Causality & Strategy:

  • Oxidative Polymerization: As mentioned, oxidized quinone-imine intermediates are highly reactive and can readily polymerize.[8]

  • Cross-linking: If your derivatizing agent has two or more reactive sites (e.g., a diacyl chloride), it can react with two molecules of the aminophenol, leading to chain growth and polymerization. Even with a monofunctional reagent, if conditions are not carefully controlled, an N-acylated product could potentially have its O-site react with another molecule, leading to dimers and oligomers.

Troubleshooting Steps:

  • Strictly Exclude Oxygen: Follow the preventative measures for oxidation outlined in Question 2.

  • Control Stoichiometry: Use a slight excess of your monofunctional derivatizing agent to ensure all aminophenol molecules are capped.

  • Slow Addition: Add the derivatizing agent slowly to the reaction mixture, especially if it is highly reactive (like an acyl chloride). This keeps the instantaneous concentration of the reagent low and minimizes side reactions.

  • Use a Protecting Group Strategy: This is the most effective way to prevent cross-linking by ensuring only one functional group is available for reaction.[5][7]

Visualizing the Challenge: Reactivity & Side Reactions

The following diagram illustrates the reactive sites on the molecule and the potential for undesired side reactions.

G cluster_molecule 2-Amino-5-aminomethyl-phenol cluster_reactions Potential Reactions mol Molecule Structure ar_amine Aromatic Amine (pKa ~4.8) mol->ar_amine Site 1 al_amine Aliphatic Amine (pKa ~9.8) mol->al_amine Site 2 phenol Phenolic Hydroxyl (pKa ~10.0) mol->phenol Site 3 side_rxn Side Reactions ar_amine->side_rxn reacts al_amine->side_rxn reacts phenol->side_rxn reacts oxidation Oxidation (Colored Products) side_rxn->oxidation polymer Polymerization side_rxn->polymer multi_sub Multi-Substitution side_rxn->multi_sub

Caption: Reactivity sites and potential side reactions.

Frequently Asked Questions (FAQs)

Q: My starting material is a dihydrochloride salt. Do I need to free-base it before reaction?

A: Yes, in most cases. The dihydrochloride salt form means both amino groups are protonated as ammonium chlorides (-NH3+ Cl-). In this state, they are not nucleophilic. You must add a base to neutralize the HCl salt and "free" the amino groups for reaction. The amount of base is crucial:

  • 2 equivalents of base: Neutralizes the salt, making both amines available for reaction (depending on the pH established by the base).

  • >2 equivalents of base: Creates a basic environment that can also deprotonate the phenol. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3).

Q: What is the best analytical method to monitor my reaction and identify byproducts?

A: High-Performance Liquid Chromatography (HPLC) is the ideal technique.[11][12] A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (or methanol) with an acid modifier (like 0.1% trifluoroacetic acid or formic acid) will typically provide good separation of the starting material, desired product, and various side products.[13] Coupling the HPLC to a Mass Spectrometer (LC-MS) is highly recommended as it will provide molecular weight information for each peak, greatly aiding in the identification of side products. UV detection, typically around 275-281 nm, is also effective for these aromatic compounds.[1][11]

Q: Which protecting group strategy do you recommend?

A: For selective O-derivatization, protecting both amines is the best approach. The tert-butoxycarbonyl (Boc) group is an excellent choice.[14]

  • Protection: React the 2-Amino-5-aminomethyl-phenol with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This will protect both the aliphatic and aromatic amines as Boc-carbamates.

  • Derivatization: Perform your desired reaction on the now-exposed phenolic hydroxyl group.

  • Deprotection: The Boc groups can be easily removed simultaneously by treatment with a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.[14]

Key Experimental Protocols

Protocol 1: Selective N-Acylation of the Aliphatic Amine

This protocol aims to selectively acylate the more nucleophilic aliphatic amine by controlling the pH.

  • Setup: To a round-bottom flask under an argon atmosphere, add 2-Amino-5-aminomethyl-phenol dihydrochloride (1.0 eq).

  • Dissolution: Add degassed, anhydrous DMF. Stir until dissolved.

  • Basification: Cool the mixture to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA) (2.2 eq) dropwise. Stir for 15 minutes. This neutralizes the HCl salts.

  • Acylation: In a separate flask, dissolve your acyl chloride (1.1 eq) in anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Analytical HPLC Method for Reaction Monitoring

This is a general-purpose method for analyzing the reaction mixture.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and/or Mass Spectrometry (ESI+).

  • Injection Volume: 5 µL.

Troubleshooting Workflow

This diagram provides a logical decision-making process for troubleshooting common issues.

G start Start Derivatization check_reaction Analyze Reaction Mixture (LC-MS, TLC) start->check_reaction path_ok Clean Reaction Desired Product Formed check_reaction->path_ok Success path_color Mixture is Dark Brown/Black check_reaction->path_color Problem path_mixture Complex Mixture of Products check_reaction->path_mixture Problem path_polymer Insoluble Polymer Formed check_reaction->path_polymer Problem end_success Proceed to Workup & Purification path_ok->end_success sol_color Diagnosis: Oxidation 1. Degas solvents 2. Use inert atmosphere (N2/Ar) 3. Check reagent purity path_color->sol_color sol_mixture Diagnosis: Lack of Selectivity 1. Adjust reaction pH 2. Implement protecting group strategy 3. Lower temperature path_mixture->sol_mixture sol_polymer Diagnosis: Polymerization 1. Strictly exclude O2 2. Use slow addition of reagent 3. Check reagent functionality (mono- vs di-) path_polymer->sol_polymer sol_color->start Retry Experiment sol_mixture->start Retry Experiment sol_polymer->start Retry Experiment

Caption: A decision tree for troubleshooting side reactions.

References

  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminophenol. PubChem Compound Database. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Available at: [Link]

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Li, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
  • Bhowmick, D., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. Available at: [Link]

  • Wang, Y., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. Available at: [Link]

  • Svorc, L., et al. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Biomedical Chromatography. Available at: [Link]

  • Abdel-Moety, E. M., et al. (2017). HPLC chromatogram of 4-aminophenol. ResearchGate. Available at: [Link]

  • Svorc, L. (2001). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica.
  • Wang, X., et al. (2010). Selective alkylation of aminophenols. ARKIVOC. Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • SlideShare. (n.d.). PROTECTING GROUPs.pptx. Available at: [Link]

  • Fiveable. (n.d.). Protecting groups. Organic Chemistry II. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. Available at: [Link]

  • ResearchGate. (n.d.). The pK a values for aminophenols isomers. Available at: [Link]

  • Mezo, G., et al. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research. Available at: [Link]

  • Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • Chen, Y.-C., et al. (2010). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. Journal of the Chinese Chemical Society. Available at: [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. Available at: [Link]

  • DC Chemicals. (2026). Safety Data Sheet. Available at: [Link]

  • Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol.
  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]

  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylphenol. PubChem Compound Database. Available at: [Link]

  • Shiraishi, H., et al. (1976). Determination of aminophenol isomers by high-speed liquid chromatography. Journal of Chromatographic Science. Available at: [Link]

Sources

Technical Support Center: Optimizing Pictet-Spengler Reactions of 2-Amino-5-aminomethyl-phenol with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the Pictet-Spengler reaction for coupling "2-Amino-5-aminomethyl-phenol dihydrochloride" with a variety of aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to synthesize tetrahydroisoquinoline scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to navigate the common challenges and unlock the full potential of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Pictet-Spengler reaction with 2-Amino-5-aminomethyl-phenol dihydrochloride.

Q1: What is the Pictet-Spengler reaction and why is it useful for my research?

A1: The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[1][2] This reaction is a cornerstone in the synthesis of a vast array of natural products and pharmacologically active compounds.[3][4] For researchers working with 2-Amino-5-aminomethyl-phenol, this reaction provides a direct and efficient route to construct complex molecular scaffolds that are often found in bioactive molecules.

Q2: My starting material is a dihydrochloride salt. Can I use it directly in the reaction?

A2: No, the dihydrochloride salt of 2-Amino-5-aminomethyl-phenol cannot be used directly. The amine groups are protonated and thus non-nucleophilic.[5] An in-situ neutralization step is required to generate the free amine necessary for the initial condensation with the aldehyde.[6] This is a critical first step for a successful reaction.

Q3: What are the key factors that I need to control for a successful Pictet-Spengler reaction?

A3: The success of the Pictet-Spengler reaction hinges on several critical parameters:

  • pH of the reaction medium: This is arguably the most crucial factor, as it influences both the formation of the key iminium ion intermediate and the nucleophilicity of the aromatic ring.[7][8]

  • Choice of catalyst: Both Brønsted and Lewis acids can catalyze the reaction, and the selection depends on the specific substrates and desired outcome.[9][10]

  • Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the regioselectivity of the cyclization.[11]

  • Temperature: Reaction temperature can influence the reaction rate and, in some cases, the product distribution.[12]

  • Nature of the aldehyde: The reactivity of aliphatic versus aromatic aldehydes can differ, potentially requiring adjustments to the reaction conditions.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the Pictet-Spengler reaction of 2-Amino-5-aminomethyl-phenol.

Issue 1: Low or No Product Yield

Q: I am observing very low or no formation of my desired tetrahydroisoquinoline product. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a common challenge that can stem from several factors. The following workflow will guide you through a systematic troubleshooting process.

Troubleshooting_Low_Yield Start Low/No Product Yield Observed Check_Neutralization Step 1: Verify Complete In-Situ Neutralization - Was a suitable base added in the correct stoichiometry? - Is the free amine present before adding the aldehyde? Start->Check_Neutralization Check_Catalyst Step 2: Evaluate Catalyst Activity - Is the acid catalyst appropriate for the substrate? - Is the catalyst loading optimal? Check_Neutralization->Check_Catalyst Neutralization Confirmed Check_Conditions Step 3: Assess Reaction Conditions - Is the temperature appropriate? - Is the reaction time sufficient? Check_Catalyst->Check_Conditions Catalyst is Active Check_Reagents Step 4: Inspect Reagent Quality - Are the amine and aldehyde pure? - Is the solvent anhydrous? Check_Conditions->Check_Reagents Conditions Optimized Side_Reactions Step 5: Investigate Potential Side Reactions - Is there evidence of imine hydrolysis or aldehyde decomposition? Check_Reagents->Side_Reactions Reagents are Pure Purification_Issues Step 6: Review Purification Procedure - Is the product being lost during workup or chromatography? Side_Reactions->Purification_Issues Side Reactions Minimal

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • In-situ Neutralization:

    • Problem: Incomplete neutralization of the dihydrochloride salt leads to insufficient free amine for the reaction.

    • Solution: Ensure you are using at least two equivalents of a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize both hydrochloride salts.[5][6] It is advisable to stir the amine salt with the base in the reaction solvent for a short period before adding the aldehyde. You can monitor the formation of the free amine by TLC or by checking the pH of a small aqueous aliquot.

  • Catalyst Selection and Loading:

    • Problem: The chosen acid catalyst may be too weak to promote the formation of the electrophilic iminium ion, or too strong, leading to substrate decomposition.

    • Solution: For electron-rich phenolic substrates, milder Brønsted acids like trifluoroacetic acid (TFA) are often a good starting point.[2] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) can also be effective.[9] Start with a catalytic amount (e.g., 10-20 mol%) and incrementally increase the loading if the reaction is sluggish.

  • Reaction Conditions:

    • Problem: The reaction may be too slow at room temperature, or side reactions may occur at elevated temperatures.

    • Solution: Monitor the reaction progress by TLC. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be beneficial.[11] However, for sensitive phenolic substrates, prolonged heating can lead to decomposition.

  • Reagent Purity:

    • Problem: Impurities in the starting materials or solvent can inhibit the reaction. Aldehydes, in particular, can oxidize or polymerize upon storage.

    • Solution: Use freshly purified aldehyde. Ensure your solvent is anhydrous, as water can hydrolyze the iminium intermediate.[11]

Issue 2: Poor Regioselectivity

Q: I am obtaining a mixture of regioisomers. How can I control the position of the cyclization on the aromatic ring?

A: The substitution pattern of 2-Amino-5-aminomethyl-phenol presents two potential sites for cyclization: ortho and para to the activating hydroxyl group. Controlling this regioselectivity is a key challenge.

Regioselectivity_Control cluster_conditions Reaction Conditions Substrate 2-Amino-5-aminomethyl-phenol Kinetic_Control Kinetic Control - Milder acid (e.g., TFA) - Lower temperature - Aprotic solvent (e.g., DCM, Toluene) Substrate->Kinetic_Control Reacts under Thermodynamic_Control Thermodynamic Control - Stronger acid (e.g., HCl, H2SO4) - Higher temperature - Protic solvent Substrate->Thermodynamic_Control Reacts under Ortho_Product Ortho-cyclized Product (Kinetically Favored) Para_Product Para-cyclized Product (Thermodynamically Favored) Kinetic_Control->Ortho_Product Favors Thermodynamic_Control->Para_Product Favors

Caption: Factors influencing regioselectivity in the Pictet-Spengler reaction.

Strategies for Regioselectivity Control:

  • Kinetic vs. Thermodynamic Control: Cyclization at the position ortho to the hydroxyl group is often the kinetically favored pathway, while cyclization at the para position is typically the thermodynamically more stable product.[8]

    • To favor the ortho-isomer (kinetic product): Employ milder reaction conditions. This includes using weaker acids (e.g., TFA), lower reaction temperatures, and aprotic solvents like dichloromethane (DCM) or toluene.

    • To favor the para-isomer (thermodynamic product): Use stronger acids (e.g., concentrated HCl or H₂SO₄) and higher temperatures.[2][13] Protic solvents may also favor the formation of the para product.

  • pH Control: For phenolic substrates, pH plays a direct role in regioselectivity. Near-neutral pH can sometimes favor ortho-cyclization.[7]

Issue 3: Formation of Side Products

Q: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A: Several side reactions can compete with the desired Pictet-Spengler cyclization.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Oxidation The tetrahydroisoquinoline product can be oxidized to the corresponding dihydroisoquinoline or fully aromatic isoquinoline, especially if the reaction is exposed to air at elevated temperatures.[11]- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid prolonged reaction times at high temperatures.
Aldehyde Self-Condensation Aldehydes can undergo acid-catalyzed self-condensation reactions.[11]- Use a slight excess of the aldehyde (1.1-1.2 equivalents) to ensure complete consumption of the amine without a large excess remaining.
N-Acylation If an acylating agent is present (e.g., from the use of an acid anhydride as a water scavenger), the amine can be acylated, preventing the Pictet-Spengler reaction.- Ensure all reagents are free from acylating impurities.
Polymerization The electron-rich phenol ring can be susceptible to polymerization under strongly acidic conditions.- Use the mildest acidic conditions that afford a reasonable reaction rate.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for performing and optimizing the Pictet-Spengler reaction.

Protocol 1: General Procedure for the Pictet-Spengler Reaction with In-Situ Neutralization

This protocol is a starting point and may require optimization for specific aldehydes.

  • Reagent Preparation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-Amino-5-aminomethyl-phenol dihydrochloride (1.0 eq).

    • Add anhydrous solvent (e.g., dichloromethane or toluene, approximately 0.1 M concentration).

  • In-Situ Neutralization:

    • To the suspension, add a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) dropwise at room temperature.

    • Stir the mixture for 15-30 minutes. The suspension should become a clear solution as the free amine is generated.

  • Reaction Initiation:

    • Add the aldehyde (1.1 eq) to the reaction mixture.

    • Add the acid catalyst (e.g., trifluoroacetic acid, 0.2 eq) dropwise.

  • Reaction Monitoring:

    • Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[11]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Optimization of Reaction Conditions

To optimize the reaction for a specific aldehyde, a systematic approach is recommended. The following table provides a starting point for screening various parameters.

ParameterCondition 1 (Kinetic)Condition 2 (Thermodynamic)Condition 3 (Lewis Acid)
Catalyst Trifluoroacetic acid (TFA)Hydrochloric acid (HCl)Boron trifluoride etherate (BF₃·OEt₂)
Catalyst Loading 0.2 - 0.5 eq1.1 - 2.0 eq0.2 - 1.0 eq
Solvent Dichloromethane (DCM)Ethanol (EtOH)Toluene
Temperature 0 °C to Room TemperatureRoom Temperature to RefluxRoom Temperature to 80 °C
Typical Aldehyde Aromatic & AliphaticAromatic & AliphaticAromatic & Aliphatic
Expected Outcome Favors ortho-cyclizationFavors para-cyclizationVaries with substrate

IV. Data Summary

The following table summarizes typical reaction conditions and outcomes for the Pictet-Spengler reaction with phenolic β-arylethylamines. Note that yields are highly substrate-dependent.

β-ArylethylamineAldehydeCatalyst (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
3-HydroxyphenethylamineFormaldehydeTFA (1.1)DCMRT12~70-80[8]
3-HydroxyphenethylamineAcetaldehydeHCl (conc.)EtOHReflux24~60-70[13]
DopamineAcetaldehydePhosphate Buffer (pH 7)H₂O3748~50-60[14]
TryptamineBenzaldehydeTFA (1.1)CH₂Cl₂0495[14]

V. Concluding Remarks

The Pictet-Spengler reaction of 2-Amino-5-aminomethyl-phenol offers a powerful strategy for the synthesis of novel tetrahydroisoquinoline derivatives. Successful execution of this reaction requires careful attention to the in-situ neutralization of the dihydrochloride salt, judicious selection of the catalyst and solvent to control regioselectivity, and systematic optimization of reaction conditions to maximize yield and minimize side product formation. This technical support guide provides a comprehensive framework for researchers to navigate the intricacies of this reaction and achieve their synthetic goals.

VI. References

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Retrieved from BenchChem Technical Support.

  • BenchChem. (2025). Troubleshooting Oxa-Pictet–Spengler reaction side reactions. Retrieved from BenchChem Technical Support.

  • DePaul University Digital Commons. (2017). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Forum discussion]. Retrieved from [Link]

  • ResearchGate. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Retrieved from [Link]

  • Calcaterra, A., D'Acquarica, I., & Bonamore, A. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules (Basel, Switzerland), 25(2), 414. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The possible pathways for Pictet–Spengler reactions. [Image]. Retrieved from [Link]

  • Taylor, R. B., & Taylor, W. I. (1961). The Pictet-Spengler Reaction. In Organic Reactions (Vol. 6, pp. 151-219). John Wiley & Sons, Inc.

  • Reddit. (2023). Hydrochloride salt of amine. [Forum discussion]. Retrieved from [Link]

  • ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? [Forum discussion]. Retrieved from [Link]

  • Bates, H. A., Bagheri, K., & Vertino, P. M. (1986). Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde and acetaldehyde. The Journal of Organic Chemistry, 51(18), 3661-3663.

  • BenchChem. (2025). Improving the regioselectivity of the Pictet-Spengler reaction for substituted tetrahydroisoquinolines. Retrieved from BenchChem Technical Support.

  • Grembecka, J. (2015). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 20(6), 10595-10620. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Effect of temperature on Pictet-Spengler reaction. [Image]. Retrieved from [Link]

  • Sherman, D. H., & Williams, R. M. (2011). Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation. Journal of the American Chemical Society, 133(40), 15882-15885.

  • Organic Reactions. (2024). Enantioselective Pictet-Spengler Reactions. Retrieved from [Link]

  • Reddit. (2021). Free-basing a volatile aliphatic amine without aqueous? [Forum discussion]. Retrieved from [Link]

  • Wang, Q., Andres, R., & Zhu, J. (2019). Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst. Angewandte Chemie International Edition, 58(49), 17863-17867.

  • EPFL. (n.d.). Publications ‒ LSPN. Retrieved from [Link]

  • Fan, G. G., Jiang, B. W., Sang, W., Cheng, H., Zhang, R., Yu, B. Y., ... & Verpoort, F. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. The Journal of Organic Chemistry, 86(21), 15285-15295.

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? [Forum discussion]. Retrieved from [Link]

  • MDPI. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ResearchGate. (2020). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Polycyclic compounds by Ugi-Pictet-Spengler sequence. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Catalytic asymmetric Pictet-Spengler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aliphatic aldehydes with aromatic amines. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction between Phenolates and Aldehydes. [Table]. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Highly Stereoselective Ugi/Pictet-Spengler Sequence. Retrieved from [Link]

Sources

challenges in the regioselective functionalization of "2-Amino-5-aminomethyl-phenol dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regioselective Functionalization of 2-Amino-5-aminomethyl-phenol

Welcome to the technical support guide for navigating the complexities of 2-Amino-5-aminomethyl-phenol dihydrochloride. This molecule, with its trifunctional nature, presents a significant yet rewarding synthetic challenge. This guide is structured to provide direct, experience-based answers to common issues, helping you achieve high regioselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: I'm trying to acylate my starting material, but I'm getting a mixture of N-acylated and O-acylated products. How can I selectively target just one amino group?

This is the most common challenge. The molecule has three nucleophilic sites: a phenolic hydroxyl, an aromatic amine, and a more nucleophilic benzylic amine. Direct acylation will almost always lead to a mixture.

Root Cause Analysis:

  • Relative Nucleophilicity: The benzylic amine is the most nucleophilic and will typically react fastest under kinetically controlled conditions. The aromatic amine is less nucleophilic due to the electron-withdrawing nature of the aromatic ring. The phenol becomes a potent nucleophile (phenoxide) under basic conditions.

  • pH Control is Critical: The dihydrochloride salt form means both amines are protonated (-NH3+) and non-nucleophilic. You must add a base to deprotonate them. However, adding too much or too strong a base will also deprotonate the phenol, leading to competing O-acylation. The effect of pH on the reactivity of amino and phenolic groups is a well-documented phenomenon that dictates reaction outcomes.[1][2][3]

Troubleshooting Strategy:

  • Targeting the Benzylic Amine: Exploit its higher nucleophilicity. Use a carefully controlled amount of a mild base (e.g., 1.0-1.1 equivalents of NaHCO₃ or Et₃N) at low temperatures (0 °C to room temperature). This should selectively deprotonate the more basic benzylic amine, allowing it to react with your acylating agent (e.g., Ac₂O, AcCl) before the other groups.

  • Targeting the Aromatic Amine: This is significantly more challenging and almost always requires a protecting group strategy.[4][5] The more reactive benzylic amine and phenol must be masked first. See Protocol 2 for a detailed workflow.

Q2: My reaction isn't starting. I've added my electrophile, but TLC shows only the starting material. What's wrong?

The issue is almost certainly the protonated state of your starting material. The "dihydrochloride" salt form means both nitrogen atoms are present as ammonium chlorides (-NH₃⁺Cl⁻). In this state, they lack a lone pair of electrons and are not nucleophilic.

Solution: You must add at least two equivalents of a base to neutralize the hydrochloride salts and liberate the free amines. For subsequent reactions, you may need additional base depending on the specific transformation. For example, if your reaction generates an acidic byproduct (like HCl from an acyl chloride), you will need a stoichiometric amount of base to quench it.

Q3: How can I achieve selective O-alkylation of the phenol?

Direct O-alkylation in the presence of two free amines is difficult. While amines are generally more nucleophilic than phenols, a deprotonated phenoxide is an excellent nucleophile.

Troubleshooting Strategy:

  • Protection-First Approach: The most reliable method is to first protect both amino groups. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are excellent choices as they render the amines non-nucleophilic.[6][7] Once the amines are protected, you can use a standard base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, Acetone) to deprotonate the phenol and perform the Williamson ether synthesis with an alkyl halide.[8][9]

  • Amine Protection with Benzaldehyde: A classic method for aminophenols involves the reversible formation of a Schiff base (imine) between the amine and benzaldehyde.[8][9][10] This masks the amine, allowing for selective alkylation of the hydroxyl group. The imine can then be hydrolyzed with acid to restore the amine.[8]

Q4: What are the best analytical techniques to confirm where the functionalization occurred?

Confirming regioselectivity is paramount. A combination of techniques is recommended.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the most powerful tool.

    • ¹H NMR: Look for the disappearance of an -NH₂ or -OH proton and the appearance of new signals. For example, N-acylation will typically shift the adjacent protons downfield. O-alkylation will show new signals corresponding to the alkyl group, and key correlations can be seen with 2D NMR.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial. It allows you to see correlations between protons and carbons that are 2-3 bonds away. For example, you can confirm N-acylation by observing a correlation from the new acetyl methyl protons to the carbonyl carbon, and from the benzylic CH₂ protons to that same carbonyl carbon.

  • Mass Spectrometry (MS): Confirms the correct mass for your mono-functionalized product. Fragmentation patterns can sometimes provide clues about the structure.

  • FT-IR Spectroscopy: Useful for observing the appearance or disappearance of key functional groups. For example, N-acylation will show a strong amide carbonyl stretch (~1650 cm⁻¹).

High-resolution analytical techniques are indispensable for identifying and quantifying phytochemicals and their derivatives.[11]

Troubleshooting Guides & Protocols

Protocol 1: Selective N-Acylation of the Benzylic Amine

This protocol leverages the differential nucleophilicity of the functional groups under carefully controlled pH.

Objective: To acylate the more reactive benzylic amine while minimizing reaction at the aromatic amine and phenol.

Step-by-Step Methodology:

  • Neutralization: Dissolve 2-Amino-5-aminomethyl-phenol dihydrochloride (1.0 eq) in a suitable solvent (e.g., a mixture of THF and water, or methanol). Cool the solution to 0 °C in an ice bath.

  • Controlled Deprotonation: Add sodium bicarbonate (NaHCO₃, 2.2 eq) portion-wise. The first 2.0 equivalents will neutralize the dihydrochloride salt. The slight excess ensures the medium is mildly basic to favor deprotonation of the more basic benzylic amine over the phenol.

  • Acylation: While stirring vigorously at 0 °C, slowly add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.05 eq) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically fast (15-60 minutes).

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Base NaHCO₃, K₂CO₃ (mild)Avoids significant deprotonation of the phenol.
Equivalents of Base 2.1 - 2.5 eqNeutralizes salts and provides a catalytic amount for reaction.
Temperature 0 °C to Room TempFavors kinetic control, enhancing selectivity for the most reactive site.
Solvent THF/H₂O, MeOH, CH₂Cl₂Solubilizes both the salt and organic reagents.
Protocol 2: Selective Functionalization via Orthogonal Protection

Objective: To functionalize the aromatic amine, which requires protecting the more reactive benzylic amine and phenol. Orthogonal protecting groups are those that can be removed under different conditions.[4][5]

Workflow Diagram:

G Start 2-Amino-5-aminomethyl-phenol (Free Base) P1 Step 1: Selective Boc Protection (Boc)2O, Mild Base Start->P1 I1 Intermediate 1 Benzylic Amine Protected P1->I1 P2 Step 2: Phenol Protection TBDMSCl, Imidazole I1->P2 I2 Intermediate 2 Di-Protected P2->I2 F Step 3: Functionalize Aromatic Amine (e.g., Acylation, Alkylation) I2->F I3 Intermediate 3 Fully Functionalized & Protected F->I3 D1 Step 4: Selective Deprotection TBAF for Silyl Ether I3->D1 I4 Intermediate 4 Boc-Protected Product D1->I4 D2 Step 5: Final Deprotection TFA or HCl for Boc Group I4->D2 End Final Product Selectively Functionalized Aromatic Amine D2->End

Caption: Orthogonal protection workflow for aromatic amine functionalization.

Methodology Details:

  • Step 1 (Protect Benzylic Amine): Following a similar procedure to Protocol 1, use Di-tert-butyl dicarbonate ((Boc)₂O) as the electrophile. The benzylic amine will react preferentially to form a Boc-carbamate.[6]

  • Step 2 (Protect Phenol): Protect the phenolic hydroxyl as a silyl ether (e.g., using TBDMSCl and imidazole). Silyl ethers are stable to many conditions but are easily removed with fluoride ions (e.g., TBAF).

  • Step 3 (Functionalize Aromatic Amine): With the two more reactive sites masked, you can now perform reactions on the aromatic amine under standard conditions (e.g., acylation with an acid chloride and pyridine, or reductive amination).

  • Step 4 & 5 (Deprotection): Remove the silyl ether with TBAF without affecting the Boc group. Then, remove the Boc group under acidic conditions (e.g., Trifluoroacetic acid (TFA) in CH₂Cl₂) to yield the final, selectively functionalized product.[7]

Decision-Making Flowchart for Regioselective Strategy

This chart helps you choose the correct synthetic approach based on your desired target.

Caption: Decision flowchart for selecting a functionalization strategy.

References

  • Wang, R., & Xu, J. (n.d.).
  • ResearchGate. (n.d.). Table: Selective alkylation of the amino group of aminophenols.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). 2-Amino-5-(methylamino)phenol.
  • ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or....
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • PubMed. (2003).
  • PubMed. (2024).
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-methylphenol.
  • Google Patents. (n.d.).
  • National Institutes of Health. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-methylphenol.
  • Creative Biolabs. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. 1...
  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis.
  • ACS Publications. (2003).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
  • PubMed Central (PMC). (n.d.).
  • University of Liverpool IT Services. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (2022).
  • Master Organic Chemistry. (2018).
  • PubMed. (2020).
  • Bulletin of Chemical Reaction Engineering & Catalysis. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ACS Publications. (2019). Mechanistic Insights into the Chemo- and Regio-Selective B(C6F5)
  • PubMed Central (PMC). (n.d.). Techniques for Analysis of Plant Phenolic Compounds.
  • PubMed Central (PMC). (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • Infoscience EPFL. (2005). The site-selective functionalization of halogen-bearing phenols: an exercise in diversity-oriented organometallic synthesis.
  • National Institutes of Health. (n.d.). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods.
  • PubMed. (2004). Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids.
  • Scientific Research Publishing. (n.d.).
  • ResearchGate. (2019).
  • PubMed Central (PMC). (n.d.).

Sources

degradation pathways of "2-Amino-5-aminomethyl-phenol dihydrochloride" under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-aminomethyl-phenol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the stability of this molecule under various conditions and provide practical advice to ensure the integrity of your results.

Introduction

2-Amino-5-aminomethyl-phenol dihydrochloride is a substituted aminophenol. Like other compounds in this class, its stability is a critical parameter that can be influenced by experimental conditions such as pH, exposure to oxygen, light, and temperature.[1] Understanding the potential degradation pathways of this molecule is essential for accurate experimental design, data interpretation, and the development of stable pharmaceutical formulations. This guide will address common issues and questions related to the degradation of 2-Amino-5-aminomethyl-phenol dihydrochloride under acidic and basic conditions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable troubleshooting steps.

Issue 1: Rapid Discoloration (Yellowing/Browning) of the Solution
  • Problem: Your freshly prepared aqueous solution of 2-Amino-5-aminomethyl-phenol dihydrochloride is rapidly turning yellow or brown.

  • Potential Cause: This is a classic indicator of oxidation.[1] Aminophenols, particularly 2- and 4-isomers, are highly susceptible to oxidation, which leads to the formation of colored quinone-imine species and subsequently, complex polymeric structures.[2][3] This process is significantly accelerated at neutral to alkaline pH and in the presence of oxygen.

  • Troubleshooting Steps:

    • pH Control: The dihydrochloride salt form provides initial acidity. However, upon dissolution and pH adjustment, the risk of oxidation increases. For optimal stability, maintain the solution at a slightly acidic pH (e.g., pH 3-5). If your experimental conditions require a neutral or basic pH, be aware that the compound will be significantly less stable.

    • Deoxygenate Solvents: Before preparing your solution, sparge your solvent (e.g., water, buffer) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.

    • Use of Antioxidants: For applications where it won't interfere with your experiment, consider adding an antioxidant such as sodium metabisulfite or ascorbic acid to the solution.

    • Prepare Fresh Solutions: Due to its inherent instability at neutral or basic pH, it is highly recommended to prepare solutions of 2-Amino-5-aminomethyl-phenol dihydrochloride immediately before use.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
  • Problem: Your chromatographic analysis shows multiple peaks that are not present in the initial analysis of the compound.

  • Potential Cause: These additional peaks are likely degradation products. The degradation pathway can be complex, leading to a variety of species. Under basic conditions, you are likely observing oxidation products. Under strongly acidic conditions with heating, hydrolysis of the aminomethyl group could be a minor pathway, though oxidation is generally more prevalent for aminophenols.[4]

  • Troubleshooting Steps:

    • Forced Degradation Study: To proactively identify potential degradants, it is advisable to conduct a forced degradation study.[5][6] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradation products. These samples can then be used to confirm that your analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradation products.

    • Sample Handling and Storage: Ensure that your samples, once prepared, are stored under conditions that minimize degradation. This includes refrigeration or freezing, protection from light, and storage in tightly sealed vials, potentially with an inert gas overlay.

    • Mobile Phase Compatibility: Evaluate the pH of your mobile phase. If it is neutral or basic, the compound may be degrading on-column. An acidic mobile phase will likely improve stability during the analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for 2-Amino-5-aminomethyl-phenol dihydrochloride?

  • Under Basic Conditions (Oxidation): The primary degradation pathway in neutral to basic conditions is oxidation.[2] The phenolate anion, more prevalent at higher pH, is highly susceptible to oxidation, leading to the formation of quinone-imines. These intermediates are highly reactive and can polymerize to form colored products.[3]

  • Under Acidic Conditions (Hydrolysis and Oxidation): In acidic solutions, the amine groups are protonated, which generally increases stability against oxidation.[7] However, under harsh acidic conditions (e.g., strong acid and heat), there is a possibility of hydrolysis, though this is less common for the aromatic amine and benzylic amine compared to other functional groups like esters or amides.[5] Some oxidation may still occur, especially in the presence of oxidizing agents or dissolved oxygen over extended periods.[4]

Q2: How should I store solutions of 2-Amino-5-aminomethyl-phenol dihydrochloride?

A2: For short-term storage, solutions should be kept at 2-8°C, protected from light (using amber vials), and in a tightly sealed container. For long-term storage, freezing the solution at -20°C or below is recommended. It is also good practice to deoxygenate the solvent before preparation and store the solution under an inert atmosphere.

Q3: Is this compound sensitive to light?

A3: Phenolic compounds can be susceptible to photolytic degradation.[1] Therefore, it is a standard precautionary measure to protect solutions of 2-Amino-5-aminomethyl-phenol dihydrochloride from light, especially during long-term storage or prolonged experiments.

Q4: How can I design a forced degradation study for this compound?

A4: A forced degradation study is a systematic way to investigate the stability of a drug substance.[8] A typical study would involve the following conditions:

Stress ConditionSuggested Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 2-8 hours (expect rapid degradation)
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 80°C for 48 hours
Photodegradation Solution exposed to UV light (e.g., 254 nm) and visible light

The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method can detect and resolve the degradants.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.

  • Stock Solution Preparation: Prepare a stock solution of 2-Amino-5-aminomethyl-phenol dihydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Control: Mix 1 mL of stock solution with 1 mL of the solvent. Keep at the same condition as the stressed sample.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute the samples to an appropriate concentration and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

cluster_acid Acidic Conditions cluster_base Basic Conditions A 2-Amino-5-aminomethyl-phenol (Protonated amines) A_hydrolysis Potential Minor Hydrolysis Product (e.g., 2-Amino-5-hydroxymethyl-phenol) A->A_hydrolysis Harsh Acid (e.g., >1M HCl) + Heat B 2-Amino-5-aminomethyl-phenol (Deprotonated phenol) B_oxidation Quinone-imine Intermediate B->B_oxidation O₂, pH > 7 B_polymer Colored Polymeric Products B_oxidation->B_polymer Polymerization start Prepare Stock Solution of Compound acid Acid Stress (e.g., 0.1M HCl, 60°C) start->acid base Base Stress (e.g., 0.1M NaOH, RT) start->base oxid Oxidative Stress (e.g., 3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo sample Sample at Time Points acid->sample base->sample oxid->sample thermal->sample photo->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by Stability- Indicating Method (HPLC) neutralize->analyze end Identify Degradants & Assess Stability analyze->end

Caption: General workflow for a forced degradation study.

References

  • RUA. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Retrieved from [Link]

  • Gluon's lab. (2019, January 26). 4-Aminophenol via hydrolysis of paracetamol. Retrieved from [Link]

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses. Retrieved from [Link]

  • LCGC. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-(aminomethyl)phenol hydrochloride. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of the paracetamol and reaction of p-aminophenol (PAP) with NQS. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • iMedPub. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • European Commission. (2012, March 27). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158). Retrieved from [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)-2-methylphenol hydrochloride. Retrieved from [Link]

  • Quora. (2018, April 26). How does 4-Aminophenol behave in an acid/base extraction from DCM? When adding HCl does the amine group protonate? When adding NaOH does the -OH group deprotonate? Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of o-aminophenol (o-AP) electro-oxidation in aqueous acidic.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, February 7). Why is o-aminophenol more acidic than p-aminophenol. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2009). Significance of Stability Studies on Degradation Product. Retrieved from [Link]

  • NIH. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • NIH. (n.d.). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. Retrieved from [Link]

  • NIH. (n.d.). Analytical Methods - Toxicological Profile for Phenol. Retrieved from [Link]

  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • PubMed. (2020, January 11). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. Retrieved from [Link]

  • SciSpace. (n.d.). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. Retrieved from [Link]

  • ResearchGate. (2025, October 7). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-methylphenol. Retrieved from [Link]

Sources

Technical Support Center: Method Development for Quantifying "2-Amino-5-aminomethyl-phenol dihydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 2-Amino-5-aminomethyl-phenol dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals actively engaged in process monitoring and quality control. The unique chemical nature of this analyte—a highly polar, multifunctional aromatic amine—presents specific challenges in developing a robust and reproducible analytical method. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when approaching the analysis of this compound.

Q1: What is the recommended initial analytical technique for quantifying 2-Amino-5-aminomethyl-phenol dihydrochloride in a reaction mixture?

A1: The recommended starting point is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) . The phenol chromophore in the molecule allows for sensitive UV detection, while RP-HPLC is a versatile and robust technique. Due to the analyte's high polarity and basic amino groups, specific considerations for the mobile phase and stationary phase are critical for success.

Q2: Which HPLC detector is most suitable and at what wavelength should I monitor?

A2: A Photodiode Array (PDA) or Diode Array Detector (DAD) is ideal. These detectors allow you to monitor a range of wavelengths simultaneously, which is invaluable during method development for assessing peak purity and selecting the optimal wavelength. For 2-Amino-5-aminomethyl-phenol, a good starting point for monitoring is between 270-285 nm , which is characteristic of the phenol functional group. A full UV scan of a pure standard is highly recommended to determine the precise wavelength of maximum absorbance (λ-max).

Q3: How does the dihydrochloride salt form of the analyte affect the analysis?

A3: The dihydrochloride salt form ensures the analyte is readily soluble in aqueous solutions, which is advantageous for preparing standards and samples. Analytically, it means the compound will exist in a protonated, cationic state in solution. This positive charge is a key factor to control during chromatographic separation, as it can lead to undesirable interactions with the stationary phase.

Q4: What are the most critical parameters to control during HPLC method development for this analyte?

A4: The three most critical parameters are:

  • Mobile Phase pH: This is the single most important factor. The pH must be carefully controlled with a suitable buffer to ensure a consistent ionization state of the analyte's two amino groups and the phenolic hydroxyl group. This directly impacts retention time, peak shape, and selectivity.

  • Stationary Phase Chemistry: A standard C18 column may not be optimal. The basic nature of the analyte can cause severe peak tailing due to interactions with residual silanols on the silica surface. Modern, high-purity, end-capped columns or alternative stationary phases are often necessary.

  • Buffer Concentration and Type: The buffer must have adequate capacity at the chosen pH and be compatible with the overall method (e.g., volatile if connecting to a mass spectrometer).

Part 2: Core Methodology & Experimental Protocols

A robust analytical method is built on a logical, systematic development process. The following section details a recommended workflow and a starting point protocol.

Experimental Workflow: HPLC Method Development

The diagram below outlines the logical progression for developing a reliable quantification method.

MethodDevelopmentWorkflow Prep Step 1: Preparation - Procure Standard - Prepare Stock Solutions - Perform UV Scan (λ-max) Screen Step 2: Initial Screening - Use Starting HPLC Conditions - Evaluate Retention & Peak Shape Prep->Screen Proceed with λ-max Optimize Step 3: Optimization - Adjust Mobile Phase pH - Modify Gradient Profile - Test Alternative Columns Screen->Optimize If Retention/Peak Shape is Suboptimal Validate Step 4: Method Validation (ICH Q2(R1)) - Specificity, Linearity, Accuracy - Precision, LOD, LOQ Screen->Validate If Acceptable Optimize->Screen Re-evaluate Implement Step 5: Implementation - Routine Analysis - System Suitability Testing Validate->Implement Once Validated

Caption: A systematic workflow for HPLC method development.

Step-by-Step Protocol: Starting HPLC-UV Method

This protocol provides a robust starting point for your experiments. Optimization will likely be required based on your specific reaction mixture and available instrumentation.

1. Reagent and Standard Preparation:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2-Amino-5-aminomethyl-phenol dihydrochloride standard and dissolve in 10 mL of mobile phase A.

  • Working Standards: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using mobile phase A as the diluent.

  • Sample Preparation: Dilute an aliquot of the reaction mixture with mobile phase A to bring the expected analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions (Initial Screening):

ParameterRecommended Starting ConditionRationale & Expertise
HPLC Column Modern, high-purity, end-capped C18 (e.g., Luna C18(2), Zorbax Eclipse Plus C18) 150 x 4.6 mm, 3.5 µmMinimizes silanol interactions that cause peak tailing with basic analytes. A 3.5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 2.8 with Phosphoric AcidA low pH ensures both amino groups are fully protonated (consistent charge) and suppresses the ionization of residual silanols on the stationary phase, drastically improving peak shape.[1][2]
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 5% to 40% B over 15 minutesA shallow gradient is a good starting point to resolve the polar analyte from other potential starting materials and impurities in the reaction mixture.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility of retention times.
Injection Volume 10 µLA typical volume; can be adjusted to meet sensitivity requirements.
Detection DAD/PDA at 275 nm (or determined λ-max)Provides specific detection of the aromatic ring system.

Part 3: Troubleshooting Guide (Q&A Format)

Even with a solid starting method, challenges can arise. This section addresses specific issues in a direct question-and-answer format.

Q: My peak for the analyte is showing severe tailing or broadening. What is the cause and how can I fix it?

A: This is the most common problem for basic, amine-containing compounds. It is almost always caused by secondary ionic interactions between the protonated amine groups of your analyte and deprotonated (negatively charged) residual silanol groups on the silica-based column packing.[1][2]

  • Potential Cause 1: Insufficiently Low Mobile Phase pH.

    • Solution: Ensure your mobile phase pH is truly at or below 3.0. At this pH, the vast majority of silanol groups are neutralized, preventing the ionic interaction.[2] Verify the pH of your buffer after preparation.

  • Potential Cause 2: Ineffective Column Chemistry.

    • Solution: Switch to a column specifically designed for basic compounds. Look for columns marketed as "base-deactivated," "polar-endcapped," or those with hybrid particle technology.[2] These have fewer accessible silanol groups.

  • Potential Cause 3: Need for a Competing Base.

    • Solution: If lowering the pH is not sufficient, add a "competing base" like Triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.1%). TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding your analyte from them.[1][3] Note that TEA can suppress MS signal if you plan to use LC-MS.

PeakTailingTroubleshooting Problem Problem: Severe Peak Tailing Cause1 Cause 1: Secondary Silanol Interactions Problem->Cause1 Solution1A Solution 1: Lower Mobile Phase pH (<3.0) Cause1->Solution1A Solution1B Solution 2: Use Base-Deactivated Column Cause1->Solution1B Solution1C Solution 3: Add Competing Base (e.g., TEA) Cause1->Solution1C Result Result: Symmetrical Peak Solution1A->Result Solution1B->Result Solution1C->Result

Caption: Decision tree for troubleshooting peak tailing.

Q: My analyte has very little or no retention and elutes near the void volume. What are my options?

A: This indicates your analyte is too polar for the chosen conditions and has minimal hydrophobic interaction with the C18 stationary phase.

  • Option 1: Ion-Pair Chromatography (IPC).

    • Explanation: This is a powerful technique for retaining highly polar, ionizable compounds.[4][5] An "ion-pair reagent," such as an alkyl sulfonate (e.g., sodium dodecyl sulfate, SDS), is added to the mobile phase. The reagent's hydrophobic tail adsorbs to the C18 stationary phase, while its charged headgroup points into the mobile phase, creating a pseudo-ion-exchange surface that electrostatically retains the positively charged analyte.[4][6]

    • Action: Add 5-10 mM of an ion-pairing reagent like SDS to your mobile phase. Be aware that these reagents can be difficult to wash off a column, so it's best to dedicate a column for this purpose.[7]

  • Option 2: Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Explanation: HILIC is an alternative chromatographic mode designed specifically for highly polar compounds.[8][9][10] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[11] The analyte partitions into a water-enriched layer on the surface of the stationary phase, and retention is inversely proportional to the mobile phase polarity (i.e., adding more water decreases retention).[10]

    • Action: Switch to a HILIC column and use a mobile phase of >80% acetonitrile with a small amount of aqueous buffer (e.g., 10 mM ammonium formate).

Q: I'm seeing poor resolution between my analyte and a reaction impurity. How can I improve it?

A: Improving resolution requires manipulating the selectivity (α) of your separation.

  • Solution 1: Modify the Organic Solvent.

    • Action: Change the organic modifier from acetonitrile to methanol (or use a mixture of both). Acetonitrile and methanol have different properties and can alter the elution order and spacing of peaks, often improving the resolution of critical pairs.

  • Solution 2: Adjust the Mobile Phase pH.

    • Action: Even small changes in pH (e.g., from 2.8 to 3.2) can alter the charge state of impurities, changing their retention time relative to your analyte. Perform small, systematic adjustments to the pH to find the optimal selectivity.

  • Solution 3: Change the Stationary Phase.

    • Action: If mobile phase adjustments fail, switch to a column with a different selectivity. A Phenyl-Hexyl or a Polar-Embedded (e.g., RP-Amide) column offers different interaction mechanisms (π-π interactions for phenyl, hydrogen bonding for embedded polar groups) compared to a standard C18, which can significantly alter selectivity.[12]

Part 4: Method Validation Overview

Once your method is optimized, it must be validated to prove it is suitable for its intended purpose. All validation procedures should be conducted in accordance with the ICH Q2(R1) Guideline on Validation of Analytical Procedures .[13][14][15]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[15]Peak purity analysis (via DAD) should pass. Spiked placebo samples show no interfering peaks at the analyte's retention time.
Linearity To establish a linear relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of the test results to the true value (assessed by recovery of spiked samples).80-120% recovery for assay of a drug substance.
Precision To assess the degree of scatter between a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

References

  • Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. MDPI.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).[Link]

  • HILIC HPLC Column. Phenomenex.[Link]

  • HILIC – New Separation Principle in Chromatography? LCI-Koeln.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. SIELC Technologies.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH).[Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]

  • Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Royal Society of Chemistry.[Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • How can I prevent peak tailing in HPLC? ResearchGate.[Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns.[Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aminophenol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for scientists and researchers encountering peak tailing issues during the HPLC analysis of aminophenol compounds. This resource is designed to provide you with a comprehensive understanding of the underlying causes of this common chromatographic problem and to offer systematic, field-proven troubleshooting strategies to restore peak symmetry and ensure the integrity of your analytical results.

Introduction: Why Do Aminophenols Tail?

Aminophenol compounds, containing both a basic amine functional group and an acidic phenolic hydroxyl group, are particularly susceptible to peak tailing in reversed-phase HPLC.[1][2] This asymmetry, where the latter half of the peak is broader than the front, is not merely a cosmetic issue. It can significantly compromise analytical accuracy by reducing resolution between adjacent peaks, decreasing sensitivity, and leading to imprecise quantification due to integration errors.[2][3][4]

The primary culprit behind this phenomenon is the interaction between the basic amine group and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4][5][6][7] These secondary interactions create a mixed-mode retention mechanism, causing some analyte molecules to be retained more strongly and elute later, resulting in a "tail."[1][4][8]

This guide will walk you through a logical troubleshooting workflow, from initial diagnosis to advanced method optimization, empowering you to achieve sharp, symmetrical peaks for your aminophenol analyses.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding peak tailing with aminophenol compounds.

Q1: I'm seeing tailing peaks for my aminophenol standard on a C18 column. What's the most likely cause?

A1: The most probable cause is the interaction between the basic amine group of your aminophenol and acidic residual silanol groups on the silica surface of your C18 column.[1][2][6][7] Even on high-quality, end-capped columns, some silanols remain, and these can engage in strong secondary ionic interactions with protonated amines, leading to peak tailing.[1][9]

Q2: How does mobile phase pH affect the peak shape of aminophenols?

A2: Mobile phase pH is a critical factor.[10][11] For aminophenols, the pH dictates the ionization state of both the analyte and the stationary phase silanol groups:

  • Mid-range pH (approx. 4-7): In this range, silanol groups are often deprotonated (negatively charged), while the amine group of the aminophenol is protonated (positively charged). This leads to strong electrostatic interactions and is a common cause of severe peak tailing.[3][9]

  • Low pH (below 3): At a low pH, the ionization of silanol groups is suppressed, making them neutral.[1][4][12] This minimizes the secondary ionic interactions with the (still protonated) aminophenol, often resulting in significantly improved peak shape.[13][14]

  • High pH (above 8-9): At a high pH, the aminophenol's amine group is deprotonated (neutral), which also prevents ionic interactions with the now fully ionized silanols. However, this approach requires a specialized pH-stable column, as traditional silica-based columns can dissolve at high pH.[3][14]

Q3: What are mobile phase additives, and can they help reduce peak tailing?

A3: Yes, mobile phase additives can be very effective. They work by competing with the analyte for the active silanol sites.

  • Competing Bases: Small basic molecules like Triethylamine (TEA) are commonly used.[9][15][16] TEA, being a strong base, preferentially interacts with the acidic silanol groups, effectively "shielding" them from your aminophenol analyte.[8][9][17]

  • Acidic Modifiers: Additives like trifluoroacetic acid (TFA) or formic acid not only lower the mobile phase pH but can also act as ion-pairing agents, further improving peak shape.[16][18][19]

Q4: Can my HPLC system itself be causing the tailing?

A4: Absolutely. This is known as "extra-column dispersion" or "extra-column effects."[3][8] It can be caused by:

  • Excessive Tubing: Long or wide-bore tubing between the injector, column, and detector can cause the sample band to spread.[3][8][13]

  • Column Voids: A void at the head of the column, which can form from pressure shocks or silica dissolution, disrupts the flow path and causes peak distortion.[1][5][13][14]

  • Improper Fittings: Mismatched fittings or ferrules can create dead volumes where the sample can diffuse and cause tailing.[7]

Q5: Could metal contamination be a factor in my peak tailing?

A5: Yes, this is a frequently overlooked cause. Both the silica matrix of the column and stainless-steel components of the HPLC system (like frits and tubing) can contain trace metals (e.g., iron, nickel).[4][8] The phenolic hydroxyl group of aminophenols can chelate with these metal ions, leading to a secondary retention mechanism and peak tailing.[20][21] This issue is often addressed by system passivation.[22][23][24][25]

Part 2: Systematic Troubleshooting Guide

Follow this step-by-step guide to diagnose and resolve peak tailing issues with your aminophenol analysis.

Step 1: Initial Diagnosis - Chemical or Physical Problem?

Before making any changes to your method, it's crucial to determine if the tailing is caused by chemical interactions (analyte-specific) or a physical issue with the system (affecting all peaks).

  • Prepare a Test Mixture: Create a solution containing your tailing aminophenol compound and a neutral, non-polar compound (e.g., Toluene or Naphthalene).

  • Injection: Inject this mixture using your current HPLC method.

  • Analysis:

    • If only the aminophenol peak tails while the neutral marker peak is symmetrical, the problem is chemical in nature (likely silanol interactions). Proceed to Step 2 .

    • If all peaks in the chromatogram tail , the problem is likely physical or related to the system. Proceed to Step 3 .[7]

Step 2: Addressing Chemical Causes of Peak Tailing

If the neutral marker test points to a chemical issue, focus on optimizing your method chemistry.

cluster_chem Chemical Troubleshooting Workflow A Start: Tailing Aminophenol Peak B Option 1: Adjust Mobile Phase pH (Low pH: 2.5-3.0 is a good starting point) A->B C Option 2: Add a Mobile Phase Modifier (e.g., 0.1% TEA or 0.05% TFA) A->C D Option 3: Change HPLC Column A->D E Evaluate Peak Shape (Asymmetry Factor) B->E C->E D->E F Symmetrical Peak Achieved E->F Yes G Still Tailing? Combine Approaches (e.g., Low pH + Modifier) E->G No G->B

Caption: A logical workflow for troubleshooting chemical causes of peak tailing.

As established, lowering the pH is often the most effective first step.[1][4][12][13]

Protocol: pH Evaluation

  • Preparation: Prepare several batches of your aqueous mobile phase buffered at different pH values (e.g., pH 4.5, 3.5, 3.0, 2.5) using an appropriate buffer (e.g., phosphate or formate).

  • Equilibration: Start with the highest pH. Equilibrate the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable.

  • Injection: Inject your aminophenol standard.

  • Sequential Analysis: Gradually move to the lower pH mobile phases, ensuring thorough equilibration at each step.

  • Comparison: Compare the peak asymmetry factor at each pH level to determine the optimum. A value close to 1.0 indicates a symmetrical peak.[5]

If pH adjustment alone is insufficient, introduce a competing base or an ion-pairing reagent.

AdditiveTypical ConcentrationMechanism of ActionConsiderations
Triethylamine (TEA) 0.05% - 0.2% (v/v)A basic amine that acts as a silanol blocker, competing with the analyte for active sites.[8][9][17]Can suppress MS signal in positive ion mode. May alter column selectivity over time.[18]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers mobile phase pH to suppress silanol activity and can act as an ion-pairing agent.[16][19]Strong ion-pairing can be difficult to remove from the column. Suppresses MS signal in negative ion mode.[26]
Formic Acid 0.1% (v/v)Lowers mobile phase pH. A good, volatile choice for LC-MS applications.[18]Less effective at masking silanol sites compared to TEA.

Your column is the most critical component. If you are using an older "Type A" silica column, peak tailing for basic compounds is almost guaranteed.[4]

  • High-Purity, End-Capped Columns: Modern columns are made with high-purity silica with fewer metal impurities and are "end-capped," a process that chemically derivatizes most residual silanols.[1][3][7] This is the minimum requirement for analyzing aminophenols.

  • Alternative Stationary Phases: If tailing persists, consider columns specifically designed for basic compounds:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate), which helps to shield the residual silanols.

    • Hybrid Silica: Columns with a hybrid silica-organic particle base offer improved pH stability and reduced silanol activity.[4][14]

    • HILIC Columns: For very polar aminophenols, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative to reversed-phase.[27][28][29]

Step 3: Addressing Physical and System-Related Causes

If the neutral marker test indicated a physical problem, investigate your HPLC system hardware.

cluster_phys Physical Troubleshooting Workflow A Start: All Peaks Tailing B Check for Column Void (Reverse flush column if permissible) A->B C Inspect and Minimize Tubing (Use narrow ID PEEK tubing) B->C D Check Fittings and Connections C->D E Consider System Passivation D->E F Evaluate Peak Shape E->F G Symmetrical Peaks Achieved F->G

Caption: A systematic approach to resolving system-related peak tailing.

A void or blocked frit at the column inlet is a common cause of broad and tailing peaks.[1][5][13]

  • Disconnect: Disconnect the column from the detector.

  • Reverse and Flush: Reverse the column direction and flush to waste with a strong solvent (check manufacturer's instructions to ensure the column can be reverse-flushed).[1] This may dislodge particulates from the inlet frit.

  • Replace Guard Column: If you are using a guard column, it is often the source of the problem. Replace it with a new one.[5][30]

Ensure your system is optimized to reduce band broadening.

  • Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or ~0.12 mm) PEEK tubing to connect the injector, column, and detector cell.[3][13]

  • Fittings: Ensure all fittings are correctly installed and that the ferrule is set to the proper depth for your port to avoid dead volume.

If you suspect metal chelation is contributing to tailing, passivating the system can help by removing free metal ions and creating a protective oxide layer on stainless steel surfaces.[23][24][25]

Protocol: System Passivation (Example) Caution: Always remove the HPLC column before passivation. Consult your instrument manual for specific recommendations.

  • Connect: Replace the column with a union.

  • Rinse 1: Flush the system with HPLC-grade water for 15 minutes.

  • Acid Flush: Flush with a 30-35% nitric acid solution at a low flow rate (e.g., 1 mL/min) for 30-60 minutes.[23][24]

  • Rinse 2: Flush thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper).

  • Final Rinse: Flush with methanol or isopropanol before reintroducing your mobile phase.

Part 3: Proactive Measures and Best Practices

  • Sample Preparation: Ensure your sample is fully dissolved in a solvent that is weaker than or identical to your mobile phase. Injecting in a much stronger solvent can cause peak distortion.[13][30] Consider Solid Phase Extraction (SPE) for complex matrices to remove interferences.[1][3]

  • Use a Guard Column: A guard column is an inexpensive way to protect your analytical column from contaminants and extend its lifetime.[5]

  • Buffer Your Mobile Phase: Use a buffer at a sufficient concentration (typically 10-25 mM) to control and maintain the mobile phase pH, especially when operating near an analyte's pKa.[9]

By systematically applying these diagnostic and troubleshooting steps, you can effectively identify the root cause of peak tailing in your aminophenol analysis and implement the appropriate corrective actions to achieve robust, reliable, and accurate chromatographic results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Olennikov, D. N., Kashchenko, N. I., & Chirikova, N. K. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. Molecules, 19(11), 18296–18316. [Link]

  • Analytics-Shop. (n.d.). Successful passivation of an HPLC system. Retrieved from [Link]

  • Szabó, Z. I., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 209, 114511. [Link]

  • Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • MicroSolv. (2021, September 27). What is the Definition of Passivating and Purging in HPLC - FAQ. Retrieved from [Link]

  • Restek. (n.d.). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

  • Li, Y., et al. (2014). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Journal of Analytical Methods in Chemistry, 2014, 840537. [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Drawell. (n.d.). Columns Used in HPLC - Different Types and How to Choose. Retrieved from [Link]

  • C&EN. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH and organic content on retention times and... Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. Retrieved from [Link]

  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Iron-chelation properties of phenolic acids bearing catechol and galloyl groups. Retrieved from [Link]

  • MDPI. (2022, January 10). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Retrieved from [Link]

Sources

Validation & Comparative

comparing the reactivity of "2-Amino-5-aminomethyl-phenol dihydrochloride" with other aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 2-Amino-5-aminomethyl-phenol

Introduction: The Role of Substituents in Aminophenol Reactivity

Aminophenols are a cornerstone class of aromatic compounds, pivotal in the synthesis of pharmaceuticals, dyes, and photographic developers. Their reactivity is dictated by the interplay of the electron-donating hydroxyl (-OH) and amino (-NH₂) groups. These groups activate the aromatic ring towards electrophilic substitution, far surpassing the reactivity of benzene itself, and are also susceptible to oxidation.[1][2] This guide provides a comparative analysis of the reactivity of a specialized aminophenol, 2-Amino-5-aminomethyl-phenol , against its more common isomers, 2-aminophenol and 4-aminophenol.

The unique structural feature of 2-Amino-5-aminomethyl-phenol is the addition of an aminomethyl (-CH₂NH₂) group. Understanding how this third substituent modulates the compound's electronic and steric profile is critical for predicting its behavior in complex synthetic pathways. This guide will delve into three key areas of reactivity:

  • Redox Behavior: The ease with which the molecule undergoes oxidation.

  • Electrophilic Aromatic Substitution: The rate and regioselectivity of its reactions with electrophiles.

  • Nucleophilic Chemoselectivity: The differential reactivity of its two amino groups and one hydroxyl group.

By grounding our analysis in mechanistic principles and providing validated experimental protocols, this document serves as a practical resource for researchers aiming to harness the synthetic potential of this versatile molecule.

Structural and Electronic Analysis

The reactivity of an aromatic compound is fundamentally governed by the electronic effects of its substituents.[3][4][5] Let's dissect the molecules under comparison.

  • 2-Aminophenol & 4-Aminophenol (Comparators): Both possess a strongly activating hydroxyl group and a strongly activating amino group.[6] These groups donate electron density into the benzene ring via resonance, making the ortho and para positions highly nucleophilic and susceptible to electrophilic attack.[1][5][7] They are also easily oxidized.

  • 2-Amino-5-aminomethyl-phenol dihydrochloride (Target Molecule): This molecule introduces a third substituent, an aminomethyl group (-CH₂NH₂), at a position meta to the amino group and para to the hydroxyl group. In its common dihydrochloride salt form, both the aromatic and aliphatic amino groups are protonated (-NH₃⁺ and -CH₂NH₃⁺).

This protonation is a critical distinction. While a neutral aminomethyl group is weakly activating, the protonated -CH₂NH₃⁺ group is strongly electron-withdrawing via the inductive effect. This deactivates the ring, making it less reactive towards electrophiles than its non-protonated counterpart. The adjacent -NH₃⁺ group also exerts a strong deactivating inductive effect. The pH of the reaction medium will, therefore, be a crucial determinant of the molecule's reactivity by controlling the protonation state of the amino groups.

Caption: Structures of 2-Aminophenol, 4-Aminophenol, and the target molecule.

Comparative Reactivity I: Redox Behavior

Aminophenols are readily oxidized, a property exploited in applications like photographic developers.[8][9] The ease of oxidation can be quantitatively measured by Cyclic Voltammetry (CV), where a lower anodic peak potential (Eₚₐ) indicates a greater susceptibility to oxidation.[10][11]

Experimental Rationale: CV provides a direct measure of the thermodynamic and kinetic parameters of redox processes.[12][13][14] By comparing the first oxidation potential of our target molecule with standard aminophenols under identical conditions (pH, solvent, scan rate), we can rank their relative ease of oxidation.

Predicted Outcome: Under neutral or basic conditions (deprotonated amino groups), all three compounds will be easily oxidized. We predict the following order of increasing oxidation potential:

4-Aminophenol < 2-Aminophenol < 2-Amino-5-aminomethyl-phenol

The para-relationship of the -OH and -NH₂ groups in 4-aminophenol allows for the most stable quinone-imine formation upon oxidation, lowering its potential. The additional weakly electron-donating -CH₂NH₂ group in our target molecule might slightly increase electron density, but steric hindrance could disrupt optimal planarity for stabilization, leading to a slightly higher oxidation potential.

Under acidic conditions (protonated amino groups), the electron-withdrawing nature of the -NH₃⁺ and -CH₂NH₃⁺ groups will significantly increase the oxidation potentials for all compounds, making them much harder to oxidize.

Representative Data: Oxidation Potentials
CompoundFormAnodic Peak Potential (Eₚₐ) vs. Ag/AgCl (V)
4-AminophenolFree Base+0.25
2-AminophenolFree Base+0.32
2-Amino-5-aminomethyl-phenol Free Base+0.38
2-Amino-5-aminomethyl-phenol Dihydrochloride+0.85

Note: These are illustrative values based on chemical principles. Actual values must be determined experimentally.

Protocol: Cyclic Voltammetry of Aminophenols
  • Preparation of Solutions:

    • Prepare 1 mM stock solutions of each aminophenol in a 0.1 M phosphate buffer solution (pH 7.4).

    • For the dihydrochloride salt, prepare an additional solution in 0.1 M HCl.

    • Purge all solutions with nitrogen gas for 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[10][12][13]

    • Polish the working electrode with alumina slurry, rinse, and sonicate in deionized water before each measurement to ensure a clean, reproducible surface.

  • Data Acquisition:

    • Immerse the electrodes in the analyte solution.

    • Using a potentiostat, scan the potential from -0.2 V to +1.0 V and back at a scan rate of 100 mV/s.[15][16]

    • Record the resulting cyclic voltammogram (current vs. potential).

  • Analysis:

    • Identify the potential of the first anodic (oxidation) peak (Eₚₐ) for each compound.

    • Compare the Eₚₐ values to determine the relative ease of oxidation.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soln Prepare 1 mM Analyte in 0.1 M Buffer Purge Purge with N2 (15 min) Soln->Purge Setup Assemble 3-Electrode Cell (GC, Pt, Ag/AgCl) Purge->Setup Transfer Solution Scan Scan Potential (-0.2 V to +1.0 V) @ 100 mV/s Setup->Scan Record Record Voltammogram (Current vs. Potential) Scan->Record Generate Data Analyze Identify Anodic Peak (Epa) Record->Analyze Compare Compare Epa Values Analyze->Compare

Caption: Experimental workflow for comparative Cyclic Voltammetry analysis.

Comparative Reactivity II: Electrophilic Aromatic Substitution (EAS)

The high electron density of the phenol ring makes it extremely reactive towards electrophiles, often requiring milder conditions than benzene.[1][2][17] The key factors to compare are the overall reaction rate and the regioselectivity (i.e., the position of substitution).

Experimental Rationale: A kinetic study of bromination is a classic method for quantifying the reactivity of activated aromatic rings. The disappearance of bromine can be monitored spectrophotometrically, allowing for the determination of initial reaction rates under controlled conditions.[18][19][20]

Predicted Outcome: The directing effects of the substituents determine the site of substitution.[3][4][7]

  • -OH group: Strongly activating, ortho, para-director.

  • -NH₂ group: Strongly activating, ortho, para-director.

  • -CH₂NH₃⁺ group (in acidic media): Deactivating, meta-director.

For 2-Amino-5-aminomethyl-phenol in its free base form, the powerful activating effects of the -OH and -NH₂ groups will dominate. They synergistically direct electrophiles to the C4 and C6 positions. The C4 position is para to the -NH₂ group and ortho to the -OH group, making it highly activated. The C6 position is ortho to both. Substitution at C4 is generally favored due to less steric hindrance.

In the dihydrochloride form, the ring is significantly deactivated. The -NH₃⁺ and -CH₂NH₃⁺ groups are meta-directing.[21] However, the -OH group remains an ortho, para-director. This creates a complex competitive scenario, but overall reactivity will be drastically reduced compared to the free base and the simple aminophenols.

Relative Rates of Bromination (Predicted): 4-Aminophenol ≈ 2-Aminophenol > 2-Amino-5-aminomethyl-phenol (Free Base) >> 2-Amino-5-aminomethyl-phenol dihydrochloride

Protocol: Kinetic Analysis of Bromination
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of each aminophenol in an appropriate buffer (e.g., acetate buffer for mildly acidic conditions).

    • Prepare a 0.02 M bromine stock solution in the same buffer.

  • Kinetic Run:

    • Equilibrate all solutions to a constant temperature (e.g., 25°C) in a water bath.

    • In a cuvette, mix the aminophenol solution and buffer. Place it in a UV-Vis spectrophotometer and zero the instrument at a wavelength where bromine absorbs strongly (e.g., 400 nm), but the other species do not.[18]

    • To initiate the reaction, rapidly add a small, known volume of the bromine stock solution, mix quickly, and immediately begin recording the absorbance at 400 nm over time.[22]

  • Data Analysis:

    • Plot Absorbance vs. Time. The initial rate of the reaction is proportional to the negative of the initial slope of this curve.

    • Using Beer's Law (A = εcl), convert the change in absorbance to a change in bromine concentration to calculate the initial rate in M/s.

    • Compare the initial rates for each compound to establish their relative reactivity towards electrophilic substitution.

Comparative Reactivity III: Nucleophilic Chemoselectivity

The target molecule possesses three nucleophilic centers: two amino groups (one aromatic, one aliphatic) and one hydroxyl group. Differentiating their reactivity is a common synthetic challenge. Acylation is a standard reaction to probe this selectivity.

Mechanistic Rationale:

  • Aliphatic Amine (-CH₂NH₂): Generally the most nucleophilic and basic of the three functional groups. It is expected to react first under neutral or mildly basic conditions.

  • Aromatic Amine (-NH₂): Less nucleophilic than the aliphatic amine because its lone pair is delocalized into the aromatic ring.[23]

  • Phenolic Hydroxyl (-OH): The least nucleophilic of the three in its neutral form. However, upon deprotonation to a phenoxide (-O⁻) under basic conditions, it becomes a potent nucleophile.

Predicted Selectivity: Under neutral conditions with one equivalent of an acylating agent like acetic anhydride, we predict preferential N-acylation at the aliphatic amino group . Under strongly basic conditions where the phenol is deprotonated, competitive O-acylation could occur. Selective acylation of the aromatic amine over the aliphatic amine is challenging and typically requires protecting group strategies. Studies on similar molecules like 2-aminophenol have shown that chemoselective N-acylation is achievable.[24][25][26]

Protocol: Competitive Acylation Study
  • Reaction Setup:

    • Dissolve 2-Amino-5-aminomethyl-phenol dihydrochloride (1 mmol) in a suitable solvent (e.g., THF or DMF).

    • Add a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) to deprotonate the hydrochloride salts and generate the free base in situ.

    • Cool the mixture to 0°C in an ice bath.

  • Acylation:

    • Slowly add acetic anhydride (1.0 equivalent) dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2 hours.

  • Workup and Analysis:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[27]

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[27]

    • Remove the solvent under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR spectroscopy and LC-MS to identify the major product and determine the ratio of acylated isomers (aliphatic N-acyl, aromatic N-acyl, O-acyl).

Conclusion

2-Amino-5-aminomethyl-phenol presents a unique reactivity profile compared to simpler aminophenols.

  • As a Dihydrochloride Salt: The protonated amino groups act as strong deactivators, significantly reducing the molecule's susceptibility to both oxidation and electrophilic aromatic substitution. This form offers stability but requires deprotonation for subsequent reactions.

  • As a Free Base: The molecule is highly reactive. The synergistic activation by the -OH and -NH₂ groups makes it a potent substrate for electrophilic substitution, primarily at the C4 position. Its three distinct nucleophilic centers allow for chemoselective reactions, with the aliphatic amine being the most probable site of attack for electrophiles like acylating agents under neutral conditions.

The pH of the reaction medium is the critical switch controlling the reactivity of this molecule. By carefully selecting reaction conditions, chemists can selectively exploit its different functional groups, making it a versatile building block for complex target synthesis in drug discovery and materials science.

References

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ChemTalk. Directing Effects. [Link]

  • Wikipedia. Cyclic voltammetry. [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. [Link]

  • Yadav, G. D., & Magadum, D. B. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

  • JoVE. Video: Directing Effect of Substituents: meta-Directing Groups. [Link]

  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology. [Link]

  • JoVE. Video: Voltammetric Techniques: Cyclic Voltammetry. [Link]

  • Chemistry Steps. Reactions of Phenols. [Link]

  • Wang, A., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. [Link]

  • ACS Publications. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. [Link]

  • Chemistry LibreTexts. 22.6: Electrophilic Substitution of Phenols. [Link]

  • Bhowmick, D., et al. (2018). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry. [Link]

  • Gamry Instruments. Cyclic Voltammetry Experiment. [Link]

  • Wikipedia. o-aminophenol oxidase. [Link]

  • ResearchGate. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. [Link]

  • Britannica. Electrophilic aromatic substitution. [Link]

  • ResearchGate. Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric. [Link]

  • ResearchGate. a). Cyclic Voltammograms of different concentration of para amino phenol. [Link]

  • Chemistry LibreTexts. Lab 1: Cyclic Voltammetry. [Link]

  • PubChem. 2-Amino-5-(aminomethyl)phenol hydrochloride. [Link]

  • ResearchGate. Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. [Link]

  • Arabian Journal of Chemistry. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. [Link]

  • ResearchGate. Mechanism of amino alkyl Phenols Synthesis. [Link]

  • FIU Department of Chemistry & Biochemistry. Method of initial rates in the bromination of acetone. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. Chemoselectivity in synthesis of paracetamol. [Link]

  • Semantic Scholar. Review Article Electrosynthesis and Spectroscopic Characterization of Poly(o-Aminophenol) Film Electrodes. [Link]

  • Valentovic, M. A., et al. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Journal of Toxicology and Environmental Health, Part A. [Link]

  • de la Cruz, J. P. G., et al. (2021). Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. Molecules. [Link]

  • Wang, Y., et al. (2021). Aqueous C–H aminomethylation of phenols by iodine catalysis. Chemical Communications. [Link]

  • The Kinetics of the Acid-Catalyzed Bromination of Acetone. [Link]

  • YouTube. Kinetics of the Bromination of Acetone. [Link]

  • ACS Nano. Electrochemistry of Individual Monolayer Graphene Sheets. [Link]

  • Liu, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B. [Link]

  • National Center for Biotechnology Information. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. [Link]

  • PubChem. 5-(Aminomethyl)-2-methylphenol hydrochloride. [Link]

  • Truman State University. Bromination of Acetone. [Link]

  • Wikipedia. 4-Aminophenol. [Link]

  • Scribd. Exp 1 - Reaction Kinetics of Bromination of Acetone. [Link]

  • Quora. 4-AMINO PHENOL AND 4-NITRO PHENOL which is more basic?. [Link]

Sources

A Comparative Guide to the Synthetic Validation of 2-Amino-5-aminomethyl-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of synthetic routes for the preparation of 2-Amino-5-aminomethyl-phenol dihydrochloride, a key intermediate in pharmaceutical and materials science. We will delve into the technical nuances of two plausible synthetic pathways, offering detailed experimental protocols and a thorough validation workflow. Our focus is on the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Introduction

2-Amino-5-aminomethyl-phenol and its dihydrochloride salt are valuable building blocks in organic synthesis. The presence of three distinct functional groups—a primary aromatic amine, a benzylic amine, and a phenolic hydroxyl group—makes it a versatile precursor for the synthesis of a wide range of biologically active molecules and functional materials. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various applications.

This guide will explore two distinct synthetic strategies for accessing this target molecule, starting from commercially available precursors. We will compare a primary route involving reductive amination followed by nitro group reduction against an alternative pathway utilizing the reduction of a nitrile intermediate.

Primary Synthetic Route: Reductive Amination of a Nitroaldehyde

This primary route offers a convergent and efficient approach, beginning with the readily available 3-hydroxy-4-nitrobenzaldehyde. The synthesis proceeds in two key steps: the introduction of the aminomethyl group via reductive amination, followed by the reduction of the nitro group to the desired primary aromatic amine.

Rationale for the Primary Route

The choice of 3-hydroxy-4-nitrobenzaldehyde as the starting material is strategic. The nitro group at the 4-position activates the aromatic ring and serves as a precursor to the 2-amino group. The aldehyde at the 1-position is an ideal handle for introducing the aminomethyl moiety. The hydroxyl group at the 3-position is relatively unreactive under the conditions of the initial steps and will be carried through the synthesis.

Experimental Protocol: Primary Route

Step 1: Synthesis of 5-(Aminomethyl)-2-nitrophenol

  • To a solution of 3-hydroxy-4-nitrobenzaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(aminomethyl)-2-nitrophenol.

Step 2: Synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride

  • Dissolve 5-(aminomethyl)-2-nitrophenol (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).[1][2]

  • Filter the reaction mixture through Celite to remove the catalyst.

  • To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain 2-Amino-5-aminomethyl-phenol dihydrochloride.

Workflow for the Primary Synthetic Route

start 3-Hydroxy-4-nitrobenzaldehyde step1 Reductive Amination (NH4OAc, NaBH3CN) start->step1 intermediate 5-(Aminomethyl)-2-nitrophenol step1->intermediate step2 Nitro Group Reduction (H2, Pd/C) intermediate->step2 step3 Salt Formation (HCl) step2->step3 end 2-Amino-5-aminomethyl-phenol dihydrochloride step3->end

Caption: Primary synthetic route via reductive amination.

Alternative Synthetic Route: Reduction of a Nitrile Intermediate

This alternative route provides a different strategic approach, starting from 3-hydroxy-4-nitrobenzonitrile. This pathway involves the reduction of the nitrile and nitro groups in a single step, potentially offering a more streamlined process.

Rationale for the Alternative Route

The use of 3-hydroxy-4-nitrobenzonitrile as a starting material allows for the direct conversion of the nitrile group to the aminomethyl group. The simultaneous reduction of the nitro group under the same reaction conditions can lead to a more atom-economical and efficient synthesis.

Experimental Protocol: Alternative Route

Step 1: Synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride

  • To a solution of 3-hydroxy-4-nitrobenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF), add Lithium Aluminum Hydride (LAH) (4 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 8 hours.

  • Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting aluminum salts and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in ethanol and add a stoichiometric amount of concentrated hydrochloric acid.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-5-aminomethyl-phenol dihydrochloride.

Workflow for the Alternative Synthetic Route

start 3-Hydroxy-4-nitrobenzonitrile step1 Simultaneous Nitrile & Nitro Group Reduction (LAH) start->step1 intermediate 2-Amino-5-aminomethyl-phenol step1->intermediate step2 Salt Formation (HCl) intermediate->step2 end 2-Amino-5-aminomethyl-phenol dihydrochloride step2->end product Synthesized Product structural Structural Confirmation product->structural purity Purity Assessment product->purity nmr 1H & 13C NMR structural->nmr ms Mass Spectrometry structural->ms ir FT-IR Spectroscopy structural->ir hplc HPLC Analysis purity->hplc elemental Elemental Analysis purity->elemental

Sources

A Comparative Guide to the Fluorescent Properties of 2-Amino-5-aminomethyl-phenol Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the fluorescent properties of novel derivatives of "2-Amino-5-aminomethyl-phenol dihydrochloride." Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and potential applications of these compounds as fluorescent probes. By presenting objective comparisons with existing alternatives and including detailed experimental data, we aim to provide a foundational resource for the exploration of this promising class of fluorophores.

Introduction: The Promise of Aminophenol-Based Fluorophores

Phenol derivatives have long been a cornerstone in the development of fluorescent probes due to their sensitivity to environmental changes, such as pH and polarity.[1] The introduction of amino groups into the phenol ring can further modulate the electronic properties of the molecule, often leading to enhanced fluorescence and the emergence of interesting photophysical phenomena like excited-state intramolecular proton transfer (ESIPT).[2][3] These characteristics make aminophenol-based fluorophores highly valuable for a range of applications, from cellular imaging to the detection of reactive oxygen species.[2][3]

This guide focuses on the potential of "2-Amino-5-aminomethyl-phenol dihydrochloride" as a scaffold for a new family of fluorescent probes. While this specific compound is noted for its use in other applications such as hair coloring, its fluorescent properties remain largely unexplored.[4] By systematically modifying its structure, we can hypothesize and subsequently investigate a range of derivatives with tunable fluorescent properties.

Diagram: Proposed Derivatization Strategy

cluster_derivatives Derivative Classes 2-Amino-5-aminomethyl-phenol 2-Amino-5-aminomethyl-phenol Schiff Bases Schiff Bases 2-Amino-5-aminomethyl-phenol->Schiff Bases Condensation with Aldehydes/Ketones Amides Amides 2-Amino-5-aminomethyl-phenol->Amides Acylation Sulfonamides Sulfonamides 2-Amino-5-aminomethyl-phenol->Sulfonamides Reaction with Sulfonyl Chlorides

Caption: Proposed synthetic pathways for generating derivatives of 2-Amino-5-aminomethyl-phenol.

Comparative Analysis of Fluorescent Properties

In this section, we will compare the hypothesized fluorescent properties of "2-Amino-5-aminomethyl-phenol dihydrochloride" derivatives with established aminophenol-based fluorophores. The data for the established probes are sourced from existing literature, while the data for the novel derivatives are projected based on structure-property relationships observed in similar compounds.

Compound/Derivative ClassExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Key Features & Potential Applications
Reference: 2-Aminophenol ~280~340~60LowBasic scaffold, weak fluorescence.[5]
Reference: Rhodamine-Phenol Probes ~550~580~30HighHigh photostability, used for ion sensing.[6]
Hypothesized: Schiff Base Derivatives 350-450450-550100-150Moderate to HighPotential for ESIPT, sensitive to pH and metal ions.[7][8]
Hypothesized: N-Acyl Derivatives 320-380400-48080-120ModerateMay exhibit solvatochromism, useful for polarity sensing.
Hypothesized: Sulfonamide Derivatives 340-400430-52090-140Moderate to HighPotential for use in biological imaging due to good cell permeability.[7]

Mechanism of Fluorescence: A Deeper Look

The fluorescence of aminophenol derivatives is often governed by complex photophysical processes. Understanding these mechanisms is crucial for the rational design of new probes with desired properties.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In many hydroxyl- and amino-substituted aromatic compounds, an intramolecular proton transfer can occur in the excited state. This leads to a large Stokes shift, which is beneficial for reducing self-absorption and improving signal-to-noise ratios in fluorescence imaging.[2][3]

  • Intramolecular Charge Transfer (ICT): The presence of electron-donating (amino) and electron-withdrawing groups can lead to the formation of an ICT state upon excitation. The emission from this state is often highly sensitive to solvent polarity, making these compounds excellent environmental sensors.[3]

  • Aggregation-Induced Emission (AIE): Some aromatic compounds are non-emissive in solution but become highly fluorescent upon aggregation. This AIE phenomenon can be exploited for the development of probes that "turn on" in the presence of specific analytes or in particular cellular compartments.[9]

Diagram: Experimental Workflow for Fluorescence Characterization

cluster_synthesis Synthesis & Purification cluster_photophysical Photophysical Measurements cluster_application Application Testing Synthesis of Derivatives Synthesis of Derivatives Purification (Chromatography, Recrystallization) Purification (Chromatography, Recrystallization) Synthesis of Derivatives->Purification (Chromatography, Recrystallization) Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Purification (Chromatography, Recrystallization)->Structural Characterization (NMR, MS) UV-Vis Absorbance Spectroscopy UV-Vis Absorbance Spectroscopy Structural Characterization (NMR, MS)->UV-Vis Absorbance Spectroscopy Fluorescence Spectroscopy (Excitation & Emission) Fluorescence Spectroscopy (Excitation & Emission) UV-Vis Absorbance Spectroscopy->Fluorescence Spectroscopy (Excitation & Emission) Quantum Yield Determination Quantum Yield Determination Fluorescence Spectroscopy (Excitation & Emission)->Quantum Yield Determination Fluorescence Lifetime Measurement Fluorescence Lifetime Measurement Quantum Yield Determination->Fluorescence Lifetime Measurement Solvatochromism Studies Solvatochromism Studies Fluorescence Lifetime Measurement->Solvatochromism Studies pH Titration pH Titration Solvatochromism Studies->pH Titration Metal Ion Sensing Metal Ion Sensing pH Titration->Metal Ion Sensing Cellular Imaging Cellular Imaging Metal Ion Sensing->Cellular Imaging

Caption: A typical workflow for the synthesis and characterization of novel fluorescent probes.

Experimental Protocols

Synthesis of Schiff Base Derivatives

This protocol is adapted from established methods for the synthesis of Schiff bases from aminophenols.[7][8]

  • Dissolution: Dissolve one equivalent of 2-Amino-5-aminomethyl-phenol dihydrochloride in ethanol.

  • Addition of Aldehyde/Ketone: Add a slight excess (1.1 equivalents) of the desired aldehyde or ketone to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution.

  • Purification: Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The following protocol outlines the comparative method for determining the fluorescence quantum yield (Φ) using a well-characterized standard.[10][11]

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption profile that overlaps with the excitation wavelength of the test compound. For aminophenol derivatives emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.

  • Solution Preparation: Prepare a series of five dilutions for both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]

  • Absorbance Measurement: Record the UV-Vis absorbance spectra for all prepared solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.

    • Determine the gradient (slope) of the resulting straight lines for both plots.

  • Calculation: Calculate the quantum yield of the test compound (Φₓ) using the following equation:[11][12]

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients of the plots for the test compound and the standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the solvents used for the test compound and the standard, respectively (if they are different).

Conclusion and Future Directions

The systematic derivatization of "2-Amino-5-aminomethyl-phenol dihydrochloride" presents a promising avenue for the development of novel fluorescent probes. Based on the established photophysical properties of similar aminophenol derivatives, it is hypothesized that Schiff base, N-acyl, and sulfonamide derivatives of this scaffold will exhibit tunable fluorescence with potential applications in sensing and bioimaging. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis and characterization of these new compounds.

Future work should focus on the synthesis and comprehensive photophysical characterization of these derivatives. Investigating their performance in biological systems, including their cytotoxicity, cell permeability, and target specificity, will be crucial for translating these promising molecules into practical tools for research and drug development.

References

  • Determination of Fluorescence Quantum Yield of a Fluorophore - Virtual Labs. (n.d.).
  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. (2025). Journal of Fluorescence, 35(11), 11371–11393. [Link]

  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013). Analytical Chemistry. [Link]

  • Theoretical studies on fluorescence of phenol and 1-naphthol in both acid and alkali solutions. (2009). Journal of Molecular Structure: THEOCHEM, 907(1-3), 53-58.
  • Electronic structure, spectral-luminescent, and proton acceptor properties of biologically active aminophenols. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. (2025). PubMed. [Link]

  • Rhodamine phenol-based fluorescent probe for the visual detection of GB and its simulant DCP. (n.d.). New Journal of Chemistry. Retrieved January 19, 2026, from [Link]

  • Facile Synthesis of Aminoalcohols by Ring Opening of Epoxides Under Solvent Free Conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • p-Aminophenol Fluorescence and Determination in the Presence of Acetaminophen. (1979). Journal of Pharmaceutical Sciences, 68(10), 1306-1309. [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). Accounts of Chemical Research. [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. (2019). NIH. [Link]

  • An azo-phenol derivative probe: colorimetric and “turn-on” fluorescent detection of copper(ii) ions and pH value in aqueous solution. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • WO2007010463A2 - 2-amino-5-aminomethyl-phenol derivatives and agent for coloring keratin fibers comprising these derivatives. (n.d.). Google Patents.
  • DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols. (n.d.). Google Patents.
  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Sciforum. [Link]

  • Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. (2015).
  • Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. (2026). PubMed. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). NIH. [Link]

  • Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

Sources

biological activity of "2-Amino-5-aminomethyl-phenol dihydrochloride" derivatives versus known drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activities of aminophenol derivatives, offering a comparative perspective against well-established drugs. As researchers and drug development professionals, understanding the therapeutic potential and mechanistic underpinnings of novel compound classes is paramount. Herein, we delve into the diverse pharmacological landscape of aminophenol scaffolds, with a particular focus on the emergent potential of "2-Amino-5-aminomethyl-phenol dihydrochloride" and its analogues. This document is structured to provide not just data, but a logical framework for evaluating this promising class of molecules.

The Aminophenol Scaffold: A Privileged Structure in Medicinal Chemistry

The aminophenol core, a deceptively simple aromatic structure featuring both an amino and a hydroxyl group, represents a cornerstone in the edifice of medicinal chemistry. The relative positioning of these functional groups (ortho-, meta-, or para-) and the vast possibilities for further substitution allow for a nuanced modulation of their physicochemical and pharmacological properties.[1] This versatility has led to the development of a wide array of biologically active molecules with therapeutic potential spanning anticancer, anti-inflammatory, analgesic, neuroprotective, antioxidant, and antimicrobial applications.[1][2]

The inherent reactivity of the amino and hydroxyl moieties provides synthetic handles for creating extensive libraries of derivatives, making the aminophenol scaffold a fertile ground for drug discovery campaigns.

A Spectrum of Biological Activities: Aminophenol Derivatives in Focus

The biological activities of aminophenol derivatives are remarkably diverse. Below, we explore some of the most significant and well-documented therapeutic areas.

Anti-inflammatory and Analgesic Properties

Derivatives of p-aminophenol are perhaps the most well-known for their analgesic and antipyretic effects, with paracetamol (acetaminophen) being a prime example.[3] These compounds are thought to exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are pivotal in the inflammatory cascade.[4]

Comparison with a Known Drug: Ibuprofen

FeatureAminophenol Derivatives (e.g., Paracetamol)Ibuprofen
Primary Mechanism Weak inhibitor of COX-1 and COX-2 in peripheral tissues; more potent in the CNS.Non-selective inhibitor of COX-1 and COX-2.
Therapeutic Effect Analgesic, Antipyretic.[3]Analgesic, Antipyretic, Anti-inflammatory.
Common Side Effects Hepatotoxicity in high doses.Gastrointestinal irritation, risk of bleeding.
Anticancer Activity

Several novel aminophenol analogues have demonstrated potent cytotoxic effects against various cancer cell lines.[1][5] The primary mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[1] For instance, certain derivatives have shown activity against breast cancer (MCF-7), prostate cancer (DU-145), and leukemia (HL-60) cells.[1]

Comparison with a Known Drug: Doxorubicin

FeatureAminophenol DerivativesDoxorubicin
Primary Mechanism Induction of apoptosis, cell cycle arrest.[1]Intercalation into DNA, inhibition of topoisomerase II.[6]
Spectrum of Activity Varies with the specific derivative; some show broad-spectrum activity.[1][5]Broad-spectrum against various carcinomas and sarcomas.
Key Toxicities To be determined for specific derivatives; potential for off-target effects.Cardiotoxicity, myelosuppression.
Antioxidant Properties

The phenolic hydroxyl group is a well-known scavenger of free radicals, bestowing antioxidant properties upon many aminophenol derivatives.[4][5] This activity is crucial in combating oxidative stress, a key pathological factor in numerous diseases, including neurodegenerative disorders and cancer.[7]

Comparison with a Known Antioxidant: Ascorbic Acid (Vitamin C)

FeatureAminophenol DerivativesAscorbic Acid
Mechanism Donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.[4]Acts as a reducing agent, donating electrons to neutralize reactive oxygen species.
Potency (Example) Some o-aminophenol derivatives show SC50 values approaching that of ascorbic acid.[5]A well-established and potent antioxidant.
Bioavailability Dependent on the specific derivative's lipophilicity and other physicochemical properties.Water-soluble, with bioavailability decreasing at higher doses.
Antimicrobial Activity

The aminophenol scaffold is a recurring motif in compounds exhibiting antibacterial and antifungal properties.[2][4][5] The mechanism of action can vary, with some derivatives inhibiting essential microbial enzymes or disrupting cell membrane integrity.[4]

Comparison with a Known Antibiotic: Ciprofloxacin

FeatureAminophenol DerivativesCiprofloxacin
Primary Mechanism Varies; may include enzyme inhibition (e.g., DNA gyrase) or membrane disruption.[4]Inhibition of bacterial DNA gyrase and topoisomerase IV.
Spectrum of Activity Can be broad-spectrum or specific, depending on the derivative.[5][8]Broad-spectrum against many Gram-positive and Gram-negative bacteria.
Resistance Potential for novel mechanisms to overcome existing resistance.Resistance is a growing concern due to target site mutations and efflux pumps.

"2-Amino-5-aminomethyl-phenol dihydrochloride": A Compound of Interest

While extensive biological data on "2-Amino-5-aminomethyl-phenol dihydrochloride" is not yet publicly available, its structure suggests significant potential. The presence of the core 2-aminophenol scaffold, coupled with an additional aminomethyl group, provides multiple points for interaction with biological targets. Based on the activities of structurally related compounds, we can hypothesize its potential as a scaffold for developing novel therapeutics in the areas mentioned above.

A logical first step in characterizing this compound and its derivatives would be a comprehensive screening cascade to elucidate its biological activity profile.

Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of novel "2-Amino-5-aminomethyl-phenol dihydrochloride" derivatives, a series of well-defined in vitro assays are essential. The following protocols provide a starting point for such an investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the viability of cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

  • Sample Preparation: Prepare various concentrations of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the SC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Visualizing the Path Forward

To conceptualize the potential mechanism of action and the experimental approach, the following diagrams are provided.

G Stimulus Stimulus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Activation NFkB_Activation IKK->NFkB_Activation IkB_Degradation IkB_Degradation IKK->IkB_Degradation phosphorylates Nuclear_Translocation Nuclear_Translocation NFkB_Activation->Nuclear_Translocation results in Pro_inflammatory_Genes Pro_inflammatory_Genes Nuclear_Translocation->Pro_inflammatory_Genes upregulates Cytokines_Chemokines Cytokines_Chemokines Pro_inflammatory_Genes->Cytokines_Chemokines Aminophenol_Derivative Aminophenol_Derivative Aminophenol_Derivative->IKK Inhibits? Aminophenol_Derivative->NFkB_Activation Inhibits?

Caption: Hypothetical mechanism of anti-inflammatory action for an aminophenol derivative.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification & Secondary Screening cluster_3 Lead Optimization Compound_Synthesis Synthesis of 2-Amino-5-aminomethyl-phenol Derivatives Cytotoxicity_Screen In Vitro Cytotoxicity (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screen Antioxidant_Screen Antioxidant Assay (e.g., DPPH) Compound_Synthesis->Antioxidant_Screen Antimicrobial_Screen Antimicrobial Susceptibility Testing Compound_Synthesis->Antimicrobial_Screen Hit_Compounds Identify Active 'Hit' Compounds Cytotoxicity_Screen->Hit_Compounds Antioxidant_Screen->Hit_Compounds Antimicrobial_Screen->Hit_Compounds Dose_Response Dose-Response Studies Hit_Compounds->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization

Caption: Experimental workflow for screening novel aminophenol derivatives.

Conclusion

The aminophenol scaffold is a versatile and promising platform for the discovery of new therapeutic agents. While significant research has been conducted on various derivatives, the potential of "2-Amino-5-aminomethyl-phenol dihydrochloride" and its analogues remains a largely unexplored frontier. The comparative analysis and experimental frameworks provided in this guide offer a robust starting point for researchers to unlock the full therapeutic potential of this intriguing class of compounds.

References

  • HOPEMAX. (2025, July 7).
  • BenchChem. (2025).
  • Kajay Remedies. (2024, May 10). Role of Para Aminophenol in Oncology Drug Development.
  • Pharmapproach. p-Amino phenol derivatives - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • BenchChem.
  • BenchChem. Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.
  • Semantic Scholar. 2-amino-5-methylphenol.
  • PubChem - NIH. 2-(Aminomethyl)phenol.
  • Google Patents.
  • ResearchGate. Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity.
  • ResearchGate. Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or....
  • NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • Google Patents.
  • ResearchGate. Mechanism of amino alkyl Phenols Synthesis.
  • PubMed Central. Oxytocic activity of basic (aminomethyl)
  • ACS Publications. 2-(Aminomethyl)phenols, a new class of saluretic agents. 5. Fused-ring analogs | Journal of Medicinal Chemistry.
  • BLD Pharm. 1141841-47-5|2-Amino-5-(aminomethyl)phenol hydrochloride.
  • PubChem. 2-Amino-5-(aminomethyl)phenol hydrochloride.
  • MDPI. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs.
  • PubChem. 5-Amino-2-methylphenol.

Sources

assessing the purity of synthesized "2-Amino-5-aminomethyl-phenol dihydrochloride" by different analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Assessment of Synthesized 2-Amino-5-aminomethyl-phenol dihydrochloride

For researchers, medicinal chemists, and professionals in drug development, the rigorous confirmation of a synthesized compound's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. The subject of this guide, 2-Amino-5-aminomethyl-phenol dihydrochloride, is a molecule with multiple functional groups—a phenol, an aromatic amine, and an aliphatic amine—present as a hydrochloride salt. This complexity necessitates a multi-faceted analytical approach to ensure that the material is suitable for downstream applications, where even trace impurities can lead to failed experiments, misleading biological data, or adverse outcomes.

This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of 2-Amino-5-aminomethyl-phenol dihydrochloride. We will move beyond simple protocol recitation to explore the causality behind methodological choices, offering field-proven insights into generating a robust and self-validating purity profile.

Compound Profile: 2-Amino-5-aminomethyl-phenol dihydrochloride

  • Molecular Formula: C₇H₁₂Cl₂N₂O

  • Molecular Weight: 211.09 g/mol

  • Structure:

The presence of two basic amino groups makes the dihydrochloride salt the stable, solid form of this compound. However, this salt nature also influences analytical choices, particularly regarding solubility and chromatographic behavior. Potential impurities may arise from incomplete reactions, side reactions (e.g., alternative substitutions on the aromatic ring), or degradation. Common impurities could include starting materials, regioisomers, or oxidized species.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry, prized for its ability to separate the main compound from its impurities, providing a quantitative measure of purity, typically as a percentage of the total peak area.[2]

Causality Behind Experimental Choices

For a polar, ionizable compound like 2-Amino-5-aminomethyl-phenol dihydrochloride, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. The C18 stationary phase provides a hydrophobic surface for retaining the molecule, while a polar mobile phase elutes it. The key challenge is managing the two protonated amine groups, which can cause poor peak shape (tailing) due to interaction with residual silanols on the silica-based column.

To counteract this, an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid is employed. This serves two purposes:

  • It ensures the amine groups remain consistently protonated, preventing mixed-mode interactions.

  • It acts as an ion-pairing agent, improving peak symmetry and retention.

A Diode Array Detector (DAD) is chosen for its ability to monitor absorbance across a range of wavelengths, which is invaluable for detecting impurities that may have different chromophores than the parent compound.

Experimental Protocol: RP-HPLC with UV Detection
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and DAD.[3]

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (ACN).

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50 µg/mL using Mobile Phase A.

  • Chromatographic Conditions:

    Parameter Condition
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Injection Volume 10 µL
    Detection 230 nm and 280 nm
    Gradient Elution 5% B to 95% B over 20 minutes

    | Run Time | 30 minutes (including equilibration) |

  • Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject a blank (Mobile Phase A) to identify system peaks.

    • Inject the sample solution and integrate all peaks with an area greater than 0.05% of the main peak.

    • Purity is calculated as the area of the main peak divided by the total area of all peaks.

Data Interpretation

A pure sample will show a single major peak at a specific retention time. The presence of other peaks indicates impurities. The area percent of these peaks provides a quantitative estimate of their levels. The method's specificity is demonstrated by the absence of interfering peaks in a blank injection.[3]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) prep_sample Prepare Sample (Dissolve in Mobile Phase A) equilibrate Equilibrate HPLC System prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject run_gradient Run Gradient Program (5-95% B over 20 min) inject->run_gradient detect Detect at 230/280 nm run_gradient->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC purity assessment.

Quantitative NMR (qNMR): An Absolute Purity Determination

While HPLC provides relative purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute measure of purity against a certified internal standard. It is a primary ratio method of measurement recognized by metrology institutes. Furthermore, NMR provides unequivocal structural confirmation.[4]

Causality Behind Experimental Choices

The dihydrochloride salt structure is often soluble in deuterated solvents like DMSO-d₆ or D₂O. DMSO-d₆ is preferred as it solubilizes many organic compounds and its residual solvent peak does not typically interfere with analyte signals.[4]

The choice of an internal standard is critical. It must:

  • Be highly pure and non-hygroscopic (e.g., maleic acid, 1,4-dinitrobenzene).

  • Have a simple ¹H NMR spectrum with at least one signal that is well-resolved from all analyte signals.

  • Be chemically inert towards the analyte.

For an accurate quantification, the experiment must be set up to ensure full relaxation of all relevant protons. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T₁ value of the protons being integrated. A 30-second delay is often a safe, albeit time-consuming, starting point.

Experimental Protocol: ¹H qNMR
  • Standard and Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized compound into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆.

    • Vortex until fully dissolved.

  • NMR Spectrometer Setup (400 MHz or higher):

    • Lock and shim the spectrometer on the DMSO-d₆ signal.

    • Acquire a standard ¹H spectrum to identify non-overlapping peaks for both the analyte and the standard. For our target molecule, the aromatic protons or the aminomethyl (-CH₂-) protons are good candidates. For maleic acid, the two olefinic protons give a sharp singlet.

  • Quantitative Data Acquisition:

    Parameter Setting Rationale
    Pulse Angle 90° Ensures maximum signal for quantification.
    Relaxation Delay (D1) 30 s Allows for >99% longitudinal relaxation of all protons.[4]
    Acquisition Time 2-4 s Ensures good digital resolution.

    | Number of Scans | 16-32 | Provides a good signal-to-noise ratio. |

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate the selected, well-resolved peak for the analyte (I_analyte) and the standard (I_std).

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass weighed

    • P_std = Purity of the standard

Workflow for qNMR Purity Analysis

QNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (~15 mg) weigh_std Accurately Weigh Standard (~5 mg) weigh_analyte->weigh_std dissolve Dissolve both in DMSO-d₆ in NMR tube weigh_std->dissolve setup_nmr Lock & Shim Spectrometer dissolve->setup_nmr acquire Acquire Spectrum (D1 = 30s) setup_nmr->acquire process_spec Process Spectrum (Phase, Baseline) acquire->process_spec integrate_peaks Integrate Analyte & Std Peaks process_spec->integrate_peaks calculate_purity Calculate Absolute Purity integrate_peaks->calculate_purity

Caption: Workflow for absolute purity by qNMR.

Mass Spectrometry (MS): Impurity Identification

Mass spectrometry is unparalleled for its sensitivity and its ability to provide molecular weight information, making it the primary tool for identifying unknown impurities. When coupled with HPLC (LC-MS), it allows for the separation of impurities and subsequent determination of their mass-to-charge ratios (m/z).

Causality Behind Experimental Choices

Electrospray Ionization (ESI) is the ideal ionization technique for this molecule because it is polar and already exists as a salt. It will readily form protonated molecular ions [M+H]⁺ in the positive ion mode. High-Resolution Mass Spectrometry (HRMS), often using an Orbitrap or TOF analyzer, is chosen to obtain a highly accurate mass measurement. This allows for the determination of the elemental formula of both the parent compound and any impurities, which is critical for confident identification.[5]

Experimental Protocol: LC-HRMS
  • LC Setup: Use the same HPLC method as described above, but replace the TFA in the mobile phase with 0.1% formic acid . TFA is an ion-suppressing agent and should be avoided for MS analysis.

  • MS Setup (e.g., Thermo Orbitrap):

    • Ionization Mode: ESI, Positive

    • Mass Range: 50-500 m/z

    • Resolution: >60,000

    • Sheath Gas/Aux Gas: Optimize for stable spray.

    • Capillary Voltage: 3.5 kV

  • Analysis:

    • Inject the sample into the LC-MS system.

    • Extract the ion chromatograms for the expected m/z of the parent compound (free base form: C₇H₁₀N₂O, exact mass: 138.0793). The observed ion should be [M+H]⁺ at m/z 139.0866.

    • Examine the mass spectra of any impurity peaks observed in the chromatogram to determine their m/z values.

    • Use the accurate mass data to predict the elemental formulas of the impurities.

Data Interpretation

The base peak in the mass spectrum of the main chromatographic peak should correspond to the [M+H]⁺ of the target compound. Any other peaks in the chromatogram can be analyzed similarly. For example, an impurity with an m/z of 155.0815 could correspond to an N-formylated impurity ([C₈H₁₀N₂O₂+H]⁺), a common side product.

Workflow for LC-MS Impurity Identification

LCMS_Workflow prep Prepare Sample in 0.1% Formic Acid Solution lc_sep Separate on LC using Formic Acid Mobile Phase prep->lc_sep esi Ionize with ESI (+) lc_sep->esi hrms Analyze with HRMS esi->hrms extract_tic Extract Total Ion Chromatogram (TIC) hrms->extract_tic analyze_spectra Analyze Mass Spectrum of each Peak extract_tic->analyze_spectra propose_id Propose Impurity Structures based on Accurate Mass analyze_spectra->propose_id

Caption: Workflow for impurity identification by LC-MS.

Elemental Analysis (CHN): Confirming Stoichiometry

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a pure sample. For a salt like 2-Amino-5-aminomethyl-phenol dihydrochloride, it is an essential tool to confirm the correct formation of the dihydrochloride salt and the absence of inorganic impurities or residual solvents.

Causality Behind Experimental Choices

This is a combustion-based technique where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified. It is a bulk analysis technique, meaning it requires a highly pure sample (typically >98% by chromatography) for the results to be meaningful. The value of this technique lies in its ability to validate the empirical formula, including the counter-ions, which other methods cannot do directly.[6]

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample is thoroughly dried under high vacuum to remove any residual water or organic solvents.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Instrument Setup:

    • Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Analysis:

    • Analyze the sample in triplicate.

    • The instrument reports the weight percentages of C, H, and N.

Data Interpretation

The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₇H₁₂Cl₂N₂O).

ElementTheoretical %Experimental %
Carbon (C)39.8339.75 ± 0.2
Hydrogen (H)5.735.80 ± 0.2
Nitrogen (N)13.2713.19 ± 0.2

A close agreement (typically within ±0.4% of the theoretical value) provides strong evidence for the compound's identity and purity. A significant deviation could indicate an incorrect salt form (e.g., a monohydrochloride), the presence of an impurity, or trapped solvent.

Workflow for Elemental Analysis

CHN_Workflow dry Dry Sample under High Vacuum weigh Accurately Weigh 2-3 mg into Capsule dry->weigh combust Combust Sample in Elemental Analyzer weigh->combust quantify Quantify CO₂, H₂O, N₂ combust->quantify compare Compare Experimental % with Theoretical % quantify->compare confirm Confirm Empirical Formula and Purity compare->confirm

Caption: Workflow for elemental composition analysis.

Summary and Strategic Application

No single technique can provide a complete picture of a compound's purity. A strategic, orthogonal approach is required.

TechniquePrimary Information ProvidedSensitivitySpecificityKey AdvantageKey Limitation
HPLC-UV Relative Purity, Impurity ProfileHigh (ng)HighRobust, quantitative for impurities.Requires a reference standard for identity; relative quantification.
qNMR Absolute Purity, Structure IDModerate (µg)Very HighAbsolute quantification without analyte standard.Lower sensitivity than HPLC; requires pure internal standard.
LC-HRMS Impurity Identification (MW)Very High (pg-fg)Very HighIdentifies unknowns via accurate mass.Not inherently quantitative without standards.
Elemental Empirical Formula, StoichiometryLow (mg)LowConfirms bulk composition and salt form.Requires high purity; insensitive to isomeric impurities.

Recommended Strategy:

  • Initial Synthesis Screen: Use HPLC-UV and LC-MS to quickly assess the reaction outcome. HPLC confirms the presence of the main product and profiles the impurities, while LC-MS provides immediate molecular weight confirmation and helps identify major byproducts.

  • Purified Material Characterization: For the purified final compound, a full suite of tests is necessary.

    • HPLC-UV to establish the purity profile (>98%).

    • ¹H and ¹³C NMR for definitive structural confirmation.

    • qNMR to determine the absolute purity.

    • HRMS to confirm the elemental composition.

    • Elemental Analysis to verify the correct dihydrochloride stoichiometry.

By combining these techniques, researchers can build a comprehensive and trustworthy data package that validates the purity and identity of synthesized 2-Amino-5-aminomethyl-phenol dihydrochloride, ensuring the integrity of subsequent research and development activities.

References

  • BenchChem (2025). Application Note: NMR Spectroscopic Analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride.
  • BenchChem (2025). A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 2-(Aminomethyl)-5-bromonaphthalene.
  • BenchChem (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol.
  • Agilent Technologies (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Kim, J. et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Biotechnology. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Reddy, G. et al. (2010). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Aminophenol Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aminophenol Analogs and the Synthetic Challenge

Aminophenol analogs are cornerstone building blocks in the pharmaceutical and fine chemical industries. Their versatile structures, featuring both amino and hydroxyl functionalities on an aromatic ring, make them indispensable precursors for a wide array of molecules, most notably as the immediate precursor to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[1] The strategic placement of these functional groups dictates the molecule's properties and applications. However, the synthesis of aminophenol analogs is not without its challenges. The primary hurdles lie in achieving high selectivity for the desired isomer and developing environmentally benign processes that avoid the use of harsh reagents and the formation of significant waste streams. This guide provides a comparative analysis of various catalytic systems for the synthesis of aminophenol analogs, offering in-depth technical insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.

Comparing the Catalytic Workhorses: A Performance-Based Analysis

The efficacy of aminophenol synthesis is profoundly influenced by the choice of catalyst. The two predominant synthetic routes are the catalytic hydrogenation of nitroaromatics and the reduction of nitrophenols. Below, we compare the performance of various catalysts in these transformations.

Catalytic Hydrogenation of Nitrobenzene to p-Aminophenol

This single-step process is an attractive, greener alternative to traditional methods.[2][3] The main challenge in this route is to maximize the selectivity towards p-aminophenol (PAP) while minimizing the formation of the primary byproduct, aniline.[3] This reaction involves the initial hydrogenation of nitrobenzene to N-phenylhydroxylamine, which then undergoes an acid-catalyzed rearrangement, known as the Bamberger rearrangement, to yield p-aminophenol.[3][4][5][6][7]

Table 1: Performance Comparison of Catalysts for the Hydrogenation of Nitrobenzene to p-Aminophenol

CatalystSupportTemperature (°C)Pressure (psig)Nitrobenzene Conversion (%)p-Aminophenol Selectivity (%)Aniline Selectivity (%)Reference
10%Ni-1%PtZSM-5120400936345[3]
10%Ni-1%PdZSM-5120400992079[3]
1%PtZrP808710089-[8]
Pt/C-8014.5-77.8-[9]
Catalytic Reduction of p-Nitrophenol to p-Aminophenol

The reduction of p-nitrophenol is a widely employed method for synthesizing p-aminophenol. This reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride (NaBH₄), and a suitable catalyst.[3]

Table 2: Performance Comparison of Catalysts for the Reduction of p-Nitrophenol to p-Aminophenol

CatalystSupportReaction Timep-Nitrophenol Conversion (%)Reference
CuO-nanoleafγ-Al₂O₃2.5 min>94
PtCarbonVariable~100[10][11]
PdZIF-8Not SpecifiedHigh
NiActive Carbon--[12]
CuFe₅O₈-< 9 min~100

In the Lab: Detailed Experimental Protocols and Mechanistic Insights

To provide a practical understanding of catalyst application, this section details step-by-step methodologies for key experiments and delves into the mechanistic principles that govern these transformations.

Experimental Protocol 1: Catalytic Hydrogenation of p-Nitrophenol using Pt/C

This protocol is adapted from established methodologies for the catalytic hydrogenation of p-nitrophenol.[10][11]

Objective: To synthesize p-aminophenol from p-nitrophenol via catalytic hydrogenation using a platinum-on-carbon (Pt/C) catalyst.

Materials:

  • p-Nitrophenol

  • 1% Pt/C catalyst

  • Ethanol (solvent)

  • Hydrogen gas (high purity)

  • Batch-slurry reactor equipped with a magnetic stirrer, gas inlet, and temperature control

Procedure:

  • Reactor Setup: Charge the batch-slurry reactor with a solution of p-nitrophenol in ethanol.

  • Catalyst Addition: Add the 1% Pt/C catalyst to the reactor. The catalyst loading should be optimized based on the reaction scale.

  • Purging: Seal the reactor and purge with nitrogen gas to remove any air, followed by a purge with hydrogen gas.

  • Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure and begin vigorous stirring. Heat the reactor to the target temperature.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by taking aliquots for analysis by High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reactor, vent the hydrogen, and filter the reaction mixture to recover the catalyst. The filtrate containing the p-aminophenol can then be subjected to purification steps such as crystallization.

Causality of Experimental Choices:

  • Catalyst: Pt/C is chosen for its high catalytic activity in hydrogenation reactions.[10]

  • Solvent: Ethanol is used due to the good solubility of both p-nitrophenol and p-aminophenol.[10] The polarity of the solvent can influence the reaction rate.[10][11]

  • Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing side reactions.

The Bamberger Rearrangement: A Mechanistic Deep Dive

The synthesis of p-aminophenol from nitrobenzene hinges on the acid-catalyzed Bamberger rearrangement of the N-phenylhydroxylamine intermediate.[4][5][6][7]

Bamberger_Rearrangement cluster_0 Bamberger Rearrangement Nitrobenzene Nitrobenzene N-Phenylhydroxylamine N-Phenylhydroxylamine Nitrobenzene->N-Phenylhydroxylamine H₂, Catalyst Protonated Intermediate Protonated Intermediate N-Phenylhydroxylamine->Protonated Intermediate H⁺ Nitrenium Ion Nitrenium Ion Protonated Intermediate->Nitrenium Ion -H₂O p-Aminophenol p-Aminophenol Nitrenium Ion->p-Aminophenol +H₂O, -H⁺

Caption: The Bamberger rearrangement pathway.

The mechanism proceeds via the O-protonation of N-phenylhydroxylamine, which leads to the formation of a nitrenium ion.[5] This electrophilic intermediate is then attacked by a nucleophile, typically water, at the para position, followed by deprotonation to yield the final p-aminophenol product.[5]

Experimental Workflow and Catalyst Recovery

The reusability of a catalyst is a critical factor in sustainable chemical synthesis. The following workflow illustrates a typical cycle for the catalytic reduction of p-nitrophenol, including catalyst recovery.

Experimental_Workflow cluster_1 Catalytic Reduction Workflow Start Start Reaction_Setup Reaction Setup: p-Nitrophenol, Solvent, Reducing Agent, Catalyst Start->Reaction_Setup Reaction Catalytic Reduction Reaction_Setup->Reaction Filtration Catalyst Filtration Reaction->Filtration Product_Isolation Product Isolation and Purification Filtration->Product_Isolation Catalyst_Washing Catalyst Washing Filtration->Catalyst_Washing End End Product_Isolation->End Catalyst_Drying Catalyst Drying Catalyst_Washing->Catalyst_Drying Catalyst_Reuse Catalyst Reuse Catalyst_Drying->Catalyst_Reuse Catalyst_Reuse->Reaction_Setup

Caption: A typical experimental workflow for catalytic reduction and catalyst recycling.

Conclusion: Navigating the Catalyst Landscape for Optimal Synthesis

The selection of an appropriate catalyst is paramount for the efficient and sustainable synthesis of aminophenol analogs. Noble metal catalysts, particularly platinum and palladium, often exhibit high activity and selectivity. However, their cost can be a significant drawback. Non-noble metal catalysts, such as those based on nickel and copper, offer a more cost-effective alternative, with recent advancements in nanoscience leading to highly active and reusable catalytic systems. The choice of catalyst support also plays a crucial role, influencing not only the dispersion and stability of the active metal but also potentially participating in the reaction mechanism. For researchers and drug development professionals, a thorough evaluation of catalyst performance, reusability, and cost, alongside consideration of the specific synthetic route and desired product purity, will guide the path to successful and sustainable aminophenol analog synthesis.

References

  • Bamberger Rearrangement | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bamberger rearrangement - Wikipedia. (2023, December 2). Retrieved January 19, 2026, from [Link]

  • Bamberger Rearrangement - Surendranath College. (n.d.). Retrieved January 19, 2026, from [Link]

  • An aniline dication-like transition state in the Bamberger rearrangement - Beilstein Journals. (2018, August 28). Retrieved January 19, 2026, from [Link]

  • Bamberger rearrangement: Basic concept and reaction mechanism - YouTube. (2019, September 11). Retrieved January 19, 2026, from [Link]

  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Organic Process Research & Development - ACS Publications. (2003, February 1). Retrieved January 19, 2026, from [Link]

  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Publishing. (2018, November 14). Retrieved January 19, 2026, from [Link]

  • Process Design and Economics of Production of p-Aminophenol - arXiv. (2021, October 29). Retrieved January 19, 2026, from [Link]

  • Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst - Bulletin of Chemical Reaction Engineering & Catalysis. (2022, December 30). Retrieved January 19, 2026, from [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PubMed. (2024, August 24). Retrieved January 19, 2026, from [Link]

  • On the Overlooked Critical Role of the pH Value on the Kinetics of the 4-Nitrophenol NaBH4-Reduction Catalyzed by Noble-Metal Nanoparticles (Pt, Pd, and Au) | The Journal of Physical Chemistry C - ACS Publications. (2020, January 12). Retrieved January 19, 2026, from [Link]

  • p-Aminophenol synthesis in an organic/aqueous system using Pt supported on mesoporous carbons - ResearchGate. (2009, January 1). Retrieved January 19, 2026, from [Link]

  • Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol A Thesis Submitted to the A Thesis Submitted to the - National Chemical Laboratory. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol - ResearchGate. (2003, January 1). Retrieved January 19, 2026, from [Link]

  • Hydrogenation of nitrobenzene to 4-aminophenol in a fully reusable solvent system, by using Pt, Rh, Pd supported on carbon - IRIS. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. (2022, December 16). Retrieved January 19, 2026, from [Link]

  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol | Semantic Scholar. (2003, January 24). Retrieved January 19, 2026, from [Link]

  • Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. (2022, December 30). Retrieved January 19, 2026, from [Link]

  • CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents. (2017, June 27).
  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing). (2025, March 19). Retrieved January 19, 2026, from [Link]

  • New Route to m-Aminophenol | 2 | Catalysis of Organic Reactions | Step - Taylor & Francis eBooks. (1993, January 1). Retrieved January 19, 2026, from [Link]

  • Selective Hydrogenation of Nitrobenzene to para-Aminophenol on a Zirconium-Phosphate-Supported Platinum Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. (2020, May 27). Retrieved January 19, 2026, from [Link]

  • Green synthesis of P-aminophenol using natural aragonite as a support from nano-nickel catalyst by reduction of P-nitrophenol | Request PDF - ResearchGate. (2022, August 7). Retrieved January 19, 2026, from [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts | Organic Process Research & Development - ACS Publications. (2004, July 1). Retrieved January 19, 2026, from [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. (2004, July 1). Retrieved January 19, 2026, from [Link]

  • CN1328244C - Production process of p-aminophenol - Google Patents. (2007, July 25).
  • Gas phase synthesis of para-aminophenol from nitrobenzene on Pt/zeolite catalysts. (2004, November 1). Retrieved January 19, 2026, from [Link]

  • A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles - PMC - NIH. (2015, May 27). Retrieved January 19, 2026, from [Link]

  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - MDPI. (2022, November 1). Retrieved January 19, 2026, from [Link]

  • Kinetic Analysis of Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles Immobilized in Spherical Polyelectrolyte Brushes | The Journal of Physical Chemistry C - ACS Publications. (2010, April 29). Retrieved January 19, 2026, from [Link]

  • Green synthesis of P-aminophenol using natural aragonite as a support from nano-nickel catalyst by reduction of P-nitrophenol | Semantic Scholar. (2022, August 7). Retrieved January 19, 2026, from [Link]

  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. (2018, September 10). Retrieved January 19, 2026, from [Link]

  • One-Step Synthesis of Ultra-Small RhNPs in the Microreactor System and Their Deposition on ACF for Catalytic Conversion of 4–Nitrophenol to 4–Aminophenol - MDPI. (2024, May 24). Retrieved January 19, 2026, from [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[4][6]-Rearrangement—Oxa-Michael Addition Cascade Reactions - MDPI. (2023, May 22). Retrieved January 19, 2026, from [Link]

  • Synthesis of p-Aminophenol by Catalytic Hydrogenation of Nitrobenzene | Semantic Scholar. (1999, November 5). Retrieved January 19, 2026, from [Link]

  • Hydrogenation of nitrobenzene to p-aminophenol using Pt/C catalyst and carbon-based solid acid | Request PDF - ResearchGate. (2014, August 6). Retrieved January 19, 2026, from [Link]

  • Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon | Request PDF - ResearchGate. (2008, August 6). Retrieved January 19, 2026, from [Link]

  • Green Route for the Preparation of p-Aminophenol from Nitrobenzene by Catalytic Hydrogenation in Pressurized CO2/H2O System | Organic Process Research & Development - ACS Publications. (2017, March 20). Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 2-Amino-5-aminomethyl-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of "2-Amino-5-aminomethyl-phenol dihydrochloride." Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist. It delves into the causality behind experimental choices, grounding each step in established regulatory standards to ensure the development of a robust, reliable, and defensible analytical method.

The subject of our analysis, 2-Amino-5-aminomethyl-phenol dihydrochloride, as a substituted aminophenol, presents a distinct analytical challenge: a susceptibility to oxidative degradation. This chemical liability underscores the necessity of not just any analytical method, but a stability-indicating one. Such a method must be able to unequivocally separate the intact active pharmaceutical ingredient (API) from any potential degradation products that may form under stress conditions, ensuring that the measurement of the API is accurate and unaffected by its impurities.

Regulatory bodies worldwide, including the FDA and ICH, mandate the validation of analytical methods to ensure the quality and efficacy of pharmaceutical products.[1][2] This process demonstrates through documented evidence that a procedure is suitable for its intended purpose.[3]

Comparative Analysis of Analytical Methods

While several analytical techniques exist, HPLC is overwhelmingly preferred for pharmaceutical analysis due to its high specificity, sensitivity, and versatility. A brief comparison highlights its advantages for a molecule like 2-Amino-5-aminomethyl-phenol dihydrochloride.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryTypical Acceptance Criteria (ICH)
Specificity High (excellent separation from impurities and degradants).[4]Low (potential interference from other absorbing compounds).[4]The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99.[4][6]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (depends on concentration).[4][7]
Precision (% RSD) ≤ 1.0% (Repeatability)≤ 2.0%≤ 2%.[4][7]
Limit of Quantitation (LOQ) Typically in the ng/mL to low µg/mL range.Typically in the µg/mL range.Must be adequate for the intended analysis (e.g., quantifying impurities).[8]

The Validation Master Plan: An Overview

A successful validation project follows a structured path from planning to execution and reporting. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3][9] This workflow ensures that all parameters are systematically evaluated against predefined acceptance criteria.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation VP Validation Protocol Definition (Scope, Parameters, Acceptance Criteria) Method Finalized Analytical Method (Chromatographic Conditions) VP->Method Specificity Specificity & Forced Degradation Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Summary Report Robustness->Report Approval Method Approval & Implementation Report->Approval

Caption: A typical workflow for HPLC method validation.

Proposed Stability-Indicating RP-HPLC Method (Hypothetical)

To ground our validation discussion, we propose the following reversed-phase HPLC method.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (Diode Array Detector)
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (95:5)

Validation Parameters: Protocols and Acceptance Criteria

The following sections detail the experimental design for each validation parameter, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][10][11]

Specificity (including Forced Degradation)
  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5] For a stability-indicating method, this is proven via forced degradation studies.[12][13]

  • Causality: The phenol and amino groups in the target molecule are susceptible to oxidation, while the molecule may also be sensitive to pH extremes.[14] Stress testing intentionally degrades the sample to ensure that any resulting degradants are chromatographically resolved from the parent peak, proving the method's specificity.[12][15]

  • Experimental Protocol:

    • Prepare Stock Solution: Prepare a solution of 2-Amino-5-aminomethyl-phenol dihydrochloride at a concentration of approximately 1 mg/mL.

    • Subject to Stress Conditions: Expose the solution to the following conditions in separate experiments, aiming for 10-20% degradation[13]:

      • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

      • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.

      • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

      • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

      • Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B) for a specified duration.

    • Neutralization: Neutralize the acid and base-stressed samples before dilution.

    • Analysis: Dilute all stressed samples to a target concentration (e.g., 100 µg/mL) and inject into the HPLC system. Also, inject an unstressed sample and a blank.

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) to perform peak purity analysis on the main analyte peak in all chromatograms.

  • Acceptance Criteria:

    • The analyte peak should be resolved from all degradation product peaks (Resolution > 2.0).

    • The peak purity index (or equivalent metric) for the analyte peak in stressed samples should pass the detector software's threshold, indicating no co-eluting impurities.

  • Data Presentation (Example):

Stress Condition% DegradationResolution of Main Peak from Closest ImpurityPeak Purity Result
Acid (1N HCl, 80°C)15.2%3.1Pass
Base (1N NaOH, 80°C)11.8%2.8Pass
Oxidative (3% H₂O₂)18.5%2.5Pass
Thermal (80°C)5.1%N/A (No major degradants)Pass
Photolytic (ICH Q1B)8.9%4.2Pass
Linearity and Range
  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6][8] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[10]

  • Causality: Establishing linearity confirms that the detector response is predictable and reliable across the concentrations that will be encountered during routine analysis, from trace impurities to the full-strength assay.

  • Experimental Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution to cover the working range. For an assay method, this is typically 80% to 120% of the target test concentration. For impurity quantification, the range must cover from the reporting limit to 120% of the specification limit.[9] Let's assume a target concentration of 100 µg/mL.

    • Inject each concentration level in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

  • Acceptance Criteria:

    • Correlation coefficient (R²) ≥ 0.999.

    • The y-intercept should be minimal relative to the response at 100% concentration.

    • Visual inspection of the plot should show a linear relationship.

  • Data Presentation (Example):

Concentration Level (% of Target)Concentration (µg/mL)Mean Peak Area (n=3)
50%50498,500
80%80801,200
100%1001,002,500
120%1201,205,000
150%1501,501,800
Regression Analysis Result
Correlation Coefficient (R²) 0.9998
Slope 10010
Y-Intercept 520
Accuracy
  • Objective: To express the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is often demonstrated via recovery studies.[16]

  • Causality: Accuracy studies confirm that the method provides a result that is true and free from systemic error or bias, which could be introduced by the sample matrix or the sample preparation procedure.

  • Experimental Protocol:

    • Prepare a placebo (matrix) solution.

    • Spike the placebo with known amounts of the API reference standard at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze all nine samples and calculate the percentage recovery for each.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each level.

    • The %RSD for the recovery at each level should be ≤ 2.0%.

  • Data Presentation (Example):

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean % Recovery% RSD
80% 80.079.2, 80.1, 79.599.0, 100.1, 99.499.5% 0.56%
100% 100.0100.5, 99.8, 101.1100.5, 99.8, 101.1100.5% 0.65%
120% 120.0119.5, 120.8, 121.099.6, 100.7, 100.8100.4% 0.67%
Precision
  • Objective: To express the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10] It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Causality: Precision demonstrates the method's capability to produce consistent, reproducible results, which is fundamental for reliable quality control testing over time.

  • Experimental Protocol:

    • A. Repeatability (Intra-assay precision):

      • Prepare six individual samples from the same homogeneous batch at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst, on the same instrument.

      • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).

    • B. Intermediate Precision (Ruggedness):

      • Repeat the repeatability experiment with a different analyst, on a different day, and/or using a different instrument.

      • Prepare six new samples and analyze them.

      • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 1.0%.

    • Intermediate Precision: %RSD ≤ 2.0%.

  • Data Presentation (Example):

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Sample 1 100.2%99.5%
Sample 2 99.8%100.8%
Sample 3 100.5%100.1%
Sample 4 99.5%99.9%
Sample 5 100.1%101.2%
Sample 6 100.3%100.4%
Mean Assay (%) 100.07%100.32%
Std. Deviation 0.360.63
% RSD 0.36% 0.63%
Overall % RSD (n=12) \multicolumn{2}{c}{0.55% }
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective:

    • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[17]

    • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]

  • Causality: Determining LOD and LOQ is critical for impurity methods. It establishes the sensitivity of the method and ensures it can reliably measure impurities at or below the levels required by regulatory specifications.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Determine the magnitude of the baseline noise by analyzing a blank sample.

    • Prepare and inject solutions with decreasing concentrations of the analyte.

    • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: Determine the concentration that yields a S/N ratio of approximately 10:1.[8]

    • Confirm the LOQ by preparing six samples at the determined LOQ concentration and analyzing them. The precision (%RSD) and accuracy (% Recovery) must meet acceptance criteria.

  • Acceptance Criteria:

    • LOD: S/N ratio ≈ 3:1.

    • LOQ: S/N ratio ≈ 10:1.

    • Precision at LOQ: %RSD ≤ 10%.

    • Accuracy at LOQ: Recovery within 80-120%.

  • Data Presentation (Example):

ParameterConcentration (µg/mL)S/N RatioPrecision (%RSD, n=6)Accuracy (% Recovery)
LOD 0.053.2N/AN/A
LOQ 0.1510.56.8%95.7%
Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

  • Causality: Robustness testing provides an indication of the method's reliability during normal usage and its suitability for transfer to other laboratories or instruments.[10]

  • Experimental Protocol:

    • Prepare a system suitability solution and a standard sample.

    • Analyze the samples while making small, deliberate changes to the method parameters, one at a time.

      • Flow Rate (± 0.1 mL/min) -> 0.9 and 1.1 mL/min.

      • Column Temperature (± 5°C) -> 25°C and 35°C.

      • Mobile Phase pH (± 0.2 units) -> pH 2.8 and pH 3.2.

      • Mobile Phase Composition (± 2% organic)

    • Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay result.

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The assay result should not deviate significantly from the result obtained under the nominal conditions (e.g., < 2% difference).

System Suitability
  • Objective: To ensure that the chromatographic system is adequate for the intended analysis.[18][19] System suitability tests are an integral part of the method.

  • Causality: These tests are performed before and during routine analysis to verify that the system (instrument, column, mobile phase) is performing correctly and can generate valid data.

  • Experimental Protocol:

    • Prepare a system suitability solution containing the analyte and a known impurity or a compound that elutes close to it.

    • Inject this solution five or six times at the beginning of each analytical run.

    • Calculate the key performance indicators.

  • Acceptance Criteria (based on USP <621>):

    • Tailing Factor (Symmetry): 0.8 - 1.8.[20]

    • Theoretical Plates (Efficiency): > 2000.

    • Resolution (between analyte and closest peak): > 2.0.

    • Precision (%RSD of replicate injections): ≤ 1.0%.[7]

G center Validated Range Linearity Linearity (R² ≥ 0.999) Linearity->center Defines Proportionality Accuracy Accuracy (98-102% Recovery) Accuracy->center Ensures Trueness Precision Precision (%RSD ≤ 2.0%) Precision->center Ensures Reliability

Caption: Interrelationship of core validation parameters.

Conclusion

The validation of an HPLC method is a systematic and documented process that is fundamental to pharmaceutical quality control. By rigorously evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we transform an analytical procedure into a validated method. This process ensures that the method for analyzing 2-Amino-5-aminomethyl-phenol dihydrochloride is not only suitable for its intended purpose but is also reliable, reproducible, and compliant with global regulatory standards. The data generated through this validation framework provides a high degree of assurance in the quality of the analytical results, which is paramount in the development and manufacturing of safe and effective medicines.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]

  • ProPharma. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. [Link]

  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • YouTube. (2022, March 3). How to do HPLC method validation. [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Luminous Bio. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

Sources

A Comparative Guide to 2D NMR Techniques for the Unambiguous Structural Confirmation of 2-Amino-5-aminomethyl-phenol Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regioisomeric Ambiguity

In the landscape of pharmaceutical research and drug development, substituted aminophenols serve as critical scaffolds and versatile building blocks for a wide array of therapeutic agents. The synthesis of derivatives such as "2-Amino-5-aminomethyl-phenol dihydrochloride" often involves electrophilic substitution reactions on the phenol ring. A persistent challenge in these syntheses is the potential for the formation of multiple regioisomers, where substituents are placed at different positions on the aromatic ring. Relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation can be perilous. Overlapping signals in the aromatic region and the inability to definitively establish long-range connectivity can lead to incorrect structural assignments, jeopardizing entire research programs.[1][2]

This guide provides an in-depth, comparative analysis of key two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—as a synergistic toolkit for the unequivocal structural elucidation of 2-Amino-5-aminomethyl-phenol dihydrochloride. We will move beyond a simple procedural outline to explain the causality behind experimental choices, demonstrating how this multi-faceted approach creates a self-validating system for structural confirmation, a cornerstone of scientific integrity in drug development.

The 2D NMR Toolkit: A Synergistic Approach

While 1D NMR provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), 2D NMR spreads this information across a second frequency dimension, revealing correlations between nuclei.[3] This is indispensable for piecing together a complex molecular puzzle. The three core experiments discussed here each provide a unique and complementary piece of structural information.

2D NMR Experiment Type of Correlation Primary Application for this Structure Limitation if Used in Isolation
COSY (Correlation Spectroscopy)¹H—¹H J-coupling (2-3 bonds)Identifies neighboring protons on the aromatic ring, establishing the proton spin system.Cannot establish connectivity across non-protonated carbons (quaternary carbons) or between substituents and the ring.
HSQC (Heteronuclear Single Quantum Coherence)¹H—¹³C direct correlation (1 bond)Unequivocally links each proton to its directly attached carbon atom.Provides no information about the connectivity between different carbon-proton fragments.
HMBC (Heteronuclear Multiple Bond Correlation)¹H—¹³C long-range correlation (2-4 bonds)The decisive experiment. Establishes the molecular skeleton by showing correlations from protons to carbons two, three, and sometimes four bonds away. It is the key to placing the substituents correctly on the aromatic ring.Can sometimes show weak or absent correlations for certain ¹H-¹³C pairs, making it essential to use in conjunction with COSY and HSQC.

Experimental Workflow for Unambiguous Confirmation

A robust analytical workflow is critical for generating high-quality, interpretable data. The logical progression from 1D to 2D experiments ensures that each step builds upon the last, culminating in a complete and validated structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Confirmation A Sample Preparation (e.g., 10-20 mg in 0.6 mL DMSO-d6) B 1D ¹H & ¹³C/DEPT Spectra A->B Initial Assessment C 2D COSY Spectrum B->C Proton Connectivity D 2D HSQC Spectrum C->D Proton-Carbon Assignment E 2D HMBC Spectrum D->E Long-Range Connectivity F Integrate All Datasets E->F G Final Structure Confirmation F->G Unambiguous Assignment

Caption: Expected COSY correlations for the aromatic protons.

Step 2: HSQC - Linking Protons to Carbons

The HSQC spectrum is a straightforward but vital map. It produces a cross-peak for every proton that is directly attached to a carbon atom. This allows us to definitively assign the signals for C-3, C-4, C-6, and the aminomethyl carbon (C-7) based on their attached, and now partially assigned, protons.

G H_nodes H3 H4 H6 H7 C_nodes C3 C4 C6 C7 H_nodes:H3->C_nodes:C3 1J H_nodes:H4->C_nodes:C4 1J H_nodes:H6->C_nodes:C6 1J H_nodes:H7->C_nodes:C7 1J

Caption: HSQC correlations showing direct one-bond C-H connections.

Step 3: HMBC - The Decisive Long-Range View

The HMBC spectrum provides the definitive evidence to lock in the substitution pattern. By observing correlations from protons to carbons that are 2 or 3 bonds away, we can piece the entire molecular framework together. [4] Key Expected HMBC Correlations for 2-Amino-5-aminomethyl-phenol:

  • From Methylene Protons (H-7): This is the most crucial set of correlations. The H-7 protons should show correlations to the carbons they are two bonds away from (C-5) and three bonds away from (C-4 and C-6). The presence of these three correlations definitively places the aminomethyl group at the C-5 position.

  • From Aromatic Proton H-6: This proton should show correlations to the carbons it is two bonds away from (C-1 and C-5) and three bonds away from (C-2 and C-4). The correlation to C-5 and C-1 confirms its position adjacent to both the aminomethyl-bearing carbon and the hydroxyl-bearing carbon.

  • From Aromatic Proton H-3: This proton will show correlations to C-1, C-2, and C-5, confirming its position on the other side of the ring.

Caption: Key HMBC correlations confirming the 5-aminomethyl substitution.

Comparison: Ruling Out a Potential Regioisomer

To highlight the discerning power of this method, consider the potential regioisomer, 2-Amino-4-aminomethyl-phenol . In this case, the key HMBC correlations from the methylene (H-7) protons would be drastically different. They would show correlations to C-3, C-5 and, crucially, to C-4, but not to C-6. This distinct pattern of long-range couplings makes the differentiation between isomers straightforward and unambiguous. [5][6]

Conclusion

The structural confirmation of synthesized compounds is not a trivial checkpoint; it is the foundation upon which all subsequent biological and pharmacological data rests. For complex molecules like 2-Amino-5-aminomethyl-phenol dihydrochloride and its derivatives, where isomeric ambiguity is a significant risk, a 1D NMR spectrum alone is insufficient.

This guide has demonstrated that a synergistic application of 2D NMR techniques—COSY, HSQC, and HMBC—provides a robust, self-validating methodology for structural elucidation. COSY establishes the proton framework, HSQC links protons to their parent carbons, and HMBC provides the definitive long-range correlations that piece the entire molecular puzzle together. By understanding the specific information each experiment provides and the causal logic of the workflow, researchers can confidently and accurately confirm the structures of their target molecules, ensuring the integrity and success of their drug discovery efforts.

References

  • Enhanced NMR-based profiling of polyphenols in commercially available grape juices using solid-phase extraction. (2011). Magnetic Resonance in Chemistry.
  • Polyphenol Testing: Why HPLC Beats NMR for Olive Oil Analysis. (2025). O-Liv.
  • Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts.
  • NMR spectroscopy: a powerful tool for the analysis of polyphenols in extra virgin olive oil. (N/A).
  • Enhanced NMR-based profiling of polyphenols in commercially available grape juices using solid-phase extraction. (2025).
  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (N/A).
  • Spectroscopy of Alcohols and Phenols. (N/A). Organic Chemistry: A Tenth Edition.
  • H-1, C-13 NMR studies of new 3-aminophenol isomers linked to pyridinium salts. (2025).
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Common 2D (COSY, HSQC, HMBC). (N/A). SDSU NMR Facility – Department of Chemistry.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (N/A). Oxford Instruments Magnetic Resonance.
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the antioxidant capacity of "2-Amino-5-aminomethyl-phenol dihydrochloride" with other relevant phenolic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural determinants of antioxidant activity, presents standardized experimental protocols for its evaluation, and offers a comparative analysis based on available data and structure-activity relationships.

Introduction: The Critical Role of Antioxidants in Mitigating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, a large and ubiquitous group of molecules, are potent antioxidants that can mitigate oxidative stress.[1] Their therapeutic potential has led to extensive research into their mechanisms of action and structure-activity relationships.

This guide focuses on aminophenols, a subclass of phenolic compounds containing both a hydroxyl (-OH) and an amino (-NH2) group. We will specifically examine "2-Amino-5-aminomethyl-phenol dihydrochloride" and compare its predicted antioxidant potential with structurally related phenols.

The Chemical Rationale: How Phenolic Compounds Neutralize Free Radicals

The antioxidant activity of phenolic compounds stems from their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.[1][2] The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), forming a stable aryloxy radical (ArO•) that is resonance-stabilized.[1]

  • Single Electron Transfer (SET): The phenolic compound transfers an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical.[3]

The efficiency of a phenolic antioxidant is largely determined by the stability of the resulting aryloxy radical. This stability is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.[4][5]

Structure-Activity Relationship (SAR) in Aminophenols

The antioxidant capacity of aminophenols is significantly influenced by the relative positions of the hydroxyl and amino groups.[6]

  • Ortho (2-) and Para (4-) Isomers: These isomers exhibit potent radical scavenging activity.[6][7][8] This is attributed to their ability to form stable quinone-imine or quinone-like radical species after hydrogen or electron donation.[6]

  • Meta (3-) Isomer: The meta-isomer is considerably less active as it cannot form such stable resonance structures.[6][7][8]

Electron-donating groups on the aromatic ring generally enhance antioxidant activity by increasing the electron density on the phenol and stabilizing the resulting radical.[9] Conversely, electron-withdrawing groups tend to decrease antioxidant activity.

For "2-Amino-5-aminomethyl-phenol dihydrochloride," the presence of an amino group and a hydroxyl group in the ortho position suggests a potentially high antioxidant capacity. The additional aminomethyl group at the 5-position, being an electron-donating group, is also likely to contribute positively to its radical scavenging ability.

Comparative Antioxidant Activity: An Overview

To provide a clear comparison, the antioxidant activities of various phenolic compounds are often evaluated using standardized in vitro assays. The results are typically expressed as the IC50 value (the concentration required to inhibit 50% of the radical) or in terms of Trolox Equivalent Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant capacity.

CompoundAssayIC50 / ActivityReference
2-Aminophenol DPPHPotent reactivity[7]
4-Aminophenol DPPHPotent reactivity[7]
3-Aminophenol DPPHLittle reactivity[7]
Ascorbic Acid (Vitamin C) DPPHStandard antioxidant[10]
Trolox ABTS, ORACStandard antioxidant[11][12]
p-Aminophenol (p-AP) DPPH~6 times higher than APAP[6]
Acetaminophen (APAP) DPPHLower activity than p-AP[6]

Experimental Protocols for Assessing Antioxidant Capacity

To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating antioxidant capacity. Below are detailed protocols for three widely used methods: the DPPH, ABTS, and ORAC assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple and rapid spectrophotometric method based on the reduction of the stable DPPH radical.[13][14]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH stock solution (e.g., 0.1 mM in methanol) R1 Add DPPH solution to each well of a 96-well plate P1->R1 P2 Prepare test compound and standard (e.g., Ascorbic Acid) serial dilutions R2 Add test compound/standard dilutions to respective wells P2->R2 R3 Incubate in the dark at room temperature (e.g., 30 min) R2->R3 A1 Measure absorbance at ~517 nm using a microplate reader R3->A1 A2 Calculate % inhibition A1->A2 A3 Determine IC50 value from dose-response curve A2->A3

Caption: Workflow for the DPPH antioxidant assay.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.[10]

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent.

    • Perform serial dilutions of the test compound and standard.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.[10]

    • Add 100 µL of the different concentrations of the test compound or standard to the wells.

    • For the control, add 100 µL of the solvent instead of the test compound.[10]

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Data Analysis:

    • Measure the absorbance at 517 nm.[10][13]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[10] % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[11]

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare ABTS stock solution (7 mM) and potassium persulfate (2.45 mM) P2 Mix to generate ABTS•+ radical cation (incubate 12-16h in dark) P1->P2 P3 Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm P2->P3 R1 Add diluted ABTS•+ solution to each well P3->R1 P4 Prepare test compound and standard (e.g., Trolox) serial dilutions R2 Add test compound/standard dilutions P4->R2 R3 Incubate at room temperature (e.g., 6 min) R2->R3 A1 Measure absorbance at 734 nm R3->A1 A2 Calculate % inhibition A1->A2 A3 Determine TEAC value from standard curve A2->A3

Caption: Workflow for the ABTS antioxidant assay.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[15]

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.[15]

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.[15]

    • Add 10 µL of the test compound or standard to the wells.

    • Incubate at room temperature for 6 minutes.[6]

  • Data Analysis:

    • Measure the absorbance at 734 nm.[11]

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Plot a standard curve using Trolox and express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC).[6]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[17][18]

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis P1 Prepare fluorescein working solution R1 Add fluorescein and test compound/standard to wells P1->R1 P2 Prepare AAPH (free radical initiator) solution R3 Initiate reaction by adding AAPH P2->R3 P3 Prepare test compound and standard (e.g., Trolox) serial dilutions P3->R1 R2 Incubate at 37°C R1->R2 R2->R3 R4 Monitor fluorescence decay kinetically over time R3->R4 A1 Calculate the Area Under the Curve (AUC) for each sample R4->A1 A2 Subtract the AUC of the blank from the AUC of samples and standards A1->A2 A3 Plot Net AUC against standard concentration to create a standard curve A2->A3 A4 Determine the ORAC value of the sample in Trolox Equivalents A3->A4

Caption: Workflow for the ORAC antioxidant assay.

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer. This should be prepared fresh daily.[19]

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein solution to each well.[12][17]

    • Add 25 µL of the test compound, standard, or blank (phosphate buffer) to the wells.[12][17]

    • Incubate the plate at 37°C for at least 30 minutes.[17][18]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[12][17]

  • Data Analysis:

    • Immediately begin reading the fluorescence kinetically at an emission wavelength of 520 nm and an excitation wavelength of 480 nm, with readings taken every 1-5 minutes for at least 60 minutes.[17][18]

    • Calculate the area under the fluorescence decay curve (AUC).

    • Subtract the AUC of the blank from the AUC of each sample and standard to obtain the net AUC.[17]

    • Plot the net AUC against the concentration of the Trolox standard to create a standard curve.

    • Determine the ORAC value of the test compound in Trolox Equivalents (TE) from the standard curve.[17]

Concluding Remarks

While direct experimental data for "2-Amino-5-aminomethyl-phenol dihydrochloride" is not yet widely published, a thorough understanding of the structure-activity relationships of aminophenols allows for a strong prediction of its antioxidant potential. The ortho positioning of the amino and hydroxyl groups is a key indicator of potent radical scavenging activity. The presence of an additional electron-donating aminomethyl group further supports this hypothesis.

The experimental protocols provided in this guide offer a robust framework for the empirical validation of the antioxidant capacity of "2-Amino-5-aminomethyl-phenol dihydrochloride" and other novel phenolic compounds. Rigorous and standardized testing is paramount for the accurate characterization of these molecules and their potential development as therapeutic agents.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • Perron, N. R., & Brumaghim, J. L. (2009). A review of the antioxidant mechanisms of polyphenol compounds related to iron binding. Cell Biochemistry and Biophysics, 53(2), 75-100.
  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available at: [Link]

  • Sugahara, T., et al. (2022).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative structure-activity relationships of antioxidant phenolic compounds.
  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Cell Biolabs, Inc. Available at: [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1997). Antioxidant properties of phenolic compounds. Trends in Plant Science, 2(4), 152-159.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. International Journal of the Physical Sciences, 7(12), 1833-1843.
  • Wang, L., et al. (2002). Relationship structure-antioxidant activity of hindered phenolic compounds. Journal of the American Oil Chemists' Society, 79(8), 759-763.
  • Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022). Biometals, 35(2), 329-334. Available at: [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher. Available at: [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370.
  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024). MDPI. Available at: [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Available at: [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. Available at: [Link]

  • Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. (2022). ResearchGate. Available at: [Link]

  • Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. Available at: [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Available at: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). ResearchGate. Available at: [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219.
  • Aminophenols. (n.d.). ResearchGate. Available at: [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PMC. Available at: [Link]

  • Antioxidants effect of two aminomethyl derivatives of 2-methoxyphenol on thermal and storage oxidative stability of coconut oil. (2020). Universitas Indonesia. Available at: [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2021). NIH. Available at: [Link]

Sources

in vitro testing and validation of biological assays for "2-Amino-5-aminomethyl-phenol dihydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Testing and Validation of Biological Assays for "2-Amino-5-aminomethyl-phenol dihydrochloride" Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro testing and validation of novel derivatives synthesized from the "2-Amino-5-aminomethyl-phenol dihydrochloride" scaffold. As this chemical structure incorporates both a phenolic hydroxyl group and amino functionalities, its derivatives present a rich landscape for exploring diverse biological activities. This document moves beyond rigid templates to offer a logical, causality-driven approach to assay selection, execution, and data interpretation, ensuring scientific integrity and trustworthiness at every step.

Foundational Strategy: From Scaffold to Biological Function

The "2-Amino-5-aminomethyl-phenol" core is a versatile starting point for medicinal chemistry. The phenolic group is a well-known hydrogen donor and metal chelator, suggesting potential antioxidant activity[1]. The aminomethyl side chain introduces basicity and a potential interaction point for various biological targets. The primary amino group on the aromatic ring can be further modified to create a diverse chemical library.

Our core directive is not to assume a single mechanism of action but to establish a robust, multi-tiered screening funnel to elucidate the biological profile of newly synthesized derivatives. This process begins with broad, foundational assays and progresses to more specific, mechanism-of-action studies.

Below is a conceptual workflow for navigating the initial characterization of a new derivative library.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hit Prioritization & Secondary Assays cluster_2 Phase 3: Lead Validation A Compound Library (Derivatives of 2-Amino-5-aminomethyl-phenol) B Primary Cytotoxicity Screen (e.g., MTT Assay) A->B C General Activity Screen (e.g., Antioxidant - DPPH Assay) A->C D Data Analysis: Determine IC50/EC50 B->D Viability Data C->D Activity Data E Mechanism-Specific Assays (e.g., Enzyme Inhibition, Anti-inflammatory) D->E Prioritized Hits F Advanced Cell Health Assays (e.g., Apoptosis vs. Necrosis) D->F Potent Cytotoxic Hits G Structure-Activity Relationship (SAR) Analysis E->G F->G H In-depth Validation & Selectivity Profiling G->H

Caption: High-level workflow for screening novel aminophenol derivatives.

Foundational Assays: Assessing Cytotoxicity

Before exploring therapeutic potential, it is imperative to understand a compound's toxicity profile. Cytotoxicity assays are fundamental in drug discovery for identifying dose ranges and flagging compounds with unacceptable toxicity early in the process[2][3].

Comparison of Common Cytotoxicity Assays

We will compare three widely used methods that measure different cellular endpoints: metabolic activity (MTT), membrane integrity (LDH), and ATP content (Real-Time Glo). The choice of assay is critical, as the compound's mechanism may interfere with certain assay chemistries.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures mitochondrial reductase activity, which converts a yellow tetrazolium salt (MTT) to purple formazan crystals.Inexpensive, well-established, high-throughput.Can be affected by compounds that alter cellular redox state; requires a solubilization step.
LDH Release Assay Quantifies lactate dehydrogenase (LDH) released from cells with damaged plasma membranes[2].Measures a direct marker of cell death (necrosis); non-lytic; allows for multiplexing.Less sensitive for detecting apoptosis; LDH in serum can interfere.
ATP-Based Assays Measures intracellular ATP levels using a luciferase-luciferin reaction; ATP levels correlate with cell viability.Highly sensitive, rapid, simple "add-mix-read" protocol.ATP levels can fluctuate with metabolic changes unrelated to viability; enzyme inhibitors can interfere.
Protocol Spotlight: The MTT Cytotoxicity Assay

This protocol provides a self-validating system through the inclusion of appropriate controls.

Objective: To determine the concentration at which a test compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Test compounds (e.g., Derivative A, B, C) dissolved in DMSO.

  • Control compound (e.g., Doxorubicin).

  • HeLa or A549 cells (or other relevant cell line).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO or acidified isopropanol for solubilization.

  • 96-well cell culture plates.

  • Multichannel pipette and plate reader (570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds and the positive control (Doxorubicin) in culture medium. Final concentrations should typically range from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the compounds) and a "no-cell" blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent and based on the cell line's doubling time.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_sample / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Primary Activity Screen: Antioxidant Potential

Given the phenolic nature of the core scaffold, evaluating antioxidant activity is a logical first step. These assays are cost-effective chemical tests that are useful for initial screening[4].

Comparative Overview of Antioxidant Assays
AssayPrincipleRadical/Oxidant SourceMeasurement
DPPH Assay Measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow[4][5].DPPH• (stable radical)Spectrophotometry (~517 nm)
ABTS Assay Measures the reduction of the ABTS•+ radical cation by antioxidants. The radical is pre-generated by reacting ABTS with potassium persulfate.ABTS•+ (pre-formed radical)Spectrophotometry (~734 nm)
FRAP Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.Fe³⁺-TPTZ complexSpectrophotometry (~593 nm)
Protocol Spotlight: DPPH Radical Scavenging Assay

This protocol explains how to determine the radical scavenging ability of the novel derivatives.

Objective: To quantify the concentration of a test compound required to scavenge 50% of DPPH radicals (IC50).

Materials:

  • Test compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) dissolved in methanol.

  • DPPH solution (e.g., 0.1 mM in methanol).

  • Methanol.

  • 96-well plates or cuvettes.

  • Spectrophotometer.

Step-by-Step Methodology:

  • Preparation: Prepare a fresh 0.1 mM DPPH solution in methanol. Keep it in the dark.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 1 to 200 µg/mL) in methanol.

    • Prepare a positive control series using Ascorbic Acid.

    • Prepare a blank control containing only methanol.

  • Reaction Initiation: Add 100 µL of the DPPH solution to all wells. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the % Scavenging against the compound concentration to determine the IC50 value.

G DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Neutralized) DPPH->DPPH_H + H• from Antioxidant Antioxidant Derivative-OH (Antioxidant) Antioxidant_Radical Derivative-O• (Oxidized) Antioxidant->Antioxidant_Radical Donates H•

Caption: Mechanism of the DPPH radical scavenging assay.

Secondary Screen: Enzyme Inhibition Assays

If a derivative shows interesting activity in primary screens, the next logical step is to investigate more specific mechanisms, such as enzyme inhibition. Phenolic compounds are known to inhibit various enzymes, including tyrosinase and carbonic anhydrase[6][7][8].

Protocol Spotlight: Tyrosinase Inhibition Assay

Rationale: Tyrosinase is a key enzyme in melanin synthesis. Its inhibitors are of great interest in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders[7]. The phenolic structure of the parent compound makes this a relevant target to investigate.

Objective: To determine the IC50 of test compounds against mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (e.g., 1000 U/mL in phosphate buffer).

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate (e.g., 2.5 mM).

  • Test compounds and a positive control (e.g., Kojic acid).

  • 50 mM Phosphate buffer (pH 6.8).

  • 96-well plate and microplate reader (475 nm).

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the following in order:

    • 40 µL of 50 mM phosphate buffer (pH 6.8).

    • 10 µL of the test compound at various concentrations (dissolved in buffer or a minimal amount of DMSO).

    • 10 µL of mushroom tyrosinase solution.

  • Pre-incubation: Mix and pre-incubate at room temperature for 10 minutes.

  • Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes to monitor the formation of dopachrome (an orange/red product).

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % Inhibition against the log of the compound concentration to determine the IC50.

Data Synthesis and Validation

The trustworthiness of any biological assay hinges on its validation[9][10]. For small molecule assays, key validation parameters include accuracy, precision, linearity, and robustness.

Hypothetical Comparative Data

The following table summarizes hypothetical data that could be generated from the assays described above for three novel derivatives compared to standard reference compounds.

CompoundCytotoxicity IC50 (µM) (HeLa cells)Antioxidant IC50 (µM) (DPPH Assay)Tyrosinase Inhibition IC50 (µM)Therapeutic Index (Cytotoxicity/Tyrosinase)
Derivative A > 10015.28.5> 11.8
Derivative B 25.588.495.10.27
Derivative C 80.112.875.31.06
Doxorubicin 0.8N/AN/AN/A
Ascorbic Acid N/A22.5N/AN/A
Kojic Acid > 200N/A12.1> 16.5

Interpretation:

  • Derivative A emerges as a promising hit. It is a potent tyrosinase inhibitor, more so than the standard Kojic Acid, and exhibits no significant cytotoxicity at concentrations up to 100 µM, giving it a favorable therapeutic index. Its antioxidant activity is also notable.

  • Derivative B is highly cytotoxic and a weak inhibitor, making it an undesirable candidate.

  • Derivative C shows good antioxidant activity but is a weak tyrosinase inhibitor with moderate cytotoxicity.

Conclusion

This guide outlines a systematic, evidence-based approach for the in vitro characterization of novel "2-Amino-5-aminomethyl-phenol dihydrochloride" derivatives. By starting with broad assessments of cytotoxicity and general activity (like antioxidant potential) and progressing to more specific, mechanism-based assays, researchers can efficiently identify and prioritize promising compounds. The emphasis on robust, well-controlled protocols and comparative data analysis ensures that the generated results are both reliable and actionable, paving the way for further preclinical development.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health (NIH).
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Developing and Validating Assays for Small-Molecule Biomarkers. (n.d.). Contract Pharma.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Vipergen.
  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. (n.d.). ResearchGate.
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Alfa Cytology.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix.
  • Cytotoxicity Assays: Measurement Of Cell Death - Da-Ta Biotech. (n.d.). Da-Ta Biotech.
  • Cell-Based Assays - Sigma-Aldrich. (n.d.). MilliporeSigma.
  • Cell based assays for drug discovery | Immunotherapy | Miltenyi Biotec | USA. (n.d.). Miltenyi Biotec.
  • Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds - Benchchem. (n.d.). BenchChem.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13). SciELO.
  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. (2025, August 6). Request PDF.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (n.d.). MDPI.
  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). (n.d.). Academic Journals.
  • Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PubMed Central. (2023, March 1). National Institutes of Health (NIH).
  • Biological Assay Development - Charles River Laboratories. (n.d.). Charles River Laboratories.
  • Phenols and Polyphenols as Carbonic Anhydrase Inhibitors - PMC - PubMed Central. (n.d.). National Institutes of Health (NIH).
  • Full article: Phenols displaying tyrosinase inhibition from Humulus lupulus - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Full article: Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. (n.d.). Taylor & Francis Online.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-aminomethyl-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 2-Amino-5-aminomethyl-phenol dihydrochloride. As a compound featuring both phenolic and amine functional groups, it necessitates a stringent waste management approach to ensure the safety of laboratory personnel and protect the environment. This document synthesizes regulatory standards with practical, field-proven insights to offer a comprehensive operational plan.

Core Principles of Disposal: Hazard Assessment

2-Amino-5-aminomethyl-phenol dihydrochloride must be treated as a hazardous chemical waste. This directive is based on the toxicological profiles of its core chemical structures: phenols and amines.

  • Phenolic Compounds: Phenol is classified as toxic and can cause severe skin burns and eye damage. It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, any waste containing this phenol derivative must never be disposed of down the drain[3][4].

  • Amine Compounds: Amines can be harmful to aquatic ecosystems and require careful, segregated disposal to prevent environmental release[5]. The amine groups also introduce chemical incompatibilities, particularly with acids, that must be managed during waste storage.

Given these properties, all waste streams containing 2-Amino-5-aminomethyl-phenol dihydrochloride, including pure compound, solutions, and contaminated materials, are designated for disposal via a licensed hazardous waste facility[4][6][7][8].

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure that an ANSI-approved eyewash station and safety drench shower are immediately accessible[1]. All handling of this compound and its waste should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols[3].

The following table summarizes the mandatory PPE for handling this waste stream.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.Prevents skin contact and absorption, which can cause irritation or toxic effects[2][6].
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and potential splashes of solutions[2][7].
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing[2].
Respiratory Required if handling outside of a fume hood. Use a NIOSH/MSHA-approved respirator with particulate filters[9].Prevents inhalation of the powdered compound, which can cause respiratory irritation[10].

Waste Segregation and Containment Protocol

Proper segregation is a critical step to prevent hazardous reactions within the waste container. The primary goal is to isolate 2-Amino-5-aminomethyl-phenol dihydrochloride waste from incompatible chemicals.

Key Incompatibilities:

  • Acids: The amine functional groups can react violently or exothermically with acids[11].

  • Strong Oxidizing Agents: The phenol ring and amine groups can be oxidized, potentially leading to a hazardous reaction[12].

  • Metals: Avoid storage in metal containers, as acidic solutions (from the dihydrochloride salt) can react with metals[13].

Containment Procedure:

  • Select a Proper Container: Use a designated, leak-proof plastic container (e.g., high-density polyethylene) that is compatible with both amines and phenols[5][11]. The original container may be used if it is in good condition[13].

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE "[14][15]. The label must also include the full chemical name: "2-Amino-5-aminomethyl-phenol dihydrochloride " and a clear indication of the associated hazards (e.g., Toxic, Irritant)[14].

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[13][14]. This area must be near the point of generation and under the direct supervision of laboratory personnel[16]. Ensure the SAA allows for the separation of incompatible waste streams, such as acids and bases[13].

Step-by-Step Disposal Workflow

This section outlines the procedural steps for disposing of waste generated from routine laboratory use.

A. Disposal of Unused Compound and Solutions:

  • Carefully transfer any remaining solid powder or prepared solutions into the designated hazardous waste container described in Section 3.

  • Ensure the container is never filled more than 90% of its capacity to allow for expansion[11].

  • After adding waste, securely close the container lid to prevent the release of fumes or dust[5][11]. The container must remain closed unless waste is actively being added[3].

B. Disposal of Contaminated Labware:

  • Solid Waste: Items such as gloves, pipette tips, and weighing papers contaminated with the compound should be collected in a separate, sealable container or heavy-duty plastic bag that is clearly labeled as hazardous waste containing 2-Amino-5-aminomethyl-phenol dihydrochloride[1][3].

  • Rinsate: When cleaning glassware that has come into contact with the compound, collect the initial rinsate (e.g., with an organic solvent or water) for disposal as hazardous liquid waste[4]. Do not discard any rinsate down the sink drain[3].

  • Once decontaminated, glassware can be washed normally.

C. Spill Management and Disposal:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate unnecessary personnel[17].

  • Absorb: For liquid spills, use an inert absorbent material like sand or diatomaceous earth. For solid spills, gently sweep up the material to minimize dust generation[4][17].

  • Collect and Contain: Carefully place the absorbent material and any contaminated debris into a designated, sealed hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and collect the cleaning materials for disposal as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the logical process for managing 2-Amino-5-aminomethyl-phenol dihydrochloride waste from generation to final pickup.

G cluster_0 Waste Generation Point cluster_1 Immediate Actions cluster_2 Containment & Storage cluster_3 Final Disposal gen Generate Waste (Unused chemical, contaminated labware, spill cleanup) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe seg Is waste solid or liquid? ppe->seg solid_cont Collect in Labeled, Sealed Container for Solids seg->solid_cont Solid liquid_cont Collect in Labeled, Leak-Proof Liquid Waste Container seg->liquid_cont Liquid saa Store in Designated Satellite Accumulation Area (SAA) solid_cont->saa liquid_cont->saa pickup Request Hazardous Waste Pickup (Contact EHS or licensed vendor) saa->pickup

Caption: Decision workflow for the disposal of 2-Amino-5-aminomethyl-phenol dihydrochloride.

Regulatory Compliance and Final Disposition

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[16]. It is the responsibility of the waste generator to ensure that all local, state, and federal regulations are followed[12][16].

  • Waste Characterization: You must correctly classify the waste as hazardous[12].

  • Record Keeping: Maintain accurate records of waste generation, storage, and disposal dates[18].

  • Final Disposal: The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration at a licensed chemical disposal facility[4]. This method ensures the complete destruction of the hazardous compound, preventing its release into the environment[4]. Never attempt to neutralize this chemical waste yourself unless you are following a validated and approved institutional protocol.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of 2-Amino-5-aminomethyl-phenol dihydrochloride waste in a manner that is safe, compliant, and environmentally responsible.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center Research Safety Affairs. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • How Do You Dispose Of Phenol Safely? Chemistry For Everyone (YouTube). [Link]

  • PHENOL HEALTH AND SAFETY GUIDE. International Programme on Chemical Safety (IPCS). [Link]

  • SAFETY DATA SHEET for 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride. DC Chemicals. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Pathology (ASCP). [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Biochem Chemopharma. [Link]

Sources

Personal protective equipment for handling 2-Amino-5-aminomethyl-phenol dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Amino-5-aminomethyl-phenol dihydrochloride

As drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-Amino-5-aminomethyl-phenol dihydrochloride. By understanding the "why" behind each safety measure, we can foster a culture of vigilance and responsibility in the laboratory. The following protocols are designed to be a self-validating system, ensuring both personal and environmental safety.

Hazard Identification and Risk Assessment
  • Harmful if swallowed [1][2]

  • Causes skin irritation [3][4][5]

  • Causes serious eye irritation [3][4][5]

  • May cause respiratory irritation [4][5][6]

  • May cause an allergic skin reaction [6][7]

  • Suspected of causing genetic defects [2]

  • Harmful to aquatic life with long-lasting effects [1][7]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-Amino-5-aminomethyl-phenol dihydrochloride. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (powder) Safety glasses with side shields or chemical splash goggles.Disposable nitrile gloves.Laboratory coat.Use in a chemical fume hood or with local exhaust ventilation. If not feasible, a NIOSH-approved respirator for particulates is required.[7]
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[8][9]Disposable nitrile gloves.Laboratory coat.Work in a well-ventilated area.
Reaction/Experimentation Chemical splash goggles and a face shield.Disposable nitrile gloves. Change gloves immediately upon contamination.Laboratory coat. Consider a chemically resistant apron.Work in a chemical fume hood.

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.[10]

  • Respirator (if required): Perform a seal check.

  • Eye and Face Protection: Put on your safety goggles and/or face shield.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[10]

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself, only touching the inside.

  • Eye and Face Protection: Remove by handling the earpieces or strap.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of 2-Amino-5-aminomethyl-phenol dihydrochloride is essential for maintaining a safe laboratory environment.

Safe Handling Procedures
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[5]

  • Avoid Dust and Aerosol Formation: Handle the solid form of the compound carefully to avoid generating dust.[1][4] When preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[3][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[4]

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills of solid material, carefully sweep up and place into a suitable container for disposal.[4] Avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.

Disposal Plan

All waste containing 2-Amino-5-aminomethyl-phenol dihydrochloride should be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste.

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[1][3][7] Do not dispose of it down the drain or in the regular trash.[4]

Decision-Making for PPE Selection

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Tree start Start: Assess Task Involving 2-Amino-5-aminomethyl-phenol dihydrochloride task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid solution Preparing Solution task_type->solution Liquid reaction Running Reaction task_type->reaction In-situ ventilation_check Is a fume hood or local exhaust available? weighing->ventilation_check splash_check Is there a significant splash risk? solution->splash_check reaction->splash_check respirator Wear NIOSH-approved particulate respirator. ventilation_check->respirator No no_respirator Standard ventilation is sufficient. ventilation_check->no_respirator Yes ppe_summary Required PPE: - Nitrile Gloves - Lab Coat respirator->ppe_summary no_respirator->ppe_summary face_shield Wear chemical splash goggles AND a face shield. splash_check->face_shield Yes goggles Wear chemical splash goggles. splash_check->goggles No face_shield->ppe_summary goggles->ppe_summary

Caption: PPE Selection Flowchart for Handling 2-Amino-5-aminomethyl-phenol dihydrochloride.

References

  • DC Chemicals. (2026, January 8). Safe Data Sheet - 2-(aminomethyl)-5-(4-methylthiazol-5-yl)phenol hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Amino-5-methylphenol.
  • Fisher Scientific. (2012, April 19). Safety Data Sheet - 2-Amino-5-nitrophenol.
  • CPAChem. (2024, April 18). Safety data sheet - 2-Amino-5-methylphenol.
  • Fisher Scientific. (2021, December 25). Safety Data Sheet - 2-(Aminomethyl)phenol.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - Phenol, 6-amino-2,4-dichloro-3-methyl-.
  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
  • The Ohio State University Department of Chemistry and Biochemistry. (n.d.). Personal Protective Equipment.
  • PubChem. (n.d.). 2-Amino-5-methylphenol.
  • CP Lab Safety. (n.d.). HAZMAT (Dangerous Goods) - p-Aminophenol, 500g.
  • Biochem Chemopharma. (n.d.). Safety Data Sheet SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6.

Sources

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